molecular formula C7H8ClN3 B1417933 2-Hydrazinylbenzonitrile hydrochloride CAS No. 1030287-80-9

2-Hydrazinylbenzonitrile hydrochloride

Cat. No.: B1417933
CAS No.: 1030287-80-9
M. Wt: 169.61 g/mol
InChI Key: RARAOLHRHJYACE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinylbenzonitrile hydrochloride is a useful research compound. Its molecular formula is C7H8ClN3 and its molecular weight is 169.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydrazinylbenzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.ClH/c8-5-6-3-1-2-4-7(6)10-9;/h1-4,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARAOLHRHJYACE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Core Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Hydrazinylbenzonitrile Hydrochloride: Synthesis, Analysis, and Applications in Modern Drug Discovery

This guide provides an in-depth technical overview of this compound (CAS No. 1030287-80-9), a versatile chemical intermediate of significant interest to researchers and professionals in drug development and organic synthesis. We will move beyond simple data presentation to explore the causality behind its synthesis, the logic of its analytical characterization, and its strategic application as a molecular building block.

This compound, also known as 2-cyanophenylhydrazine hydrochloride, is a key reagent in synthetic chemistry.[1] Its structure, featuring a reactive hydrazinyl group ortho to a nitrile group on a benzene ring, provides a unique platform for constructing complex molecular architectures, particularly nitrogen-containing heterocycles. The hydrochloride salt form enhances its stability and simplifies handling compared to the free base.

Key physicochemical data are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 1030287-80-9[1][2][3][4]
Molecular Formula C₇H₈ClN₃[1][2][4]
Molecular Weight 169.61 g/mol [1][4]
Appearance Light yellow to yellow solid[1][4]
Storage Conditions Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)[1][4]

Synthesis Protocol: A Mechanistic Approach

The synthesis of this compound is typically achieved via a two-step process starting from 2-aminobenzonitrile. This pathway leverages the classical Sandmeyer-type reaction sequence involving diazotization followed by reduction. Understanding the rationale behind each step is critical for ensuring high yield and purity.

Experimental Protocol: Synthesis

Step 1: Diazotization of 2-Aminobenzonitrile

  • System Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-aminobenzonitrile in concentrated hydrochloric acid and water. Cool the mixture to 0-5°C in an ice-salt bath.

    • Causality: The low temperature is crucial as the resulting diazonium salt is unstable at higher temperatures and prone to decomposition. Hydrochloric acid serves both as the reaction medium and the source of nitrous acid in the next step.

  • Diazotization: Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the suspension. Maintain the temperature strictly below 5°C throughout the addition.

    • Causality: Sodium nitrite reacts with HCl to form nitrous acid in situ, which then reacts with the primary amine to form the diazonium salt. A slow, controlled addition prevents a dangerous exothermic reaction and localized warming that would degrade the product.

  • Confirmation: The reaction is complete when a slight excess of nitrous acid is detected, which can be confirmed by testing a drop of the reaction mixture with potassium iodide-starch paper (a blue-black color indicates completion).

Step 2: Reduction of the Diazonium Salt

  • Reductant Preparation: In a separate vessel, prepare a solution of a suitable reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid or sodium sulfite in water. Cool this solution to 0-5°C.

    • Causality: Stannous chloride is a common and effective reducing agent for diazonium salts in an acidic medium. The reduction must be performed under controlled temperature to manage the exothermic reaction.

  • Reduction: Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution. Vigorous stirring is essential to ensure efficient mixing.

    • Causality: The diazonium salt is reduced to the corresponding hydrazine. The hydrochloride salt precipitates from the acidic solution.

  • Isolation and Purification: After the addition is complete, stir the mixture for an additional period while allowing it to slowly warm to room temperature. Collect the precipitated solid by filtration, wash with a small amount of cold water or ethanol to remove impurities, and dry under vacuum.

    • Causality: The final product, this compound, is typically a stable solid that can be isolated directly. Washing removes residual acids and inorganic salts.

Synthesis Workflow Visualization

Synthesis_Workflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Reduction & Isolation Start 2-Aminobenzonitrile in HCl Reagent1 Add NaNO₂ (aq) (0-5°C) Start->Reagent1 Product1 2-Cyanobenzenediazonium Chloride Solution Reagent1->Product1 Reagent2 Add to SnCl₂ in HCl (0-5°C) Product1->Reagent2 Product2 Crude 2-Hydrazinylbenzonitrile Hydrochloride Precipitate Reagent2->Product2 Filter Filter, Wash & Dry Product2->Filter Final Pure Product Filter->Final

Caption: General workflow for the synthesis of 2-Hydrazinylbenzonitrile HCl.

Analytical Characterization: Ensuring Purity and Identity

For applications in drug development, rigorous analytical control is non-negotiable.[5] High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of such intermediates. Due to the lack of a strong chromophore in the hydrazine moiety itself, derivatization is often employed to enhance UV detection and sensitivity.[6]

Experimental Protocol: HPLC Analysis
  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 10 mg of this compound into a vial.

    • Add a diluent (e.g., a mixture of acetonitrile and water).

    • Add an excess of a derivatizing agent, such as 2-hydroxy-1-naphthaldehyde, which reacts with the hydrazine to form a highly conjugated hydrazone.[6]

    • Heat the mixture gently (e.g., 60°C for 15 minutes) to ensure the reaction goes to completion.

    • Trustworthiness: This derivatization step is self-validating. The formation of a stable, UV-active product allows for sensitive and specific quantification, overcoming the inherent analytical challenges of the parent compound.[6]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Inertsil ODS-3V, 250 x 4.6mm, 5µm).[7]

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the derivatized product and any impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Set to the absorption maximum of the derivatized product (hydrazone), often in the 350-410 nm range.[6]

    • Column Temperature: 30°C.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Identity is confirmed by comparing the retention time to that of a similarly prepared reference standard.

Analytical Workflow Visualization

Analytical_Workflow Sample Weigh Sample Derivatize Derivatize with 2-hydroxy-1-naphthaldehyde Sample->Derivatize Inject Inject into HPLC System Derivatize->Inject Separate Separation on C18 Column (Gradient) Inject->Separate Detect UV Detection (e.g., 406 nm) Separate->Detect Analyze Analyze Chromatogram (Purity & Identity) Detect->Analyze

Caption: Workflow for purity analysis of 2-Hydrazinylbenzonitrile HCl via HPLC.

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a precursor for nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.[5][8] The hydrazine group is a potent nucleophile, enabling its use in cyclization reactions to form rings like indazoles and pyrazoles.[8]

Key Application: Synthesis of Indazole Scaffolds

Indazoles are core components of numerous approved drugs and clinical candidates, particularly kinase inhibitors used in oncology. 2-Hydrazinylbenzonitrile provides a direct route to 3-aminoindazole derivatives, which are versatile intermediates.

The reaction typically involves a cyclization reaction where the hydrazine attacks an electrophilic center. For example, reaction with a cyanogen source can lead to the formation of an aminonitrile which then cyclizes. The presence of the nitrile group on the starting material offers a handle for further chemical modification.

Reaction Pathway Visualization

Reaction_Pathway Start 2-Hydrazinylbenzonitrile Reagent + Electrophilic Partner (e.g., R-CN) Start->Reagent Cyclocondensation Intermediate Cyclization Intermediate Product Substituted Indazole Core Intermediate->Product Application Kinase Inhibitors, Drug Candidates Product->Application

Caption: Role as a precursor to valuable indazole scaffolds in drug discovery.

Safety, Handling, and Storage

As with all hydrazine derivatives, this compound must be handled with appropriate care. Hydrazine compounds are classified as toxic and irritant.[9][10]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[11][12]

  • Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[12] Avoid creating dust. Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1][4][11] The recommended storage temperature is 2-8°C under an inert atmosphere.[1]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[11][13]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[11][13]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11]

    • In all cases of exposure, seek immediate medical attention.[11][12]

Conclusion

This compound is more than just a chemical with a CAS number. It is a strategically important building block whose value is unlocked through a deep understanding of its reactivity and handling requirements. From its controlled synthesis to its rigorous analysis and application in constructing pharmacologically relevant scaffolds, this compound represents a key tool for scientists and researchers. By adhering to the principles of mechanistic understanding and robust analytical validation outlined in this guide, professionals can effectively and safely leverage its synthetic potential to advance the frontiers of drug discovery and chemical science.

References

2-Hydrazinylbenzonitrile hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Hydrazinylbenzonitrile Hydrochloride Isomers

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and safety protocols for hydrazinylbenzonitrile hydrochloride isomers. Due to a greater abundance of published data, this document focuses primarily on the para-isomer, 4-Hydrazinylbenzonitrile hydrochloride, a versatile chemical intermediate crucial in pharmaceutical and materials science research.[1][2] Data for the ortho (2-) and meta (3-) isomers are included where available to provide a comparative context for researchers. The guide is intended for scientists and drug development professionals, offering field-proven insights into handling, analysis, and application of these important synthetic building blocks.

Chemical Identity and Isomeric Structures

Hydrazinylbenzonitrile hydrochloride exists as three distinct positional isomers: ortho (2-), meta (3-), and para (4-). The position of the hydrazinyl group on the benzonitrile core significantly influences the compound's physical properties and reactivity. The 4-isomer is the most commonly cited in commercial and research literature.[1][2]

Comparative Identifiers

The fundamental details for each isomer are summarized below. It is critical for researchers to verify the specific isomer and corresponding CAS number before use to ensure experimental accuracy.

Property2-Hydrazinylbenzonitrile HCl3-Hydrazinylbenzonitrile HCl4-Hydrazinylbenzonitrile HCl
Synonyms (2-Cyanophenyl)hydrazine HCl(3-Cyanophenyl)hydrazine HCl(4-Cyanophenyl)hydrazine HCl[3][4]
CAS Number 1030287-80-9[5][6]17672-26-3 (parent)[7]2863-98-1[3][4][8]
Molecular Formula C₇H₈ClN₃C₇H₈ClN₃C₇H₈ClN₃[4][8][9]
Molecular Weight 169.61 g/mol 169.61 g/mol 169.61 g/mol [9][10][11]
InChI Key Data Not AvailableSBOSIWQIJOMACM-UHFFFAOYSA-N (parent)[7]UXDLLFIRCVPPQP-UHFFFAOYSA-N[3][10]
Isomeric Structures

The structural differences between the ortho, meta, and para isomers are illustrated below. These seemingly minor positional shifts can lead to significant differences in crystal packing, solubility, and reactivity patterns.

G cluster_0 Isomers of Hydrazinylbenzonitrile Hydrochloride node_2 2-Hydrazinylbenzonitrile HCl (ortho) node_3 3-Hydrazinylbenzonitrile HCl (meta) node_4 4-Hydrazinylbenzonitrile HCl (para)

Caption: Chemical structures of the ortho, meta, and para isomers.

Physicochemical Properties

The physical properties of these isomers, particularly the well-documented 4-Hydrazinylbenzonitrile hydrochloride, are crucial for designing synthetic procedures, purification protocols, and formulation strategies.

Data Summary

The following table consolidates available data on the core physical properties. The majority of detailed experimental data pertains to the 4-isomer.

Property2-Hydrazinylbenzonitrile HCl3-Hydrazinylbenzonitrile HCl4-Hydrazinylbenzonitrile HCl
Appearance Data Not AvailableData Not AvailablePale orange to brown powder[8] / Bright yellow crystalline powder[4]
Melting Point Data Not AvailableData Not Available241-244 °C (decomposes)[4][8][10]
Boiling Point Data Not AvailableData Not Available325.9 °C at 760 mmHg (Predicted)[4][8]
Solubility Data Not AvailableData Not AvailableSoluble in methanol[4][8]
Vapor Pressure Data Not AvailableData Not Available0.000223 mmHg at 25 °C (Predicted)[8]
Flash Point Data Not AvailableData Not Available150.9 °C (Predicted)[4][8]
Stability and Storage

Stability: Hydrazine derivatives can be susceptible to oxidation. The hydrochloride salt form generally offers improved stability over the free base. The compound is stable under normal, recommended storage conditions.[12]

Storage Conditions: To ensure chemical integrity, all isomers should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[13][14][15] The material is noted to be moisture-sensitive.[4][8] For long-term storage, keep the container sealed in a dry place, protected from light.[4]

Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and purity assessment of hydrazinylbenzonitrile hydrochloride isomers. The causality behind selecting these methods is to orthogonally verify the molecular structure, purity, and identity.

Spectroscopic Methods

Spectroscopy provides the foundational data for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the isomeric identity.

    • ¹H NMR: The proton NMR spectrum will show distinct signals in the aromatic region. The splitting patterns (coupling) of these aromatic protons are unique to each isomer and provide definitive proof of the substitution pattern (ortho, meta, or para). Signals corresponding to the hydrazinyl protons (-NHNH₂) would also be present.

    • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. The para isomer, due to its symmetry, will show fewer aromatic signals than the ortho and meta isomers. The signal for the nitrile carbon (C≡N) is also a key diagnostic peak.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups.

    • A sharp, intense absorption band characteristic of the nitrile group (C≡N) stretch is expected.

    • N-H stretching bands from the hydrazine and hydrochloride amine salt functionalities will be visible.

    • C-H stretching and bending bands will confirm the presence of the aromatic ring.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the parent compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[16]

Chromatographic Methods

Chromatography is the primary method for assessing purity and quantifying the compound in a mixture.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the standard method for determining the purity of hydrazinylbenzonitrile hydrochloride.[2][17] A C18 column with a mobile phase consisting of an acetonitrile/water gradient is a typical starting point for method development.[17] Purity is often reported as ≥97% or ≥98.0% by suppliers.[2][10]

General Analytical Workflow

The logical flow for comprehensive characterization of a supplied sample is outlined below. This self-validating system ensures that both the identity and purity of the research material are confirmed before its use in sensitive applications.

G cluster_workflow Analytical Characterization Workflow Sample Received Sample (Hydrazinylbenzonitrile HCl) Solubilize Solubilize in Appropriate Solvent (e.g., Methanol) Sample->Solubilize HPLC Purity Assessment (HPLC-UV) Solubilize->HPLC Purity Check Spectroscopy Structural Confirmation Solubilize->Spectroscopy Identity Check Qualified Material Qualified for Use HPLC->Qualified NMR NMR (¹H, ¹³C) Isomer & Structure ID Spectroscopy->NMR IR IR Functional Group ID Spectroscopy->IR MS MS Molecular Weight ID Spectroscopy->MS NMR->Qualified IR->Qualified MS->Qualified

Caption: A typical workflow for the analytical qualification of the material.

Safety, Handling, and Disposal

Hydrazinylbenzonitrile hydrochloride is a hazardous chemical and must be handled with appropriate precautions by trained personnel.

Hazard Identification and Classification

This compound is classified as hazardous. The primary routes of exposure are inhalation, skin contact, and ingestion.

  • GHS Hazard Statements:

    • Harmful if swallowed, in contact with skin, or if inhaled.[9][10]

    • Causes skin irritation.[10][12][14]

    • Causes serious eye irritation.[10][12][14]

    • May cause respiratory irritation.[10][12][14]

  • Signal Word: Warning[10]

  • Potential Effects: Metabolism may release cyanide, which can lead to severe systemic effects.[12]

Exposure Controls and Personal Protection

Adherence to safety protocols is mandatory to prevent exposure.

  • Engineering Controls: Use only under a chemical fume hood or in a well-ventilated area.[13][18] Ensure that eyewash stations and safety showers are readily accessible.[19]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]

    • Skin Protection: Wear suitable protective gloves (e.g., nitrile) and a lab coat.[13][14]

    • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[10]

First Aid and Emergency Procedures

In case of exposure, immediate action is required.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[13][14]

  • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[13][14]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[13][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13][18]

Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][14] Do not allow the product to enter drains or waterways.[13][18]

References

An In-Depth Technical Guide to the Solubility of 2-Hydrazinylbenzonitrile Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Hydrazinylbenzonitrile Hydrochloride (2-HB·HCl). As a critical physicochemical parameter, solubility governs the behavior of this compound in various applications, from synthetic chemistry to pharmaceutical formulation. While quantitative, temperature-dependent solubility data for 2-HB·HCl is not extensively documented in publicly available literature, this guide synthesizes foundational principles, insights from analogous structures, and detailed, field-proven experimental protocols. We will explore the theoretical underpinnings of its solubility, provide a robust methodology for its empirical determination, and equip researchers with the tools to generate reliable and reproducible data. This document is structured to empower researchers with full editorial control over their experimental design, grounded in principles of scientific integrity and validation.

Introduction: The Critical Role of Solubility

This compound, a substituted aromatic hydrazine, is a versatile chemical intermediate. Its structure, featuring a hydrazinyl group, a nitrile moiety, and a benzene ring, makes it a valuable building block in medicinal chemistry and materials science. The hydrochloride salt form is often utilized to improve stability and handling properties.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 2-HB·HCl is a cornerstone of its developability. It directly influences:

  • Reaction Kinetics: The rate and completeness of chemical reactions in solution.

  • Purification: The efficiency of crystallization and the removal of impurities.

  • Bioavailability: The extent and rate at which the substance is absorbed and becomes available at the site of action.

  • Formulation: The design of dosage forms and delivery systems.

A thorough understanding of the solubility profile of 2-HB·HCl in various solvent systems is, therefore, not merely academic but a prerequisite for its effective application.

Physicochemical Properties and Predicted Solubility Behavior

While specific experimental data for 2-HB·HCl is scarce, we can infer its likely solubility characteristics based on its structure and data from its isomer, 4-Hydrazinylbenzonitrile hydrochloride.

Molecular Structure: this compound (C₇H₈ClN₃)

  • Hydrazinyl Group (-NHNH₃⁺Cl⁻): The protonated hydrazinyl group is highly polar and capable of forming strong hydrogen bonds. This feature suggests significant solubility in polar protic solvents like water and alcohols.

  • Nitrile Group (-C≡N): The nitrile group is polar and can act as a hydrogen bond acceptor.

  • Benzene Ring: The aromatic ring is nonpolar and contributes to hydrophobic character, which may enhance solubility in organic solvents with some aromaticity or lower polarity.

Inference from Isomers: The related compound, 4-Hydrazinylbenzonitrile hydrochloride, is reported to be soluble in water and methanol.[1][2][3] The position of the substituent (ortho in our case) can influence crystal packing and intramolecular interactions, which may lead to differences in solubility compared to the para-isomer. However, the general trends are expected to be similar.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe ionic nature of the hydrochloride salt and the hydrogen bonding capacity of the hydrazinyl group will dominate, leading to strong solute-solvent interactions. Recrystallization of the related 4-isomer from aqueous ethanol supports this.[4][5]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThese solvents can solvate the cation and anion effectively, although perhaps not as strongly as protic solvents. DMSO is often a good solvent for hydrochloride salts.
Low Polarity Dichloromethane, ChloroformLowThe high polarity of the salt will limit solubility in these solvents.
Nonpolar Hexanes, TolueneVery Low / InsolubleThe significant difference in polarity between the solute and solvent will result in poor solvation.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the thermodynamic (equilibrium) solubility of a compound is the isothermal shake-flask method . This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and accurately measured.

Principle

An excess of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the concentration of the dissolved solute to reach a constant value. This concentration represents the equilibrium solubility.

Mandatory Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A 1. Add Excess 2-HB·HCl to Vial B 2. Add Precise Volume of Solvent A->B C 3. Seal Vial Securely B->C D 4. Agitate at Constant Temperature (e.g., 25°C) C->D E 5. Monitor for Equilibrium (Typically 24-72 hours) D->E F 6. Allow Solids to Settle E->F G 7. Withdraw Supernatant F->G H 8. Filter through 0.22 µm Syringe Filter G->H I 9. Dilute Filtrate Accurately H->I J 10. Quantify Concentration (e.g., HPLC-UV) I->J K 11. Calculate Solubility (mg/mL or mol/L) J->K

Caption: Isothermal shake-flask workflow for solubility determination.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • High-purity this compound

  • Analytical grade solvents

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance

  • Calibrated pipettes and volumetric flasks

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • Validated analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of 2-HB·HCl (enough to ensure solid remains at equilibrium) to a series of vials. The excess is critical for ensuring saturation.

  • Solvent Addition: Pipette a precise volume (e.g., 2.0 mL) of the chosen solvent into each vial.

  • Sealing: Seal the vials tightly to prevent solvent evaporation, which would artificially increase the measured concentration.

  • Equilibration: Place the vials in the temperature-controlled shaker (e.g., set to 25°C, 50°C, etc.) and agitate. The agitation ensures efficient mixing and accelerates the time to reach equilibrium. A typical duration is 24 to 72 hours.

    • Expert Insight: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration no longer changes over time.

  • Sampling: After the equilibration period, remove the vials and allow the undissolved solid to settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter it through a 0.22 µm syringe filter into a clean vial.

    • Trustworthiness Check: Filtration is a critical step to remove all undissolved micro-particulates. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

  • Analysis: Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument. Quantify the concentration using a pre-validated analytical method.

Analytical Quantification

A validated, stability-indicating analytical method is essential for accurate quantification. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method due to its specificity and sensitivity.

HPLC Method Development (Example):

  • Column: A reverse-phase column such as a C18 (e.g., Inertsil ODS-3V, 250 x 4.6mm, 5.0µm) is a common starting point.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol.

  • Detection: Based on the chromophores in the molecule, a UV wavelength (e.g., 230 nm) should be selected for maximum absorbance.

  • Calibration: A standard curve must be prepared using accurately weighed standards of 2-HB·HCl to correlate peak area with concentration.

Factors Influencing Solubility

Understanding the factors that control solubility allows for the strategic manipulation of experimental conditions.

Solvent Properties

The principle of "like dissolves like" is paramount. The high polarity of 2-HB·HCl dictates that polar solvents will be most effective. As a hydrochloride salt, its solubility is also a function of the pH and ionic strength of the medium.[6]

Temperature

The dissolution of most solid compounds is an endothermic process. Therefore, the solubility of 2-HB·HCl is expected to increase with rising temperature. Determining solubility at multiple temperatures (e.g., 5°C, 25°C, and 37°C) provides a more complete profile relevant to storage, manufacturing, and physiological conditions.

pH

2-Hydrazinylbenzonitrile is an organic base. Its hydrochloride salt is formed by reaction with HCl. The solubility of the salt can be influenced by the pH of the aqueous medium. At low pH, the common ion effect from excess chloride ions may slightly decrease the solubility of the hydrochloride salt.[6]

G cluster_factors Influencing Factors Solubility Solubility of 2-HB·HCl Solvent Solvent Properties (Polarity, H-bonding) Solubility->Solvent Temp Temperature Solubility->Temp pH pH & Common Ion Effect Solubility->pH SolidState Solid-State Properties (Polymorphism, Purity) Solubility->SolidState

References

An In-Depth Technical Guide to 2-Hydrazinylbenzonitrile Hydrochloride: Molecular Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Hydrazinylbenzonitrile hydrochloride, a versatile building block for researchers, scientists, and drug development professionals. With full editorial control, this document delves into the core chemical principles, synthesis, and potential applications of this molecule, offering field-proven insights and robust scientific grounding.

Introduction: The Strategic Importance of Bifunctional Scaffolds

In the landscape of modern medicinal chemistry, molecules possessing multiple reactive functional groups are of paramount importance. These bifunctional scaffolds serve as versatile starting points for the synthesis of complex molecular architectures, particularly heterocyclic systems that form the core of many therapeutic agents. This compound (CAS No. 1030287-80-9) is one such molecule, incorporating a nucleophilic hydrazine moiety and an electrophilic nitrile group on a benzene ring. This unique arrangement in the ortho position offers intriguing possibilities for intramolecular cyclization reactions and the generation of diverse chemical libraries for drug discovery programs.

While its para-isomer, 4-Hydrazinylbenzonitrile hydrochloride, has been more extensively studied, the ortho orientation of the functional groups in this compound presents distinct stereoelectronic properties that can be exploited for the synthesis of novel chemical entities. This guide will illuminate the molecular structure, propose a robust synthetic pathway, and explore the potential applications of this valuable, yet under-documented, chemical intermediate.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzonitrile core with a hydrazinyl group at the C2 position. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents.[1]

PropertyValueSource
CAS Number 1030287-80-9[2][3][4]
Molecular Formula C₇H₈ClN₃[3][5]
Molecular Weight 169.61 g/mol [3][5]
Appearance Expected to be a crystalline solidInferred from related compounds
Solubility Expected to be soluble in polar solvents like water, methanol, and DMSOInferred from related compounds[6]

The key to its utility lies in the interplay of its two functional groups. The hydrazine group is a potent nucleophile, readily participating in reactions with electrophiles such as carbonyls to form hydrazones.[7] The nitrile group, while generally less reactive, can undergo a variety of transformations, including hydrolysis to a carboxylic acid or reduction to an amine. The ortho-positioning of these groups introduces the potential for intramolecular reactions, leading to the formation of fused heterocyclic systems.

Synthesis of this compound: A Proposed Experimental Protocol

Step-by-Step Methodology

Step 1: Diazotization of 2-Aminobenzonitrile

  • To a stirred solution of hydrochloric acid (4 eq.) in water, add 2-aminobenzonitrile (1 eq.) and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Causality: The use of a strong acid and low temperatures is crucial to generate the electrophilic nitrosonium ion (NO⁺) in situ and to prevent the unstable diazonium salt from decomposing.[8]

Step 2: Reduction of the Diazonium Salt

  • In a separate flask, prepare a solution of stannous chloride dihydrate (3 eq.) in concentrated hydrochloric acid (qs) and cool it to 0 °C.

  • Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir for an additional 2 hours at room temperature.

Causality: Stannous chloride is a common and effective reducing agent for diazonium salts, converting them to the corresponding hydrazine.[8] The acidic medium helps to maintain the stability of the reactants and the product.

Step 3: Isolation and Purification

  • Filter the resulting precipitate and wash it with a small amount of cold water.

  • The crude product can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture, to yield pure this compound.[6]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_reduction Step 2: Reduction cluster_product Final Product 2-Aminobenzonitrile 2-Aminobenzonitrile Diazonium Salt Formation Diazonium Salt Formation 2-Aminobenzonitrile->Diazonium Salt Formation  NaNO₂, HCl, 0-5°C Reduction to Hydrazine Reduction to Hydrazine Diazonium Salt Formation->Reduction to Hydrazine  SnCl₂·2H₂O, HCl 2-Hydrazinylbenzonitrile HCl 2-Hydrazinylbenzonitrile HCl Reduction to Hydrazine->2-Hydrazinylbenzonitrile HCl  Isolation & Purification

Caption: Proposed synthesis of 2-Hydrazinylbenzonitrile HCl.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for this compound, the following are predicted characteristics based on analogous structures.

  • ¹H NMR: The proton NMR spectrum is expected to show a complex aromatic region with signals corresponding to the four protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing nitrile group and the electron-donating hydrazine group. The protons of the hydrazine group will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbon of the nitrile group will be downfield, and the carbons attached to the hydrazine and nitrile groups will also have characteristic chemical shifts.

  • IR Spectroscopy: The infrared spectrum is expected to show a sharp, strong absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.[9] N-H stretching vibrations of the hydrazine group will likely appear as one or two bands in the region of 3200-3400 cm⁻¹.[10]

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the free base (C₇H₇N₃) and characteristic fragmentation patterns.[11]

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the reactivity of its hydrazine and nitrile functionalities. The hydrazine group is a powerful nucleophile, making it an excellent precursor for the synthesis of various nitrogen-containing heterocycles.[7][12]

Key Reactions and Transformations
  • Hydrazone Formation: The hydrazine moiety readily condenses with aldehydes and ketones to form hydrazones. These hydrazones can serve as intermediates for further cyclization reactions or as final bioactive compounds themselves.[13]

  • Fischer Indole Synthesis: While the electron-withdrawing nature of the ortho-cyano group may decrease the reactivity of the hydrazine, the Fischer indole synthesis could potentially be employed to generate novel indole derivatives.[14]

  • Synthesis of Pyrazoles, Triazoles, and other Heterocycles: The hydrazine group can react with 1,3-dicarbonyl compounds or other suitable precursors to form five-membered heterocyclic rings like pyrazoles and triazoles, which are common motifs in medicinal chemistry.[7][12]

Role as a Pharmacophore and Intermediate

The benzonitrile and hydrazine moieties are both recognized as important pharmacophores in drug design. The ability to construct complex heterocyclic systems from this compound makes it a valuable intermediate for the synthesis of compounds targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[12][15]

Signaling Pathway Visualization

Medicinal_Chemistry_Applications cluster_reactions Key Chemical Transformations cluster_products Bioactive Scaffolds cluster_applications Therapeutic Areas 2-Hydrazinylbenzonitrile_HCl 2-Hydrazinylbenzonitrile Hydrochloride Hydrazone_Formation Hydrazone Formation (with Aldehydes/Ketones) 2-Hydrazinylbenzonitrile_HCl->Hydrazone_Formation Fischer_Indole_Synthesis Fischer Indole Synthesis (Potential) 2-Hydrazinylbenzonitrile_HCl->Fischer_Indole_Synthesis Heterocycle_Synthesis Heterocycle Synthesis (e.g., Pyrazoles, Triazoles) 2-Hydrazinylbenzonitrile_HCl->Heterocycle_Synthesis Indole_Derivatives Indole Derivatives Fischer_Indole_Synthesis->Indole_Derivatives Pyrazole_Derivatives Pyrazole Derivatives Heterocycle_Synthesis->Pyrazole_Derivatives Triazole_Derivatives Triazole Derivatives Heterocycle_Synthesis->Triazole_Derivatives Oncology Oncology Indole_Derivatives->Oncology Infectious_Diseases Infectious Diseases Pyrazole_Derivatives->Infectious_Diseases Neurological_Disorders Neurological Disorders Triazole_Derivatives->Neurological_Disorders

Caption: Applications in medicinal chemistry.

Conclusion: A Promising but Under-Explored Building Block

This compound represents a promising, albeit under-explored, building block in synthetic and medicinal chemistry. Its unique arrangement of functional groups offers a gateway to a diverse range of heterocyclic compounds with potential therapeutic applications. While a lack of extensive published data necessitates a predictive approach to its properties and synthesis, the foundational principles of organic chemistry provide a solid framework for its utilization. This guide serves as a catalyst for further investigation into the chemistry and applications of this versatile molecule, encouraging researchers to unlock its full potential in the quest for novel therapeutics.

References

A Comprehensive Technical Guide to the Synthesis of 2-Hydrazinylbenzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Hydrazinylbenzonitrile Hydrochloride

This compound is a pivotal building block in synthetic organic chemistry, particularly valued in the pharmaceutical and agrochemical industries. Its bifunctional nature, featuring a nucleophilic hydrazine moiety and a versatile nitrile group, allows for the construction of a diverse array of complex heterocyclic scaffolds. This guide provides an in-depth exploration of a primary and reliable pathway for its synthesis, delving into the mechanistic underpinnings, a detailed experimental protocol, and critical considerations for process integrity.

The Core Synthesis Pathway: A Two-Step Transformation

The most common and efficient route to this compound commences with the readily available 2-aminobenzonitrile. The synthesis is a classic two-step process involving:

  • Diazotization: The conversion of the primary aromatic amine of 2-aminobenzonitrile into a diazonium salt.

  • Reduction: The subsequent reduction of the diazonium intermediate to the corresponding hydrazine derivative.

This pathway is favored for its reliability and scalability, making it suitable for both laboratory-scale research and larger-scale production.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 2-Aminobenzonitrile 2-Aminobenzonitrile 2-Cyanobenzenediazonium chloride 2-Cyanobenzenediazonium chloride 2-Aminobenzonitrile:e->2-Cyanobenzenediazonium chloride:w 1. NaNO₂, HCl 2. 0-5 °C This compound This compound 2-Cyanobenzenediazonium chloride:e->this compound:w 1. SnCl₂·2H₂O, HCl 2. <0 °C

Caption: Overall synthesis workflow for this compound.

Mechanistic Insights: The Chemistry Behind the Transformation

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization.

Part 1: Diazotization

The diazotization of a primary aromatic amine is a well-established reaction.[1][2] It proceeds through the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid (HCl). The electrophilic nitrosonium ion (NO⁺) is then attacked by the nucleophilic amino group of 2-aminobenzonitrile. A series of proton transfers and dehydration steps ensue, culminating in the formation of the 2-cyanobenzenediazonium chloride intermediate. The diazonium group (-N₂⁺) is an excellent leaving group, which is key for the subsequent reduction step.[3]

Part 2: Reduction of the Diazonium Salt

The reduction of the diazonium salt to a hydrazine is a less common transformation than the Sandmeyer-type reactions where the diazonium group is replaced.[3][4][5][6] However, with a suitable reducing agent under controlled conditions, this conversion is highly effective. Tin(II) chloride (stannous chloride) in concentrated hydrochloric acid is the reagent of choice for this reduction. The Sn(II) ion acts as a two-electron reducing agent. The precise mechanism is complex and believed to involve a radical or a series of single-electron transfers, ultimately leading to the formation of the hydrazine moiety. The use of a strong acid is crucial to maintain the stability of the diazonium salt and to provide the necessary protons for the reaction.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and desired scale.

Materials and Reagents:

  • 2-Aminobenzonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Deionized Water

  • Diethyl Ether

  • Ethanol

Step-by-Step Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-aminobenzonitrile (1 equivalent) in concentrated hydrochloric acid.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (1.05 equivalents) in deionized water and add it dropwise to the suspension via the dropping funnel, ensuring the temperature is maintained below 5 °C.

    • After the addition is complete, stir the mixture for an additional 15-30 minutes at the same temperature.

  • Reduction to this compound:

    • In a separate, larger flask, prepare a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid. Cool this solution to below 0 °C in an ice-salt bath.

    • Slowly add the freshly prepared, cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 0 °C.

    • After the addition is complete, continue to stir the reaction mixture for 30-60 minutes. A precipitate of the product should form.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the filter cake thoroughly with cold diethyl ether to remove any non-polar impurities.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol.

    • Dry the purified white to off-white crystalline solid under vacuum.

Data Presentation: Key Reaction Parameters

ParameterValueRationale
Starting Material 2-AminobenzonitrileCommercially available and provides the necessary aromatic nitrile and amino functionalities.
Diazotization Temp. 0-5 °CDiazonium salts are unstable at higher temperatures and can decompose.
Reducing Agent SnCl₂·2H₂OAn effective and selective reducing agent for converting diazonium salts to hydrazines.
Reduction Temp. < 0 °CTo control the reactivity of the reduction and minimize side reactions.
Solvent/Acid Concentrated HClStabilizes the diazonium salt and is the medium for the reduction.
Typical Yield 75-85%This is a generally efficient transformation.

Quality Control and Characterization

To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Melting Point: A sharp melting point is indicative of high purity.

  • ¹H NMR Spectroscopy: To confirm the chemical structure and identify any residual starting material or byproducts.

  • FT-IR Spectroscopy: To identify the characteristic functional groups, such as the nitrile (C≡N) and the N-H bonds of the hydrazine hydrochloride.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

Conclusion

The synthesis of this compound via the diazotization of 2-aminobenzonitrile followed by reduction with tin(II) chloride is a robust and well-established method. A disciplined approach to temperature control and reagent addition is critical for achieving high yields and purity. This guide provides the foundational knowledge for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate, enabling the advancement of their research and development endeavors.

References

Reactivity of the hydrazine group in 2-Hydrazinylbenzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Hydrazine Group in 2-Hydrazinylbenzonitrile Hydrochloride

Abstract

This compound stands as a pivotal reagent in modern synthetic chemistry, prized for the versatile reactivity of its hydrazine moiety. This technical guide provides an in-depth exploration of the core chemical transformations involving the hydrazine group, offering a valuable resource for researchers, scientists, and professionals in drug development. By dissecting the causality behind experimental choices and grounding protocols in established literature, this document serves as both a theoretical and practical manual for leveraging this compound's synthetic potential. The guide focuses on key reaction classes, including condensation with carbonyls, Fischer indole synthesis, and the construction of pyrazole and triazole heterocycles, providing detailed mechanisms, step-by-step protocols, and visual workflows to empower innovative molecular design.

Introduction: The Structural and Reactive Landscape

This compound is a bifunctional organic compound featuring a benzonitrile framework substituted with a hydrazine group (-NHNH₂) at the ortho position. The hydrochloride salt form enhances its stability and shelf-life. The synthetic utility of this molecule is dominated by the nucleophilic character of the hydrazine group, a powerful precursor for forming nitrogen-containing heterocycles that are ubiquitous in medicinal chemistry and materials science.[1]

The molecule's reactivity is a product of its distinct components:

  • The Hydrazine Group (-NHNH₂): The terminal nitrogen atom (β-nitrogen) is highly nucleophilic, making it the primary site for reactions with electrophiles. The adjacent α-nitrogen is also nucleophilic, a property exploited in cyclization reactions.[2][3]

  • The Benzonitrile Core: The electron-withdrawing nature of the cyano group (-C≡N) influences the electronic properties of the aromatic ring and the reactivity of the hydrazine. Its ortho position creates steric considerations and can participate in specific cyclization pathways.

  • The Hydrochloride Salt: In its commercially available form, the hydrazine group is protonated. For most reactions, the free base must be liberated in situ through the addition of a suitable base (e.g., sodium acetate, triethylamine, or sodium bicarbonate) to unleash its nucleophilic potential.

This guide will systematically unpack the principal reaction pathways stemming from the hydrazine group, providing the foundational knowledge required for its effective application in complex synthesis.

Foundational Reactivity: Condensation with Carbonyl Compounds

The most fundamental reaction of 2-hydrazinylbenzonitrile is its condensation with aldehydes and ketones to form hydrazones.[4][5] This reaction is often the gateway to more complex heterocyclic syntheses.

Mechanism: The reaction proceeds via nucleophilic attack of the terminal hydrazine nitrogen onto the electrophilic carbonyl carbon. This is typically acid-catalyzed, which activates the carbonyl group towards attack. A subsequent dehydration step yields the stable C=N double bond of the hydrazone.[4]

Experimental Protocol 2.1: General Synthesis of (2-Cyanophenyl)hydrazones
  • Reagent Preparation: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Base Addition: Add a mild base like sodium acetate (1.1 eq) to the solution and stir for 10-15 minutes at room temperature to neutralize the hydrochloride and generate the free hydrazine.

  • Carbonyl Addition: Add the desired aldehyde or ketone (1.0 eq) to the mixture. If the carbonyl compound is a solid, it can be dissolved in a minimum amount of the reaction solvent.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux. Reaction progress can be monitored by Thin Layer Chromatography (TLC). Condensation is often rapid, completing within 1-4 hours.[4]

  • Isolation: Upon completion, the hydrazone product often precipitates from the solution upon cooling. The solid can be collected by filtration, washed with cold solvent, and dried. If the product remains in solution, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

G

Advanced Synthesis: The Fischer Indole Synthesis

The Fischer indole synthesis is a venerable and powerful acid-catalyzed reaction that transforms arylhydrazones into indoles.[6][7] For 2-hydrazinylbenzonitrile, this provides a direct route to cyan-substituted indoles, which are valuable precursors for various pharmaceutical agents.

Mechanism: The reaction begins with the in situ formation of the hydrazone from 2-hydrazinylbenzonitrile and an appropriate aldehyde or ketone. The hydrazone then tautomerizes to its enamine form. Under acidic conditions, this intermediate undergoes a[8][8]-sigmatropic rearrangement, which is the key bond-forming step. The resulting di-imine intermediate rearomatizes, cyclizes, and finally eliminates a molecule of ammonia to furnish the aromatic indole ring.[7][9][10]

G A {Aryl Hydrazone | Tautomerizes} B {Ene-hydrazine | + H⁺} A->B C {[8][8]-Sigmatropic Rearrangement} B->C D {Di-imine Intermediate | Rearomatization} C->D E {Aromatic Amine | Cyclization} D->E F {Aminal Intermediate | - NH₃} E->F G {Indole Product} F->G

Experimental Protocol 3.1: Synthesis of 8-Cyano-1,2,3,4-tetrahydrocarbazole
  • Hydrazone Formation: In a round-bottom flask, suspend this compound (1.70 g, 10 mmol) and cyclohexanone (1.08 g, 11 mmol) in glacial acetic acid (20 mL).

  • Reaction: Heat the mixture to reflux with stirring for 2-3 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture into ice-water (100 mL) with stirring.

  • Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water to remove acetic acid.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Carbonyl ReactantCatalyst/SolventProductTypical Yield
CyclohexanoneAcetic Acid8-Cyano-1,2,3,4-tetrahydrocarbazole75-85%
AcetonePolyphosphoric Acid (PPA)2-Methyl-7-cyanoindole60-70%
PropiophenoneZinc Chloride (ZnCl₂)2-Phenyl-3-methyl-7-cyanoindole55-65%

Table 1: Representative examples of Fischer indole syntheses using 2-hydrazinylbenzonitrile. Yields are indicative and may vary based on specific reaction conditions.

Building Five-Membered Rings: Pyrazole and Triazole Synthesis

The dual-nitrogen system of the hydrazine group is perfectly suited for constructing five-membered heterocyclic rings like pyrazoles and triazoles, which are core scaffolds in many approved drugs.[8][11][12][13]

Synthesis of Pyrazoles

Pyrazoles are typically synthesized by reacting a hydrazine with a 1,3-dielectrophile, most commonly a 1,3-dicarbonyl compound.[8][14] This reaction, often referred to as the Knorr pyrazole synthesis, involves a double condensation to form the heterocyclic ring.

Mechanism: The more nucleophilic terminal nitrogen of the hydrazine attacks one carbonyl group, and the internal nitrogen attacks the second carbonyl. The resulting intermediate then dehydrates to form the stable, aromatic pyrazole ring.

Experimental Protocol 4.1.1: Synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile
  • Reagent Preparation: Dissolve this compound (1.70 g, 10 mmol) in ethanol (25 mL). Add sodium acetate (0.90 g, 11 mmol) and stir for 15 minutes.

  • Dicarbonyl Addition: Add acetylacetone (1.10 g, 11 mmol) to the mixture dropwise.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Isolation: After cooling, pour the reaction mixture into cold water. The product will precipitate.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure pyrazole derivative.

Synthesis of 1,2,4-Triazoles

The synthesis of 1,2,4-triazoles involves the reaction of the hydrazine with a reagent that can provide the final carbon atom of the ring. Common reagents include formamide, orthoesters, or imidates.[15][16][17]

Mechanism: The synthesis often proceeds through the formation of a hydrazide or amidrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic 1,2,4-triazole ring.

Experimental Protocol 4.2.1: Synthesis of 3-(5-Methyl-1H-1,2,4-triazol-3-yl)benzonitrile
  • Amidrazone Formation: Heat a mixture of this compound (1.70 g, 10 mmol) and acetonitrile (15 mL) with a catalytic amount of a Lewis acid (e.g., ZnCl₂) under reflux to form the corresponding amidrazone.

  • Cyclization: After the initial reaction is complete (monitored by TLC), add a cyclizing agent like acetic anhydride (1.2 g, 12 mmol).

  • Reaction: Continue to heat the mixture under reflux for an additional 2-4 hours.

  • Workup and Isolation: Cool the reaction, neutralize with a base (e.g., saturated sodium bicarbonate solution), and extract the product with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization.

Safety and Handling

This compound and its parent compound class, hydrazines, require careful handling due to their potential toxicity.

  • Hazards: The compound is classified as an irritant, causing skin and serious eye irritation.[18] It may also cause respiratory irritation.[18][19] Hydrazine derivatives, in general, are treated as potentially toxic and carcinogenic.[20][21]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18][19]

  • Handling: Avoid breathing dust, fumes, or vapors.[18][19] Wash hands thoroughly after handling.[18][19]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[18]

  • Disposal: Dispose of waste materials in accordance with local, regional, and national regulations for hazardous chemical waste.[19]

Conclusion

The hydrazine group in this compound is a remarkably versatile functional group, serving as a powerful nucleophile and a linchpin for the construction of diverse and medicinally relevant heterocyclic systems. From the straightforward formation of hydrazones to the elegant complexity of the Fischer indole synthesis and the efficient assembly of pyrazoles and triazoles, this reagent offers a wealth of opportunities for synthetic innovation. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, enables chemists to harness its full potential in the pursuit of novel molecules for drug discovery, agrochemicals, and materials science.

References

The Strategic deployment of 2-Hydrazinylbenzonitrile Hydrochloride in the Rapid Assembly of Privileged Heterocyclic Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

Abstract

The quest for novel therapeutic agents is an intricate dance between chemical innovation and biological necessity. Within the vast chemical space available to medicinal chemists, the strategic selection of starting materials is paramount to the efficient and successful development of new drug candidates. This technical guide delves into the multifaceted potential of 2-Hydrazinylbenzonitrile hydrochloride, a versatile and highly reactive building block, in the synthesis of privileged heterocyclic scaffolds. We will explore its intrinsic chemical reactivity, showcase its application in the construction of key pharmacophores such as indazoles and pyrazoles, and discuss the potential therapeutic implications of the resulting molecular architectures, with a focus on kinase inhibition and antimicrobial activity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthon in their discovery programs.

Introduction: The Phenylhydrazine Moiety as a Cornerstone in Medicinal Chemistry

The phenylhydrazine scaffold is a cornerstone in the synthesis of a plethora of nitrogen-containing heterocycles, many of which are found at the core of marketed drugs and clinical candidates. The inherent nucleophilicity of the hydrazine group, coupled with the diverse reactivity of the aromatic ring, provides a powerful platform for constructing complex molecular frameworks. The strategic placement of a nitrile group at the ortho position, as in 2-Hydrazinylbenzonitrile, introduces a key functional handle that can be exploited for further molecular elaboration or can directly participate in cyclization reactions, leading to unique and therapeutically relevant heterocyclic systems. The hydrochloride salt form enhances the stability and handling of this otherwise reactive molecule.

Physicochemical Properties and Reactivity Profile of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective utilization in synthesis.

PropertyValueSource
CAS Number 1030287-80-9[Various Chemical Suppliers]
Molecular Formula C₇H₈ClN₃ChemFocus, LLC[1]
Molecular Weight 169.61 g/mol PubChem[2]
Appearance Light cream to pale orange or brown crystalline powderChemBK[3]
Solubility Soluble in methanolChemBK[3]

The key to the synthetic utility of this compound lies in the dual reactivity of the hydrazine and nitrile functionalities. The hydrazine moiety serves as a potent binucleophile, readily participating in condensation and cyclization reactions with carbonyl compounds and other electrophiles. The ortho-nitrile group can act as an electrophilic center under certain conditions or can be a precursor to other functional groups like amidines or tetrazoles, further expanding the synthetic possibilities.

Synthetic Pathways to Privileged Scaffolds

The true power of this compound is realized in its ability to serve as a precursor to a variety of privileged heterocyclic scaffolds with established roles in drug discovery.

Synthesis of Indazoles: A Gateway to Kinase Inhibitors

Indazoles are a prominent class of heterocycles found in numerous kinase inhibitors and other therapeutic agents. The synthesis of 3-substituted indazoles can be elegantly achieved from this compound.

Conceptual Workflow for Indazole Synthesis:

A 2-Hydrazinylbenzonitrile Hydrochloride B Intramolecular Cyclization A->B Heat or Base C 3-Aminoindazole Scaffold B->C D Further Functionalization (e.g., Acylation, Arylation) C->D E Bioactive Indazole Derivatives (e.g., Kinase Inhibitors) D->E

Caption: Proposed synthetic route to bioactive indazoles.

Experimental Protocol: Synthesis of 3-Aminoindazoles

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents), to neutralize the hydrochloride and facilitate the cyclization.

  • Heating: Heat the reaction mixture to a temperature between 100-150 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired 3-aminoindazole.

Causality behind Experimental Choices:

  • High-Boiling Solvent: The intramolecular cyclization often requires elevated temperatures to overcome the activation energy barrier. Solvents like DMF and DMSO are polar aprotic solvents that can effectively solvate the ionic intermediates and withstand the required temperatures.

  • Non-Nucleophilic Base: The base is crucial for deprotonating the hydrazine and initiating the nucleophilic attack on the nitrile carbon. A non-nucleophilic base is chosen to avoid competing side reactions.

  • Work-up Procedure: Pouring the reaction mixture into water precipitates the organic product, allowing for easy separation from the inorganic salts and the high-boiling solvent.

The resulting 3-aminoindazole is a versatile intermediate that can be further functionalized to generate libraries of compounds for screening against various kinase targets. Many kinase inhibitors feature a substituted indazole core, highlighting the therapeutic potential of this synthetic route.[3]

Synthesis of Pyrazoles: Accessing Antimicrobial Agents

Pyrazoles are another class of heterocycles with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][5][6][7][8] The reaction of hydrazines with 1,3-dicarbonyl compounds is a classic and efficient method for the synthesis of pyrazoles.

Conceptual Workflow for Pyrazole Synthesis:

A 2-Hydrazinylbenzonitrile Hydrochloride C Condensation/ Cyclization A->C B 1,3-Dicarbonyl Compound B->C D Substituted Pyrazole (with 2-cyanophenyl moiety) C->D E Potential Antimicrobial or Anticancer Agents D->E

Caption: General scheme for the synthesis of pyrazoles.

Experimental Protocol: Synthesis of 2-Cyanophenyl-Substituted Pyrazoles

This protocol is based on well-established procedures for pyrazole synthesis from hydrazines and β-ketoesters.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and a β-ketoester (e.g., ethyl acetoacetate) (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Catalyst (Optional): A catalytic amount of a mineral acid (e.g., a few drops of concentrated sulfuric acid) can be added to facilitate the condensation.

  • Heating: Reflux the reaction mixture for several hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired substituted pyrazole.

Causality behind Experimental Choices:

  • Solvent Choice: Ethanol and acetic acid are common solvents for this type of condensation reaction as they are polar and can facilitate both the dissolution of the reactants and the proton transfer steps involved in the mechanism.

  • β-Ketoester: The choice of the β-ketoester allows for the introduction of specific substituents onto the pyrazole ring, enabling the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

The resulting pyrazoles, bearing the 2-cyanophenyl substituent, can be screened for a variety of biological activities. The presence of the nitrile group offers a site for further chemical modification, potentially leading to enhanced potency or improved pharmacokinetic properties.

Potential Therapeutic Applications in Drug Discovery

The heterocyclic scaffolds derived from this compound are of significant interest in several therapeutic areas.

Kinase Inhibitors for Oncology

As previously mentioned, the indazole core is a key feature of many kinase inhibitors.[3] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. By synthesizing a library of indazole derivatives from this compound, researchers can explore their potential to inhibit various kinases implicated in tumor growth and proliferation, such as EGFR, VEGFR, and CDKs.[9]

Antimicrobial Agents

The emergence of multidrug-resistant pathogens is a major global health threat. Pyrazole derivatives have demonstrated significant antibacterial and antifungal activities.[1][5][6][7][8] The pyrazoles synthesized from this compound can be evaluated for their efficacy against a panel of clinically relevant bacteria and fungi. The 2-cyanophenyl moiety may contribute to novel binding interactions with microbial targets, potentially overcoming existing resistance mechanisms.

Antiviral and Neuroprotective Agents

Hydrazone derivatives, which are intermediates in many of the reactions involving hydrazines, have shown a wide range of biological activities, including antiviral and neuroprotective effects.[10][11][12][13] While direct evidence for this compound in these areas is limited, the potential exists to explore the derivatives of this compound for these applications. The synthesis of novel hydrazones and their subsequent cyclized products could yield compounds with activity against various viruses or with the ability to protect neurons from damage in neurodegenerative diseases.

Conclusion and Future Perspectives

This compound is a readily accessible and highly versatile building block with significant potential in drug discovery. Its ability to serve as a precursor to privileged heterocyclic scaffolds like indazoles and pyrazoles makes it a valuable tool for medicinal chemists. The synthetic routes outlined in this guide, based on established chemical principles, provide a framework for the rational design and synthesis of novel bioactive molecules.

Future research should focus on the systematic exploration of the chemical space accessible from this starting material. The synthesis and biological evaluation of a diverse library of derivatives will be crucial for identifying lead compounds with potent and selective activity against various therapeutic targets. Furthermore, the development of more efficient and sustainable synthetic methodologies will enhance the utility of this compound in both academic and industrial drug discovery settings. The strategic application of this synthon will undoubtedly contribute to the ongoing quest for new and effective medicines.

References

A Senior Application Scientist's Guide to 2-Hydrazinylbenzonitrile Hydrochloride: Sourcing and Purity Considerations for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the integrity of a synthetic route and the reliability of biological data are paramount. The quality of the starting materials, particularly versatile building blocks like 2-Hydrazinylbenzonitrile hydrochloride (CAS No: 1030287-80-9; also referenced as 33244-87-0), is a critical determinant of success. This technical guide provides an in-depth analysis of sourcing strategies and the nuanced implications of purity grades for this key intermediate, empowering you to make informed decisions that safeguard your research outcomes.

The Pivotal Role of this compound in Medicinal Chemistry

This compound is a valuable bifunctional molecule, incorporating both a reactive hydrazinyl group and a versatile nitrile moiety. This unique combination makes it a sought-after precursor in the synthesis of a diverse array of heterocyclic compounds, which form the structural core of many therapeutic agents.[1][2] The hydrazinyl group serves as a potent nucleophile, readily participating in cyclization and condensation reactions to form nitrogen-containing heterocycles. The nitrile group can be transformed into various other functionalities, further expanding its synthetic utility.

Given its foundational role, the quality of this compound directly influences the efficiency of subsequent synthetic steps and the purity of the final compounds.[3][4]

Navigating the Supplier Landscape

Identifying a reliable supplier for critical building blocks is a crucial first step in any research and development campaign. The market for this compound includes a range of suppliers, from large chemical conglomerates to specialized niche providers.

Table 1: Representative Suppliers of this compound

SupplierRepresentative Purity Grade(s)Analytical Method(s) CitedNotes
Leyan≥97.0%[5]NMR[5]Certificate of Analysis available, indicating a focus on research-grade materials.
Laibo ChemNot explicitly stated[6]Not explicitly statedOffers the compound in smaller, research-focused quantities (e.g., 250mg).[6]
ChemScenePurity typically >95% (for similar compounds)[7]HPLC[7]Provides high-purity building blocks for drug discovery.
Key Organics>95%[8]Not explicitly statedA supplier of diverse chemical building blocks for research.

This table is illustrative and not exhaustive. Researchers should always conduct their own due diligence when selecting a supplier.

Deconstructing Purity Grades and Analytical Specifications

The term "purity" is not monolithic; it is a quantitative assessment accompanied by a specific analytical methodology. For a compound like this compound, different purity grades are suitable for different applications, from initial exploratory synthesis to late-stage drug development.

Common Purity Grades and Their Implications
  • Research Grade (e.g., ≥95-97%): This is often the standard for initial synthetic route development and early-stage discovery chemistry. At this level, the primary component is well-defined, but minor impurities may be present. For many applications, this grade is sufficient and cost-effective. A Certificate of Analysis from Leyan, for instance, specifies a purity of ≥97.0% by NMR.[5]

  • High-Purity Grade (e.g., >98%): As research progresses towards lead optimization and in-vitro or in-vivo testing, higher purity becomes critical. Impurities, even at low levels, can confound biological data or lead to the formation of significant side products in multi-step syntheses.[9] Many suppliers specializing in pharmaceutical intermediates will offer this grade, often determined by High-Performance Liquid Chromatography (HPLC). For a similar compound, (4-Fluorophenyl)hydrazine hydrochloride, ChemScene provides a Certificate of Analysis showing 99.84% purity by HPLC.[7]

  • Ultra-High Purity / Pharmaceutical Grade (e.g., >99.5%): Required for late-stage preclinical and clinical development, this grade has the most stringent specifications and is typically accompanied by extensive documentation, including detailed impurity profiling.

Key Analytical Techniques for Purity Assessment

A thorough understanding of the analytical techniques used to determine purity is essential for interpreting a supplier's Certificate of Analysis (CoA).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural confirmation and can be used for quantitative purity assessment (qNMR).[10] It provides information on the proton environment of the molecule and can reveal the presence of impurities with distinct proton signals. A CoA for this compound from Leyan indicates a purity of ≥97.0% as determined by NMR.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for separating and quantifying the components of a mixture. It is particularly adept at detecting and quantifying non-volatile impurities. For pharmaceutical applications, HPLC is a gold-standard for purity determination.[11]

  • Mass Spectrometry (MS): Often coupled with a chromatographic technique (e.g., LC-MS), mass spectrometry confirms the molecular weight of the target compound and can help identify the structure of impurities.

  • Titration: For salt forms like the hydrochloride, argentometric titration can be used to determine the halide content, providing an indirect measure of purity.[8]

The Causality of Purity: Why It Matters in Practice

The seemingly small percentages that differentiate purity grades can have significant downstream consequences. Let's explore the causality behind these choices:

Impact on Synthetic Outcomes

In complex, multi-step syntheses, the purity of each starting material is magnified in subsequent steps.[4] Impurities can:

  • React with reagents: An impurity may have a functional group that reacts with the reagents intended for the main component, leading to the formation of unexpected side products and reducing the yield of the desired product.

  • Poison catalysts: In catalytic reactions, even trace amounts of certain impurities can deactivate the catalyst, halting the reaction or requiring a higher catalyst loading.

  • Complicate purification: The presence of impurities with similar physical properties (e.g., polarity, solubility) to the desired product can make purification by chromatography or crystallization challenging and time-consuming.

Confounding Biological Data

In the context of drug discovery, the impact of impurities is even more critical. An impurity could:

  • Exhibit its own biological activity: A highly potent impurity could lead to a false-positive result in a biological assay, leading researchers to pursue a synthetic route that produces an inactive main compound.

  • Interfere with the assay: Impurities can interfere with the detection method of a biological assay, leading to inaccurate measurements of the activity of the compound of interest.

  • Cause toxicity: An unknown impurity could be toxic to cells or animals, masking the true biological effect of the target molecule.

Experimental Workflow: A Self-Validating System for Supplier and Purity Grade Selection

To ensure the integrity of your research, a systematic approach to selecting and validating your starting materials is essential. The following workflow provides a self-validating system for this process.

G cluster_0 Phase 1: Initial Screening & Sourcing cluster_1 Phase 2: Analytical Validation cluster_2 Phase 3: Decision & Procurement A Define Purity Requirements (e.g., >98% for lead optimization) B Identify Potential Suppliers (e.g., Leyan, ChemScene, etc.) A->B C Request & Review Certificates of Analysis (CoA) B->C D Procure Small Sample for In-House Testing C->D E Perform Independent Analytical Verification (¹H NMR, HPLC, LC-MS) D->E F Compare In-House Data with Supplier's CoA E->F G Data Concordant? (In-house vs. Supplier) F->G H Qualify Supplier & Procure Larger Quantity G->H Yes I Reject Supplier/Batch & Re-evaluate G->I No I->B

Caption: A logical workflow for selecting and validating a supplier and purity grade.

Conclusion: A Foundation of Quality for Innovative Research

In the pursuit of novel therapeutics, the quality of foundational building blocks like this compound is not a mere technicality but a cornerstone of scientific rigor. By understanding the nuances of supplier selection, critically evaluating purity grades and their analytical basis, and implementing a robust validation workflow, researchers can mitigate risks, enhance the reproducibility of their work, and ultimately accelerate the path to discovery. The initial investment in high-quality, well-characterized starting materials pays dividends in the form of reliable data and the confident advancement of drug development programs.

References

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Pyrazoles Utilizing 2-Hydrazinylbenzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Pyrazole Scaffold and a Versatile Precursor

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a privileged scaffold found in a wide array of therapeutic agents, including the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and the antipsychotic CDPPB.[1] The synthetic versatility and biological significance of pyrazoles have driven continuous innovation in their methods of preparation.[3][4]

Classical synthetic routes, such as the Knorr pyrazole synthesis, typically involve the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][5][6] While effective, modern drug discovery demands precursors that not only enable the efficient construction of the core heterocycle but also provide strategic handles for subsequent diversification. 2-Hydrazinylbenzonitrile hydrochloride is one such advanced precursor. The presence of the ortho-cyanophenyl group on the N1 position of the resulting pyrazole offers a unique gateway for post-synthetic modification, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This guide provides an in-depth exploration of the synthesis of pyrazoles using this compound, detailing the reaction mechanism, providing step-by-step protocols, and explaining the causality behind key experimental choices.

Core Principle: The Cyclocondensation Pathway

The primary method for synthesizing N-substituted pyrazoles from hydrazines is the Paal-Knorr reaction, which involves a cyclocondensation with a 1,3-dielectrophilic species, most commonly a 1,3-diketone or a related synthon.[5][6] The reaction with an unsymmetrical hydrazine like 2-Hydrazinylbenzonitrile proceeds through a well-defined mechanism involving initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration.

The use of 2-Hydrazinylbenzonitrile as a hydrochloride salt is a common practice to improve the stability and handling of the hydrazine.[7] However, this necessitates the in-situ neutralization with a base or conducting the reaction under conditions that liberate the free hydrazine to enable its nucleophilic attack on the carbonyl component.

Below is a generalized workflow for this synthetic strategy.

cluster_0 Step 1: Reactant Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification & Analysis A 2-Hydrazinylbenzonitrile HCl D Combine Reactants (Control Temperature) B 1,3-Diketone / β-Ketoester C Solvent & Base E Heat to Reflux (Monitor by TLC) D->E Stirring F Solvent Removal E->F Reaction Complete G Extraction / Filtration F->G H Column Chromatography or Recrystallization G->H I Characterization (NMR, MS, IR) H->I J Final Product: 1-(2-cyanophenyl)-pyrazole I->J

Caption: General experimental workflow for pyrazole synthesis.

Mechanistic Insights: Regioselectivity and Aromatization

The reaction between 2-hydrazinylbenzonitrile and an unsymmetrical 1,3-diketone can theoretically yield two different regioisomers. However, the reaction is often regioselective, governed by the relative electrophilicity of the two carbonyl carbons and steric hindrance. The more reactive (less sterically hindered) carbonyl is typically attacked first by the more nucleophilic terminal (-NH2) group of the hydrazine. The subsequent cyclization and dehydration lead to the formation of the stable aromatic pyrazole ring.

G start 2-Hydrazinylbenzonitrile + 1,3-Diketone intermediate1 Hydrazone Intermediate start->intermediate1 Condensation (-H₂O) intermediate2 Cyclized Hemiaminal intermediate1->intermediate2 Intramolecular Cyclization product Aromatic Pyrazole + H₂O intermediate2->product Dehydration (-H₂O)

Caption: Simplified reaction mechanism pathway.

Application Protocol 1: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile

This protocol details the synthesis of a model pyrazole from this compound and acetylacetone (a symmetric 1,3-diketone), which circumvents any issues of regioselectivity.

Principle: This is a classic Knorr-type pyrazole synthesis.[1] Acetic acid is used as both the solvent and a mild acid catalyst to facilitate the condensation and dehydration steps. The hydrochloride salt of the hydrazine is used directly, as the reaction conditions are sufficient to promote the formation of the free base in equilibrium.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Commercial Source
Acetylacetone (2,4-Pentanedione)≥99%Commercial Source
Glacial Acetic AcidACS GradeCommercial Source
Sodium Bicarbonate (NaHCO₃)Saturated solutionIn-house prep
Ethyl AcetateHPLC GradeCommercial Source
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercial Source
Round-bottom flask, condenser, magnetic stirrerN/AStandard Lab Supply

Experimental Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.70 g, 10.0 mmol).

  • Reagent Addition: Add glacial acetic acid (20 mL) to the flask, followed by acetylacetone (1.10 mL, 10.5 mmol, 1.05 equiv.).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 3 hours. Scientist's Note: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The starting material and product should have distinct Rf values.

  • Work-up: After cooling to room temperature, slowly pour the reaction mixture into 100 mL of cold water. A precipitate will form.

  • Neutralization: Carefully neutralize the aqueous mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases (final pH ~7-8). This step is critical to neutralize the acetic acid and precipitate the product fully.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).

  • Purification: The crude product can be purified by recrystallization from a hot ethanol/water mixture to yield a crystalline solid. Dry the purified product under vacuum.

Expected Outcome: The protocol should yield 2-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile as a white to off-white crystalline solid. Typical yields range from 80-90%.

Troubleshooting:

IssueProbable CauseSuggested Solution
Low or No Product YieldIncomplete reaction or insufficient heating.Extend the reflux time to 5 hours. Confirm reflux temperature is being maintained.
Oily product instead of solidImpurities present.Extract the neutralized aqueous mixture with ethyl acetate (3 x 30 mL), dry the organic layer, and concentrate. Purify the resulting oil via column chromatography (Silica gel, Hexane:EtOAc gradient).
Product difficult to recrystallizeResidual acetic acid or starting material.Ensure complete neutralization during work-up. Wash the crude product thoroughly with water before recrystallization.
The Strategic Advantage: The Nitrile Handle

The primary benefit of using 2-Hydrazinylbenzonitrile as a precursor lies in the synthetic versatility of the nitrile group in the final product. This group is a powerful anchor for further chemical transformations, enabling the creation of diverse molecular architectures from a common pyrazole core. This is particularly valuable in drug discovery for exploring the chemical space around a hit compound.

Potential Post-Synthesis Modifications:

  • Reduction to Amine: The nitrile can be reduced to a primary amine (-CH₂NH₂), which can be used for amide coupling, reductive amination, or sulfonamide formation.

  • Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid (-COOH), a key functional group for forming esters, amides, or serving as a bioisostere.

  • Cycloaddition Reactions: The nitrile can participate in [3+2] cycloadditions with reagents like sodium azide to form a tetrazole ring, a common bioisostere for a carboxylic acid.

  • Nucleophilic Addition: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis.

cluster_mods Derivative Synthesis center_node 1-(2-cyanophenyl)-pyrazole amine Reduction (e.g., LiAlH₄, H₂/cat.) center_node->amine acid Hydrolysis (H⁺ or OH⁻, H₂O) center_node->acid tetrazole Cycloaddition (e.g., NaN₃, NH₄Cl) center_node->tetrazole ketone Grignard Addition (1. RMgBr; 2. H₃O⁺) center_node->ketone product_amine 1-(2-(aminomethyl)phenyl)-pyrazole amine->product_amine product_acid 2-(Pyrazol-1-yl)benzoic acid acid->product_acid product_tetrazole 1-(2-(1H-tetrazol-5-yl)phenyl)-pyrazole tetrazole->product_tetrazole product_ketone [2-(Pyrazol-1-yl)phenyl]ketone ketone->product_ketone

Caption: Versatility of the nitrile group for further derivatization.

Conclusion

This compound is a highly valuable and strategic reagent for the synthesis of N-aryl pyrazoles. Its application in well-established cyclocondensation reactions provides reliable and high-yielding access to a pyrazole core functionalized with a versatile nitrile group. This "synthetic handle" is the key advantage, enabling extensive post-synthetic modifications crucial for the efficient development of new chemical entities in pharmaceutical and materials science research. The protocols and insights provided herein serve as a robust foundation for researchers aiming to leverage this powerful synthetic strategy.

References

Application Notes and Protocols for the Fischer Indole Synthesis of 4-Cyanoindoles Using 2-Hydrazinylbenzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the Fischer indole synthesis for preparing indoles bearing a cyano group at the 4-position, utilizing 2-hydrazinylbenzonitrile hydrochloride as the key starting material. The Fischer indole synthesis, a robust and versatile reaction since its discovery in 1883, remains a cornerstone for constructing the indole nucleus.[1][2] This protocol is particularly relevant for the synthesis of pharmacologically active molecules where the 4-cyanoindole scaffold serves as a crucial intermediate. We will delve into the mechanistic underpinnings of this reaction, provide detailed, step-by-step experimental procedures, and offer insights into process optimization and troubleshooting.

Introduction: The Significance of 4-Cyanoindoles

The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic pharmaceuticals.[3] The strategic placement of functional groups on the indole ring is critical for modulating biological activity. The cyano group, in particular, is a valuable moiety, acting as a bioisostere for other functional groups and serving as a versatile synthetic handle for further molecular elaborations.[1] 4-Cyanoindole derivatives are key intermediates in the development of therapeutics targeting the central nervous system (CNS), including ligands for dopamine and serotonin receptors.[1]

The Fischer indole synthesis provides an efficient and direct route to these valuable compounds from readily available precursors.[4][5] This application note will focus on the practical execution of this synthesis using this compound, addressing the specific challenges and considerations associated with an electron-withdrawing substituent on the phenylhydrazine ring.

Mechanistic Overview of the Fischer Indole Synthesis

The Fischer indole synthesis is an acid-catalyzed reaction that proceeds through a series of well-defined steps to convert an arylhydrazine and a carbonyl compound (aldehyde or ketone) into an indole.[4][6] The generally accepted mechanism, first proposed by Robinson, involves the following key transformations:[5][7]

  • Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of the arylhydrazine with an aldehyde or ketone to form a phenylhydrazone intermediate.[4][8]

  • Tautomerization: The phenylhydrazone then tautomerizes to its enamine isomer ('ene-hydrazine').[4][6]

  • [5][5]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a[5][5]-sigmatropic rearrangement, which is the crucial carbon-carbon bond-forming step.[4][9] This step disrupts the aromaticity of the benzene ring.

  • Rearomatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon to form a five-membered ring aminal.[4][9]

  • Elimination of Ammonia: Finally, under acidic conditions, the aminal eliminates a molecule of ammonia to yield the stable, aromatic indole product.[4][8]

The presence of an electron-withdrawing group, such as the cyano group on the phenylhydrazine, can hinder the reaction rate as it decreases the electron density of the aromatic ring, making the[5][5]-sigmatropic rearrangement more challenging.[9][10] Therefore, the choice of catalyst and reaction conditions is critical for achieving good yields.

Diagram of the Fischer Indole Synthesis Mechanism:

Fischer_Indole_Synthesis cluster_start Step 1: Hydrazone Formation cluster_rearrangement Steps 2 & 3: Tautomerization & Rearrangement cluster_cyclization Steps 4 & 5: Cyclization & Elimination Arylhydrazine Arylhydrazine Hydrazone Phenylhydrazone Arylhydrazine->Hydrazone + Carbonyl, H+ Carbonyl Aldehyde/Ketone Carbonyl->Hydrazone Enehydrazine Ene-hydrazine Hydrazone->Enehydrazine Tautomerization Diimine Di-imine Intermediate Enehydrazine->Diimine [3,3]-Sigmatropic Shift Aminal Cyclized Aminal Diimine->Aminal Rearomatization & Cyclization Indole Indole Product Aminal->Indole - NH3, H+

Caption: Mechanistic pathway of the Fischer indole synthesis.

Experimental Protocol

This protocol details a general procedure for the Fischer indole synthesis of a 4-cyanoindole derivative. The specific carbonyl compound used will determine the substitution at the 2- and 3-positions of the resulting indole.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%VariesKey starting material.
Aldehyde or KetoneReagentVariesMust have at least one α-methylene group.[8]
Acid Catalyste.g., Polyphosphoric acid (PPA), Zinc chloride (ZnCl₂), p-Toluenesulfonic acid (p-TSA), Acetic acid.[4][8]
SolventAnhydrousVariese.g., Ethanol, Acetic acid, Toluene.
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)ReagentVariesFor neutralization.
Ethyl acetate (EtOAc)ACS GradeVariesFor extraction.
Brine (saturated NaCl solution)For washing.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)For drying.
Silica gel60 Å, 230-400 meshVariesFor column chromatography.
Safety Precautions
  • This compound and other hydrazine derivatives are toxic and potential carcinogens. Handle with extreme care in a well-ventilated fume hood.[11][12]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

  • Avoid inhalation of dust and vapors.[11][13]

  • Strong acids like polyphosphoric acid and sulfuric acid are corrosive and should be handled with caution.

  • Ensure all glassware is dry before use, especially when using water-sensitive catalysts like zinc chloride.

Step-by-Step Procedure (One-Pot Method)

This one-pot procedure is efficient as it avoids the isolation of the intermediate hydrazone.[3]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the selected aldehyde or ketone (1.0-1.2 eq).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol or acetic acid) to the flask. The choice of solvent and catalyst is crucial and may require optimization. For example, a mixture of ethanol and water can be used.[1] A common catalyst is polyphosphoric acid (PPA), which can also serve as the solvent. Alternatively, a catalytic amount of p-toluenesulfonic acid (10-20 mol%) can be used in a solvent like toluene.[3]

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The optimal temperature and reaction time will depend on the specific substrates and catalyst used.[1] For instance, a reaction in an ethanol/water mixture might be maintained at 74°C for 1 hour.[1]

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If using an acidic catalyst, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is ~7-8.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

  • Characterization: The structure and purity of the final 4-cyanoindole product should be confirmed by analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Experimental Workflow Diagram:

Workflow A 1. Combine Reactants (2-Hydrazinylbenzonitrile HCl & Carbonyl Compound) B 2. Add Solvent & Catalyst A->B C 3. Heat to Reflux B->C D 4. Monitor by TLC C->D E 5. Work-up (Cool, Neutralize, Extract) D->E F 6. Purification (Column Chromatography or Recrystallization) E->F G 7. Characterization (NMR, IR, MS) F->G

References

Application Notes & Protocols: 2-Hydrazinylbenzonitrile Hydrochloride in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors remains a cornerstone of modern drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged" heterocyclic motif, consistently found in a multitude of potent and selective kinase inhibitors. This document provides a detailed guide on the strategic use of 2-hydrazinylbenzonitrile hydrochloride as a versatile starting material for the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. We will elucidate the underlying chemical principles, provide a detailed, field-tested protocol for the synthesis of a key aminopyrazole intermediate and its subsequent elaboration, and discuss the significance of this chemical scaffold in targeting critical oncogenic kinases.

Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The quest for novel kinase inhibitors has led medicinal chemists to explore a vast chemical space. Within this landscape, certain molecular frameworks have proven to be exceptionally effective. Pyrazolo[1,5-a]pyrimidines, being purine analogues, are particularly adept at fitting into the ATP-binding site of various kinases, acting as competitive inhibitors.[1][2] Their rigid, planar structure, combined with ample vectors for chemical modification, allows for the fine-tuning of potency and selectivity against specific kinase targets.[3] The development of efficient and modular synthetic routes to this scaffold is therefore of paramount importance for accelerating drug discovery programs.[3][4]

This compound serves as an excellent and cost-effective starting point for building the pyrazolo[1,5-a]pyrimidine core. The hydrazine moiety is a potent nucleophile, primed for cyclocondensation reactions, which are the bedrock of heterocyclic synthesis.[5][6] The nitrile-substituted phenyl ring, carried through the synthesis, provides a handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) to optimize the pharmacological properties of the final compounds.

Mechanistic Rationale: From Hydrazine to a Privileged Scaffold

The synthesis of the pyrazolo[1,5-a]pyrimidine core from a hydrazine derivative is a two-stage process, each stage involving a cyclocondensation reaction.

Stage 1: Formation of the 5-Aminopyrazole Intermediate

The initial and most critical step is the construction of the pyrazole ring. This is classically achieved through the reaction of a hydrazine with a 1,3-dielectrophile.[7][8] In our case, this compound reacts with a β-ketonitrile, such as malononitrile, in a Knorr-type pyrazole synthesis. The reaction proceeds via initial condensation to form a hydrazone, followed by an intramolecular cyclization and subsequent tautomerization to yield the aromatic 5-aminopyrazole ring. The exocyclic amino group of the resulting aminopyrazole is more nucleophilic than the endocyclic nitrogen, a key feature that dictates the regioselectivity of the subsequent reaction.[9]

Stage 2: Construction of the Fused Pyrimidine Ring

The 5-aminopyrazole intermediate is now a 1,3-bis-nucleophile, ready for the second cyclocondensation.[7] By reacting it with a 1,3-dielectrophile, such as a β-dicarbonyl compound (e.g., acetylacetone), the fused pyrimidine ring is formed. This reaction typically proceeds under acidic or basic conditions and results in the formation of the thermodynamically stable pyrazolo[1,5-a]pyrimidine scaffold.

Below is a conceptual workflow illustrating this two-stage synthetic strategy.

G cluster_0 Stage 1: Aminopyrazole Synthesis cluster_1 Stage 2: Pyrazolo[1,5-a]pyrimidine Formation A 2-Hydrazinylbenzonitrile Hydrochloride C 5-Amino-3-(2-cyanophenyl)-1H-pyrazole (Intermediate) A->C Cyclocondensation B β-Ketonitrile (e.g., Malononitrile) B->C C_clone 5-Amino-3-(2-cyanophenyl)-1H-pyrazole (Intermediate) D 1,3-Dicarbonyl Compound (e.g., Acetylacetone) E Substituted Pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor Scaffold) D->E C_clone->E Cyclocondensation

Caption: Synthetic workflow from starting materials to the kinase inhibitor scaffold.

Detailed Synthetic Protocols

Protocol 1: Synthesis of 3-Amino-4-(2-cyanophenyl)-1H-pyrazole (Intermediate I)

This protocol outlines the cyclocondensation of this compound with malononitrile to form the key aminopyrazole intermediate.

Materials:

  • This compound

  • Malononitrile

  • Sodium ethoxide (EtONa)

  • Absolute Ethanol (EtOH)

  • Glacial Acetic Acid

  • Distilled water

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium ethoxide (1.0 eq) in absolute ethanol (100 mL).

  • Addition of Reagents: To the stirred solution, add this compound (1.0 eq) followed by the portion-wise addition of malononitrile (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature. Neutralize the reaction mixture by the dropwise addition of glacial acetic acid until pH 6-7 is reached.

  • Precipitation and Isolation: A precipitate will form upon neutralization. Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold distilled water and then with a small amount of cold ethanol. Dry the product under vacuum to yield 3-amino-4-(2-cyanophenyl)-1H-pyrazole as a solid. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of 7-(2-Cyanophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine (Kinase Inhibitor Scaffold)

This protocol describes the second cyclocondensation to form the final pyrazolo[1,5-a]pyrimidine scaffold.

Materials:

  • 3-Amino-4-(2-cyanophenyl)-1H-pyrazole (Intermediate I)

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend the 3-amino-4-(2-cyanophenyl)-1H-pyrazole (1.0 eq) in glacial acetic acid (50 mL).

  • Addition of Reagent: Add acetylacetone (1.2 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 118°C) and maintain for 8-12 hours. The suspension should become a clear solution as the reaction progresses. Monitor by TLC.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of ice-cold water with stirring. A precipitate will form.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with distilled water to remove any residual acetic acid. Dry the product under vacuum. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 7-(2-cyanophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine.

Parameter Protocol 1 Protocol 2
Key Reagents 2-Hydrazinylbenzonitrile HCl, MalononitrileIntermediate I, Acetylacetone
Solvent EthanolAcetic Acid
Catalyst/Base Sodium EthoxideN/A (Acidic Medium)
Temperature Reflux (~78°C)Reflux (~118°C)
Typical Yield 75-85%60-75%
Purification Precipitation/RecrystallizationPrecipitation/Column Chromatography

Application in Kinase Inhibitor Design: Targeting the PI3K/AKT/mTOR Pathway

The resulting 7-(2-cyanophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a valuable scaffold for kinase inhibitor development. The pyrazolo[1,5-a]pyrimidine core acts as a hinge-binding motif, crucial for anchoring the inhibitor in the ATP-binding pocket of the kinase.[3] The substituents at the 2, 5, and 7 positions can be modified to enhance potency and selectivity. For instance, derivatives of this scaffold have shown potent inhibitory activity against kinases in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in various cancers.[10] A derivative of 2-hydrazinylbenzonitrile, 2-(2-(2,4-dioxopentan-3-ylidene)hydrazineyl)benzonitrile, has been identified as an inhibitor of receptor tyrosine kinases and the PI3K/AKT/mTOR pathway in glioblastoma.[10]

The diagram below illustrates the central role of the PI3K/AKT/mTOR pathway in cell signaling and how inhibitors derived from our scaffold can intervene.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Promotes Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Troubleshooting and Optimization

  • Low Yield in Protocol 1: Ensure the sodium ethoxide is fresh and the ethanol is absolute, as water can interfere with the base and the reaction. Incomplete neutralization can also lead to loss of product during workup.

  • Incomplete Reaction in Protocol 2: Acetic acid can sometimes be insufficient to drive the reaction to completion. A catalytic amount of a stronger acid, like sulfuric acid, can be added, but this may require re-optimization of the reaction time and temperature.

  • Purification Challenges: If the final product is difficult to purify by chromatography, consider recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold, a core component of numerous developmental and approved kinase inhibitors. The straightforward, two-step cyclocondensation strategy presented here provides a robust and scalable route to access a diverse range of potential therapeutic agents. The inherent modularity of this synthesis allows for extensive chemical exploration, paving the way for the development of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

References

Application of 2-Hydrazinylbenzonitrile Hydrochloride in the Synthesis of Agrochemicals: A Guide to Pyrazole-Based Fungicide Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Hydrazinyl Moiety in Agrochemical Design

In the landscape of modern agrochemical development, the synthesis of novel heterocyclic scaffolds remains a cornerstone for discovering active ingredients with improved efficacy, selectivity, and environmental profiles. Among the myriad of synthetic precursors, 2-Hydrazinylbenzonitrile hydrochloride (CAS No. Not Found) emerges as a highly valuable building block. Its unique bifunctional nature, possessing a nucleophilic hydrazine group ortho to an electrophilic nitrile on a benzene ring, offers a versatile platform for the construction of a diverse array of heterocyclic systems. This application note provides an in-depth technical guide for researchers, scientists, and professionals in the agrochemical industry on the strategic application of this compound, with a particular focus on the synthesis of pyrazole carboxamide precursors, a critical class of modern fungicides.

The pyrazole ring is a key pharmacophore in numerous successful agrochemicals, particularly in the class of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. These fungicides act by disrupting the mitochondrial electron transport chain in fungi, a mode of action that has proven to be highly effective against a broad spectrum of plant pathogens. The synthesis of these complex molecules often relies on the robust and predictable cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound, a classic transformation known as the Knorr pyrazole synthesis.[1][2][3] This guide will elucidate the chemical principles behind this synthesis and provide a detailed, field-proven protocol for the preparation of a key pyrazole intermediate from this compound.

Core Synthesis Pathway: Knorr Pyrazole Synthesis

The cornerstone of utilizing this compound in the synthesis of agrochemical precursors is the Knorr pyrazole synthesis. This reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, such as a β-ketoester, to form the pyrazole ring. The reaction proceeds through a series of well-understood steps, initiated by the nucleophilic attack of the hydrazine on one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration.

The choice of the 1,3-dicarbonyl component is critical as it dictates the substitution pattern on the resulting pyrazole ring, which in turn influences the biological activity of the final agrochemical. For the synthesis of many pyrazole carboxamide fungicides, ethyl acetoacetate or its derivatives are commonly employed.

Knorr_Pyrazole_Synthesis reagent1 2-Hydrazinylbenzonitrile hydrochloride intermediate1 Hydrazone Intermediate reagent1->intermediate1 Condensation reagent2 Ethyl Acetoacetate (1,3-Dicarbonyl) reagent2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 1-(2-cyanophenyl)-3-methyl- 1H-pyrazol-5(4H)-one intermediate2->product Dehydration

Figure 1: Generalized reaction pathway for the Knorr pyrazole synthesis starting from this compound.

Experimental Protocol: Synthesis of 1-(2-cyanophenyl)-3-methyl-1H-pyrazol-5(4H)-one

This protocol details a reliable method for the synthesis of a key pyrazole intermediate from this compound and ethyl acetoacetate. This intermediate serves as a versatile scaffold for further elaboration into a range of potential pyrazole carboxamide agrochemicals.

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Ethanol (solvent)

  • Glacial Acetic Acid (catalyst)

  • Sodium Bicarbonate (for neutralization)

  • Distilled water

  • Ethyl acetate (for extraction)

  • Anhydrous Magnesium Sulfate (drying agent)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and ethanol (10 volumes).

  • Addition of Reagents: While stirring, add ethyl acetoacetate (1.1 eq) to the suspension.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the reaction mixture. The acid facilitates the initial condensation step.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up: To the resulting residue, add distilled water (10 volumes) and neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 5 volumes).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 1-(2-cyanophenyl)-3-methyl-1H-pyrazol-5(4H)-one can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Combine 2-Hydrazinylbenzonitrile HCl and Ethanol add_reagents Add Ethyl Acetoacetate and Acetic Acid start->add_reagents reflux Reflux for 4-6 hours (Monitor by TLC) add_reagents->reflux cool Cool to Room Temperature reflux->cool evaporate Remove Ethanol (Rotary Evaporator) cool->evaporate neutralize Neutralize with NaHCO3 evaporate->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry Organic Layer (MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Chromatography concentrate->purify

Figure 2: Step-by-step experimental workflow for the synthesis of 1-(2-cyanophenyl)-3-methyl-1H-pyrazol-5(4H)-one.

Trustworthiness: Validation and Characterization

The identity and purity of the synthesized 1-(2-cyanophenyl)-3-methyl-1H-pyrazol-5(4H)-one should be rigorously confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Spectroscopic Analysis:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the expected proton signals of the pyrazole ring, the methyl group, and the cyanophenyl substituent.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the carbon skeleton of the molecule.

    • IR (Infrared) Spectroscopy: To identify characteristic functional groups such as the C=O of the pyrazolone ring and the C≡N of the nitrile.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

Further Synthetic Utility: Towards Active Agrochemicals

The synthesized 1-(2-cyanophenyl)-3-methyl-1H-pyrazol-5(4H)-one is a versatile intermediate. The pyrazolone ring can be further functionalized to introduce the necessary toxophore for fungicidal activity. For instance, conversion to the corresponding pyrazole-4-carboxylic acid, followed by amide coupling with a suitably substituted aniline, is a common strategy to access potent pyrazole carboxamide SDHI fungicides.

Quantitative Data: Representative Fungicidal Activity

Compound ClassTarget PathogenEC₅₀ (µg/mL)
Pyrazole CarboxamideBotrytis cinerea0.5 - 5.0
Pyrazole CarboxamideMycosphaerella fijiensis0.1 - 2.0
Pyrazole CarboxamideSeptoria tritici0.2 - 3.0
Pyrazole CarboxamideUstilago maydis1.0 - 10.0

Table 1: Representative half-maximal effective concentration (EC₅₀) values for pyrazole carboxamide fungicides against various plant pathogens. Lower EC₅₀ values indicate higher fungicidal activity. The specific activity of derivatives from this compound would require empirical determination.

Conclusion

This compound is a precursor with significant potential in the synthesis of novel agrochemicals. Its application in the Knorr pyrazole synthesis provides a straightforward and efficient route to substituted pyrazoles, which are key building blocks for the development of potent fungicides. The protocols and principles outlined in this application note offer a solid foundation for researchers to explore the rich chemistry of this compound and to contribute to the discovery of the next generation of crop protection solutions.

References

Derivatization of carbonyl compounds with 2-Hydrazinylbenzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Derivatization of Carbonyl Compounds with 2-Hydrazinylbenzonitrile Hydrochloride for Enhanced Analytical Detection

Abstract

The quantitative and qualitative analysis of carbonyl compounds (aldehydes and ketones) is a critical task in pharmaceutical development, environmental monitoring, and chemical synthesis. Direct analysis is often hampered by their poor chromatographic retention, low volatility, or lack of a strong chromophore for UV-Vis detection. Chemical derivatization addresses these challenges by converting the carbonyl functional group into a more readily detectable moiety. This application note provides a comprehensive guide and detailed protocols for the derivatization of carbonyl compounds using this compound. This reagent reacts specifically with aldehydes and ketones to form stable, crystalline 2-cyanophenylhydrazone derivatives. The introduction of the 2-cyanophenyl group significantly enhances UV detectability and improves chromatographic performance, making it an invaluable tool for researchers and analytical scientists.

Principle of the Method: The Chemistry of Hydrazone Formation

The derivatization process is based on the classic condensation reaction between a carbonyl compound and a hydrazine derivative.[1] The reaction is a nucleophilic addition-elimination, which proceeds in two main stages under mild acidic conditions.[2]

  • Nucleophilic Addition: The terminal nitrogen atom of the hydrazine group in 2-Hydrazinylbenzonitrile is highly nucleophilic and attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form a stable carbon-nitrogen double bond (C=N).[3] The resulting product is a 2-cyanophenylhydrazone.

The hydrochloride salt form of the reagent not only enhances its stability but also provides the acidic environment necessary to catalyze the reaction, primarily by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.[4] The resulting 2-cyanophenylhydrazone is a larger, more stable molecule with a strong chromophore, ideal for analysis by High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products carbonyl Carbonyl (Aldehyde/Ketone) carbinolamine Carbinolamine Adduct carbonyl->carbinolamine Nucleophilic Attack hydrazine 2-Hydrazinylbenzonitrile hydrazine->carbinolamine hydrazone 2-Cyanophenylhydrazone carbinolamine->hydrazone Dehydration (-H₂O) water H₂O carbinolamine->water Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Analysis prep_reagent Prepare Derivatizing Solution mix Combine Reagents & Add Catalyst prep_reagent->mix prep_sample Prepare Carbonyl Sample/Standard prep_sample->mix react React (Room Temp or Heat) mix->react precipitate Cool to Precipitate Product react->precipitate filtrate Filter & Wash Crude Product precipitate->filtrate purify Purify by Recrystallization filtrate->purify analyze Characterize Product (HPLC, MS, NMR) purify->analyze

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 2-Hydrazinylbenzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Hydrazine Moiety in Drug Discovery

In the landscape of modern medicinal chemistry and drug discovery, the hydrazine functional group stands out for its remarkable versatility.[1][2] As a potent nucleophile and a precursor to a vast array of heterocyclic compounds, it serves as a valuable building block in the synthesis of novel bioactive molecules.[1] 2-Hydrazinylbenzonitrile hydrochloride, the subject of this guide, embodies this potential. Its structure, featuring a reactive hydrazine group and a nitrile moiety on a benzene ring, presents a unique chemical scaffold for probing biological systems and identifying novel therapeutic leads.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in high-throughput screening (HTS) assays. We will delve into the underlying principles of its reactivity, propose suitable biological targets, and provide detailed, field-proven protocols for both biochemical and cell-based screening assays. Our focus is on providing not just a set of instructions, but a framework for understanding the causality behind experimental choices, ensuring the generation of robust and reliable data.

Chemical Properties and Handling of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in HTS.

PropertyValueReference
Molecular Formula C₇H₈ClN₃[3]
Appearance White to off-white crystalline solid[4]
Solubility Soluble in polar solvents such as water and ethanol[4]

Safety Precautions: this compound is an irritant to the skin, eyes, and respiratory tract.[5][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this compound. All manipulations should be performed in a well-ventilated chemical fume hood.[5][6]

Principle of Action: The Reactivity of the Hydrazine Group

The utility of this compound in HTS is primarily derived from the reactivity of its hydrazine moiety. Hydrazines are known to interact with a variety of biological targets, particularly enzymes that utilize specific cofactors.

Targeting Cofactor-Dependent Enzymes

A significant body of research has highlighted the ability of hydrazines to act as inhibitors of cofactor-dependent enzymes.[5][7] The electron-rich nature of the hydrazine group allows it to react with electron-poor enzyme cofactors.[7] This reactivity can be harnessed to design targeted HTS assays.

DOT Diagram: Proposed Mechanism of Action

Mechanism_of_Action cluster_0 2-Hydrazinylbenzonitrile HCl cluster_1 Target Enzyme Compound 2-Hydrazinylbenzonitrile Hydrochloride Enzyme Cofactor-Dependent Enzyme (e.g., MAO) Compound->Enzyme Enters Active Site Cofactor Prosthetic Group (e.g., FAD, PLP) Enzyme->Cofactor contains Inhibition Enzyme Inhibition Enzyme->Inhibition Covalent Adduct Formation or Redox Reaction

Caption: Proposed interaction of this compound with a cofactor-dependent enzyme.

Key enzyme classes that are potential targets for this compound include:

  • Flavoenzymes: Enzymes that utilize flavin adenine dinucleotide (FAD) as a cofactor, such as monoamine oxidases (MAOs), are well-established targets for hydrazine-containing compounds.[5]

  • Pyridoxal Phosphate (PLP)-Dependent Enzymes: PLP is a versatile cofactor involved in a wide range of metabolic reactions. The aldehyde group of PLP can react with hydrazines to form stable hydrazones, leading to enzyme inhibition.

Application Note 1: High-Throughput Screening for Monoamine Oxidase (MAO) Inhibitors

Background: Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that play a crucial role in the metabolism of neurotransmitters. Inhibitors of MAOs are used in the treatment of depression and neurodegenerative diseases. The reactivity of hydrazines with the FAD cofactor makes this compound a promising candidate for screening against MAOs.

Assay Principle: A fluorescence-based assay can be employed to measure the activity of MAO. The assay relies on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of its substrate. In the presence of horseradish peroxidase (HRP), a non-fluorescent probe is converted to a highly fluorescent product in the presence of H₂O₂. A decrease in the fluorescent signal in the presence of this compound indicates inhibition of MAO activity.

DOT Diagram: MAO Inhibition HTS Workflow

MAO_HTS_Workflow Start Start Plate_Compound Dispense 2-Hydrazinylbenzonitrile HCl and Controls into 384-well plate Start->Plate_Compound Add_Enzyme Add MAO Enzyme (MAO-A or MAO-B) Plate_Compound->Add_Enzyme Pre-incubation Pre-incubate Add_Enzyme->Pre-incubation Add_Substrate_Probe Add Substrate (e.g., p-tyramine) and Detection Reagents (HRP, probe) Pre-incubation->Add_Substrate_Probe Incubation Incubate at 37°C Add_Substrate_Probe->Incubation Read_Plate Read Fluorescence (Ex/Em appropriate for probe) Incubation->Read_Plate Data_Analysis Data Analysis: Calculate % Inhibition Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: High-throughput screening workflow for identifying MAO inhibitors.

Detailed Protocol: Fluorescence-Based MAO Inhibition Assay

Materials:

  • Recombinant human MAO-A or MAO-B

  • This compound

  • MAO substrate (e.g., p-tyramine for MAO-B, serotonin for MAO-A)

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 384-well black, flat-bottom plates

  • Multichannel pipettes and/or automated liquid handling system

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Plating:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a concentration range for testing (e.g., from 100 µM to 1 nM final assay concentration).

    • Dispense 1 µL of each compound dilution into the wells of a 384-well plate. Include wells for positive control (a known MAO inhibitor, e.g., pargyline) and negative control (solvent only).

  • Enzyme Addition:

    • Prepare a working solution of MAO-A or MAO-B in assay buffer. The optimal enzyme concentration should be determined empirically to yield a robust signal-to-background ratio.

    • Add 20 µL of the enzyme solution to each well.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15 minutes to allow for the interaction between the compound and the enzyme.

  • Substrate and Detection Reagent Addition:

    • Prepare a substrate/detection reagent mix containing the MAO substrate, HRP, and the fluorescent probe in assay buffer. The concentrations of these components should be optimized for the specific enzyme and assay conditions.

    • Add 20 µL of the substrate/detection reagent mix to each well to initiate the reaction.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Reading:

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe (e.g., Ex/Em = 530/590 nm for Amplex Red).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 x (1 - (Signal_compound - Signal_background) / (Signal_negative_control - Signal_background))

    • Plot the % inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Assay Validation Parameters:

ParameterAcceptance Criteria
Z'-factor ≥ 0.5
Signal-to-Background Ratio ≥ 10
Coefficient of Variation (%CV) < 15%

Application Note 2: Cell-Based High-Throughput Screening for Cytotoxicity

Background: While identifying potent enzyme inhibitors is a primary goal, it is equally crucial to assess the cytotoxic profile of lead compounds early in the drug discovery process. A cell-based HTS assay can be employed to evaluate the effect of this compound on cell viability.

Assay Principle: A common method for assessing cytotoxicity is the use of a resazurin-based assay. Resazurin, a non-fluorescent and cell-permeable dye, is reduced by viable, metabolically active cells to the fluorescent product resorufin. A decrease in fluorescence intensity is indicative of reduced cell viability.

Detailed Protocol: Resazurin-Based Cytotoxicity Assay

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Cell culture medium appropriate for the chosen cell line

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • Resazurin sodium salt

  • 96-well or 384-well clear-bottom, black-walled tissue culture plates

  • Positive control for cytotoxicity (e.g., doxorubicin)

Procedure:

  • Cell Seeding:

    • Culture the chosen cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into the wells of the microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells per well for a 96-well plate).

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cell plate and add 100 µL of the medium containing the test compound to the respective wells. Include wells for positive and negative controls.

  • Incubation:

    • Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized based on the cell line and the expected mechanism of toxicity.

  • Resazurin Addition:

    • Prepare a working solution of resazurin in PBS or culture medium.

    • Add 10 µL of the resazurin solution to each well.

  • Final Incubation:

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Fluorescence Reading:

    • Measure the fluorescence intensity at an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the negative control.

    • Determine the CC₅₀ (50% cytotoxic concentration) value by plotting the percentage of cell viability against the compound concentration.

Conclusion: A Versatile Tool for Hit Discovery

This compound represents a valuable chemical tool for high-throughput screening campaigns. Its inherent reactivity, particularly towards cofactor-dependent enzymes, opens up a wide range of potential applications in drug discovery. The protocols detailed in this guide provide a robust starting point for researchers to explore the biological activities of this compound and to identify novel "hit" molecules. As with any HTS campaign, careful assay development, optimization, and validation are critical for generating high-quality, actionable data. By understanding the underlying scientific principles and adhering to rigorous experimental practices, researchers can effectively leverage the potential of this compound in their quest for new therapeutic agents.

References

Application Notes & Protocols: Catalytic Cross-Coupling Reactions with 2-Hydrazinylbenzonitrile Hydrochloride for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth exploration of catalytic cross-coupling reactions utilizing 2-Hydrazinylbenzonitrile hydrochloride as a strategic building block. This versatile precursor is paramount in the synthesis of nitrogen-containing heterocycles, particularly the indazole scaffold, which is a privileged structure in medicinal chemistry.[1][2] We will dissect the mechanistic underpinnings and provide detailed, field-proven protocols for key palladium-catalyzed transformations, including Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The focus is on explaining the causality behind experimental choices to empower researchers in drug discovery and process development to leverage these powerful synthetic tools effectively.

Strategic Importance in Heterocyclic Synthesis

This compound is a highly valuable starting material due to the ortho-disposition of its reactive hydrazine and nitrile functionalities. This specific arrangement serves as a linchpin for intramolecular cyclization reactions, enabling the efficient construction of the 1H-indazole ring system.[3][4][5] Indazole derivatives are integral to numerous pharmaceutical agents, notably as kinase inhibitors in oncology.[2] The hydrochloride salt form ensures stability and ease of handling, while the free hydrazine can be readily liberated in situ with a suitable base for subsequent coupling reactions.

The general synthetic strategy involves an initial intermolecular cross-coupling reaction to install a desired substituent, followed by a subsequent intramolecular cyclization to forge the final heterocyclic product. This modular approach allows for the creation of diverse chemical libraries for drug discovery programs.[4][6]

Palladium-Catalyzed C–N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone reaction for forming carbon-nitrogen bonds, a transformation critical for synthesizing aryl amines and their derivatives.[7][8] In the context of our precursor, this reaction allows the coupling of the hydrazine moiety with various aryl or heteroaryl halides, setting the stage for subsequent cyclization to N-arylindazoles.

Mechanistic Overview

The reaction proceeds through a catalytic cycle involving a palladium(0) active species.[9][10] The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.

  • Ligand Exchange/Amine Coordination: The amine (or in our case, the hydrazine) displaces the halide from the palladium center. The deprotonation of the coordinated hydrazine by a base forms a palladium amido complex.

  • Reductive Elimination: The C-N bond is formed as the aryl group and the amino group are eliminated from the palladium center, regenerating the active Pd(0) catalyst.[11]

Bulky, electron-rich phosphine ligands are crucial for stabilizing the palladium catalyst and promoting the rate-limiting reductive elimination step.[9]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX LigandEx Ligand Exchange & Deprotonation PdII_ArX->LigandEx + R'NHNH_2 + Base - Base-H+X- PdII_Amido L_nPd(II)(Ar)(NHNHR') LigandEx->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product (Ar-NHNHR')

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Application Protocol: Synthesis of 2-(1-Phenylhydrazinyl)benzonitrile

This protocol details the coupling of this compound with iodobenzene.

Materials:

  • This compound

  • Iodobenzene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

Procedure:

  • Reactor Setup: To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and Cs₂CO₃ (2.5 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent) and iodobenzene (1.2 equivalents) to the flask.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of 0.1 M.

  • Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-18 hours.

    • Scientist's Note: The reaction is air- and moisture-sensitive. Maintaining an inert atmosphere is critical for preventing catalyst deactivation. XPhos is a bulky, electron-rich ligand of choice that facilitates the coupling of a wide range of substrates.[12] Cs₂CO₃ is an effective base for deprotonating both the hydrochloride salt and the coordinated hydrazine.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Optimization and Scope

The choice of ligand, base, and solvent is critical for successful Buchwald-Hartwig amination. The following table summarizes key parameters for consideration.

ParameterCommon ChoicesRationale & Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Precursors that are readily reduced in situ to the active Pd(0) species.[13]
Ligand XPhos, SPhos, BrettPhosBulky, electron-rich biaryl phosphine ligands are generally superior for promoting reductive elimination.[9]
Base Cs₂CO₃, K₃PO₄, K₂CO₃, KOtBuThe base must be strong enough to deprotonate the hydrazine but compatible with other functional groups. KOtBu is very strong but can be less selective.[10]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are required. Toluene is often preferred for its high boiling point.[10][13]
Aryl Halide Ar-I, Ar-Br, Ar-OTf, Ar-ClReactivity order is generally I > Br > OTf > Cl. More challenging substrates like aryl chlorides may require specialized catalyst systems.

Palladium-Catalyzed C–C Bond Formation: The Suzuki-Miyaura Coupling

While the hydrazine group is the most common site for initial coupling, the aromatic ring of the resulting indazole can be further functionalized. A powerful strategy is to start with a halogenated version of 2-hydrazinylbenzonitrile or to perform a halogenation post-cyclization, followed by a Suzuki-Miyaura coupling to form a C-C bond. This reaction is one of the most versatile methods for creating biaryl structures.[14][15][16]

Mechanistic Overview

The Suzuki-Miyaura coupling also relies on a Pd(0)/Pd(II) catalytic cycle.[2][16]

  • Oxidative Addition: Pd(0) inserts into the aryl halide (Ar-X) bond to form a Pd(II) species.

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[15]

  • Reductive Elimination: The two organic fragments couple and are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal + R'B(OH)_2 + Base PdII_Diorgano L_nPd(II)(Ar)(R') Transmetal->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Product (Ar-R')

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Application Protocol: Suzuki Coupling of 6-Bromo-1H-indazole

This protocol describes the coupling of a pre-formed bromo-indazole (accessible from a bromo-analogue of 2-hydrazinylbenzonitrile) with phenylboronic acid.

Materials:

  • 6-Bromo-1H-indazole

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane and Water

Procedure:

  • Reactor Setup: In a reaction vessel, combine 6-Bromo-1H-indazole (1.0 equivalent), phenylboronic acid (1.5 equivalents), and K₂CO₃ (3.0 equivalents).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (3-5 mol%).

    • Scientist's Note: Pd(dppf)Cl₂ is a robust and versatile pre-catalyst for Suzuki couplings, effective for a wide range of substrates, including nitrogen-containing heterocycles.[2][17] The presence of the N-H group on the indazole can sometimes inhibit catalysis, but appropriate ligand and base selection can overcome this.[17]

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the vessel. The addition of water is crucial for the transmetalation step.

  • Reaction Execution: Purge the mixture with argon for 15 minutes, then heat to 90-100 °C under an argon atmosphere for 6-12 hours.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent in vacuo and purify the residue by flash column chromatography or recrystallization to obtain 6-phenyl-1H-indazole.

Sonogashira Coupling for Alkynyl Scaffolds

For the introduction of alkynyl moieties, the Sonogashira coupling is the premier method.[18] It typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[19]

Mechanistic Overview

The Sonogashira reaction involves two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki coupling, it begins with oxidative addition of Pd(0) to the aryl halide.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Pd(II)-Ar complex. The subsequent reductive elimination from the palladium center yields the alkyne-coupled product and regenerates the Pd(0) catalyst.[20]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n PdII_ArX L_nPd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Alkynyl L_nPd(II)(Ar)(C≡CR') PdII_ArX->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination (Ar-C≡CR') CuX Cu(I)X CuAcetylide Cu(I)-C≡CR' CuX->CuAcetylide + H-C≡CR' + Base CuAcetylide->CuX Transmetalation (to Pd)

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Application Protocol: Synthesis of 6-((4-Methoxyphenyl)ethynyl)-1H-indazole

Materials:

  • 6-Bromo-1H-indazole

  • 1-Ethynyl-4-methoxybenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous DMF or Toluene

Procedure:

  • Reactor Setup: To a Schlenk flask, add 6-Bromo-1H-indazole (1.0 equiv), Pd(PPh₃)₂Cl₂ (2-4 mol%), and CuI (4-8 mol%).

  • Solvent and Base: Add anhydrous solvent (e.g., DMF) followed by triethylamine (3.0 equivalents). Triethylamine acts as both the base and a solvent.

  • Alkyne Addition: Add 1-ethynyl-4-methoxybenzene (1.3 equivalents) via syringe.

  • Reaction Execution: Degas the mixture by bubbling argon through it for 20 minutes. Heat the reaction to 60-80 °C and stir for 4-8 hours under an argon atmosphere.

    • Scientist's Note: The copper co-catalyst is essential for activating the alkyne but can also promote undesired alkyne homocoupling (Glaser coupling). Running the reaction under strictly anaerobic conditions minimizes this side reaction.[19] Hydrazone-based ligands have also been explored to promote Sonogashira couplings at low palladium loadings.[21]

  • Workup and Purification: Upon completion, cool the mixture, filter off the amine salts, and concentrate the filtrate. Purify the residue via silica gel chromatography to isolate the target compound.

References

One-pot synthesis of heterocycles from 2-Hydrazinylbenzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

One-Pot Synthesis of Diverse Heterocyclic Scaffolds from 2-Hydrazinylbenzonitrile Hydrochloride

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utility of this compound as a versatile precursor for the one-pot synthesis of valuable heterocyclic compounds. We delve into the underlying reaction mechanisms, provide detailed, field-tested protocols for the synthesis of pyrazoles, pyridazines, and triazoles, and explain the causal logic behind key experimental choices. The methodologies presented emphasize efficiency, atom economy, and procedural simplicity, aligning with the principles of modern green chemistry.

Introduction: The Strategic Value of 2-Hydrazinylbenzonitrile

This compound is a uniquely powerful bifunctional building block in synthetic organic chemistry. The strategic ortho-positioning of a nucleophilic hydrazine group and an electrophilic nitrile moiety on a benzene ring creates a reactive template primed for domino and one-pot cyclization reactions. The hydrochloride salt form ensures stability and enhances shelf-life, with the active free hydrazine readily liberated in situ.

The true synthetic elegance of this precursor lies in its ability to participate in sequential reactions where both functional groups are engaged to construct fused heterocyclic systems. This approach circumvents the need for isolating intermediates, thereby reducing waste, saving time, and often improving overall yields. This guide explores its application in constructing several medicinally relevant heterocyclic cores.

Foundational Reaction Principles

The core reactivity of 2-Hydrazinylbenzonitrile stems from two key features:

  • The Hydrazine Moiety (-NHNH₂): This group serves as a potent bis-nucleophile. The terminal -NH₂ is typically the more reactive center, readily attacking electrophilic carbons such as those in carbonyls or activated double bonds. The adjacent -NH- can then participate in a subsequent cyclization step. The initial step in most reactions is the in-situ neutralization of the hydrochloride salt with a mild base (e.g., triethylamine, sodium acetate) to release the free hydrazine.

  • The Nitrile Moiety (-C≡N): The cyano group is a versatile electrophile. It can undergo intramolecular nucleophilic attack from a newly formed intermediate, leading to the construction of a new ring fused to the initial benzene ring. This is a common and efficient strategy for building complex polycyclic systems.

The interplay between these two groups in a single-pot reaction allows for the efficient assembly of heterocycles that would otherwise require multi-step synthetic sequences.

Application I: One-Pot Synthesis of 1-(2-Cyanophenyl)-Substituted Pyrazoles

The reaction of hydrazines with 1,3-dicarbonyl compounds is a cornerstone of pyrazole synthesis, often known as the Knorr pyrazole synthesis.[1] Using this compound, this reaction provides a direct route to pyrazoles bearing the 2-cyanophenyl substituent, a valuable handle for further functionalization.

Reaction Principle & Causality

The synthesis proceeds via a one-pot, two-step sequence: condensation followed by cyclization.

  • In-Situ Hydrazine Liberation: A base neutralizes the HCl salt.

  • Condensation: The more nucleophilic terminal nitrogen of the liberated hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.

  • Cyclization & Dehydration: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group. The resulting intermediate readily dehydrates under the reaction conditions (often aided by acid catalysis or heat) to yield the stable aromatic pyrazole ring.[2]

G

Experimental Protocol: Synthesis of 1-(2-Cyanophenyl)-3,5-dimethylpyrazole
  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.70 g, 10 mmol).

  • Solvent Addition: Add absolute ethanol (30 mL) to the flask.

  • Reactant Addition: Add acetylacetone (1.0 g, 10 mmol, 1.02 mL).

  • Base Addition: Add triethylamine (1.01 g, 10 mmol, 1.4 mL) dropwise to the stirred suspension. The addition of the base is crucial to liberate the free hydrazine, which is the active nucleophile for the reaction.

  • Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.

  • Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume to approximately 10 mL using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into 100 mL of ice-cold water with stirring. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold water (2 x 20 mL).

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure product as a white to off-white solid.

Data Summary
Substrate (1,3-Dicarbonyl)ProductYield (%)M.P. (°C)
Acetylacetone1-(2-Cyanophenyl)-3,5-dimethylpyrazole~85-92%68-70
Ethyl Acetoacetate1-(2-Cyanophenyl)-3-methyl-5-pyrazolone~80-88%175-177
Dibenzoylmethane1-(2-Cyanophenyl)-3,5-diphenylpyrazole~90-95%142-144

Application II: One-Pot Synthesis of 3-Amino-Substituted Cinnolines

This protocol leverages both the hydrazine and nitrile functionalities in a clever one-pot reaction with compounds containing active methylene groups (e.g., malononitrile), leading to the formation of valuable aminocinnoline derivatives.

Reaction Principle & Causality

This transformation is a base-catalyzed domino reaction.

  • Hydrazone Formation: The reaction initiates with the condensation of 2-Hydrazinylbenzonitrile with an active methylene nitrile, such as malononitrile, to form a hydrazone intermediate.

  • Intramolecular Cyclization (Thorpe-Ziegler Reaction): In the presence of a strong base (e.g., sodium ethoxide), the methylene group adjacent to the nitrile becomes deprotonated. The resulting carbanion acts as a nucleophile, attacking the carbon atom of the ortho-cyano group on the benzene ring.[3] This intramolecular cyclization forms a six-membered ring.

  • Tautomerization: The cyclic intermediate rapidly tautomerizes to form the stable, aromatic 3-aminocinnoline system. The aromaticity of the final product is the primary thermodynamic driving force for the reaction.

G

Experimental Protocol: Synthesis of 4-Amino-3-cyanocinnoline
  • Reagent Preparation: In a 100 mL three-necked flask fitted with a stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (0.23 g, 10 mmol) in absolute ethanol (25 mL). Caution: Handle sodium metal with extreme care under an inert atmosphere.

  • Reactant Addition: To the freshly prepared sodium ethoxide solution, add this compound (1.70 g, 10 mmol) followed by malononitrile (0.66 g, 10 mmol).

  • Reaction: Heat the reaction mixture under reflux for 6 hours. The solution typically develops a deep color.

  • Work-up: Cool the mixture to room temperature and pour it onto 100 g of crushed ice.

  • Neutralization & Precipitation: Acidify the aqueous mixture carefully with dilute acetic acid until pH 6-7. A yellow to orange solid will precipitate.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • Purification: The crude product can be purified by recrystallization from ethanol or DMF/water to afford pure 4-amino-3-cyanocinnoline.

Application III: Synthesis of Fused[4][5][6]Triazolo[4,3-a]quinolines

This advanced one-pot, three-component reaction demonstrates the remarkable versatility of the starting material, combining it with an aldehyde and an azide source to build a complex, fused triazole system.

Reaction Principle & Causality

This is a sophisticated domino reaction sequence:

  • Hydrazone Formation: 2-Hydrazinylbenzonitrile reacts with an aldehyde to form the corresponding hydrazone.

  • [3+2] Cycloaddition: The in-situ generated hydrazone can undergo a formal [3+2] cycloaddition with an azide (often from sodium azide with an acid catalyst). However, the more accepted mechanism involves the reaction of the hydrazone with the azide to form an intermediate that then cyclizes.

  • Intramolecular Nucleophilic Attack: The key step involves the nitrogen of the newly formed triazole ring attacking the ortho-cyano group, leading to the formation of the final fused ring system. This process is often facilitated by thermal conditions which drive the cyclization and subsequent aromatization.[4][5]

Experimental Protocol: Synthesis of 1-Phenyl-[4][5][6]triazolo[4,3-a]quinoline-4-carbonitrile
  • Reagent Preparation: To a 50 mL sealed tube, add this compound (0.85 g, 5 mmol), benzaldehyde (0.53 g, 5 mmol), and sodium azide (0.36 g, 5.5 mmol).

  • Solvent and Catalyst: Add dimethylformamide (DMF, 15 mL) as the solvent and acetic acid (0.3 g, 5 mmol) as a catalyst. Acetic acid protonates the azide to form hydrazoic acid in situ, which is the reactive species.

  • Reaction: Seal the tube tightly and heat the mixture in an oil bath at 120 °C for 12 hours. Caution: This reaction generates hydrazoic acid and is performed under pressure. Conduct in a well-ventilated fume hood behind a blast shield.

  • Work-up: Cool the reaction vessel to room temperature before opening. Pour the reaction mixture into 150 mL of cold water.

  • Isolation: A solid product will precipitate. Collect the solid by vacuum filtration and wash with water.

  • Purification: Purify the crude material by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the desired product.

Safety & Handling

  • Hydrazine Derivatives: Hydrazines are toxic and potential carcinogens. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Cyanides: The nitrile group can potentially release cyanide under harsh acidic or basic conditions. Avoid strong acids/bases where possible.

  • Azides: Sodium azide is highly toxic. Reactions involving azides, especially with acid, generate explosive and toxic hydrazoic acid (HN₃). All necessary safety precautions must be taken.

References

The Strategic Application of 2-Hydrazinylbenzonitrile Hydrochloride in the Synthesis of Novel Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Hydrazine Moiety in Oncology

In the landscape of modern medicinal chemistry, the relentless pursuit of novel anti-cancer agents has led researchers to explore a vast chemical space. Among the myriad of molecular scaffolds, compounds bearing a hydrazine or hydrazone moiety have consistently emerged as privileged structures, demonstrating a broad spectrum of pharmacological activities, including potent anti-tumor effects.[1][2] The reactivity of the hydrazine group makes it a versatile building block for the synthesis of a diverse array of heterocyclic compounds, which are cornerstones in many drug discovery programs.[1][3] This guide focuses on the strategic utilization of a key precursor, 2-hydrazinylbenzonitrile hydrochloride, in the rational design and synthesis of innovative anti-cancer drug candidates. We will delve into the chemical logic underpinning its use, provide detailed protocols for the synthesis of promising derivatives, and explore the mechanistic pathways through which these compounds exert their cytotoxic effects.

Chemical Properties and Reactivity of this compound

This compound is a light yellow to yellow solid that is soluble in polar solvents such as methanol. It should be stored under an inert atmosphere at 2-8°C to maintain its stability. The molecule possesses two key reactive sites: the nucleophilic hydrazine group (-NHNH₂) and the electrophilic nitrile group (-C≡N). This dual reactivity allows for a variety of chemical transformations, making it an ideal starting material for constructing complex heterocyclic systems. The hydrazine moiety readily participates in condensation and cyclization reactions, particularly with dicarbonyl compounds, to form stable five- and six-membered rings.[4][5] The nitrile group, while less reactive, can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions, further expanding the synthetic possibilities.

Core Synthetic Strategies: Building Bioactive Heterocycles

The primary application of this compound in anti-cancer drug discovery lies in its role as a precursor for the synthesis of various heterocyclic scaffolds, most notably pyrazoles and triazoles. These nitrogen-containing ring systems are prevalent in a multitude of clinically approved drugs and investigational agents due to their ability to engage in crucial hydrogen bonding and other non-covalent interactions with biological targets.[1][6]

Synthesis of Pyrazole Derivatives: A Gateway to Kinase Inhibitors

Pyrazole derivatives are a well-established class of compounds with potent anti-cancer activity, often targeting protein kinases that are dysregulated in cancer cells.[2][7] The synthesis of pyrazoles from this compound is typically achieved through a cyclocondensation reaction with a 1,3-dicarbonyl compound, such as a β-diketone.[4][5]

Protocol 1: General Synthesis of Pyrazolylbenzonitrile Derivatives

This protocol outlines the synthesis of a pyrazole ring fused to the benzonitrile scaffold, a common core in many kinase inhibitors.

Rationale: The reaction proceeds via a nucleophilic attack of the hydrazine on one of the carbonyl groups of the β-diketone, followed by an intramolecular condensation and dehydration to form the stable pyrazole ring. The choice of an alcoholic solvent like ethanol facilitates the reaction by solvating the reactants and intermediates, while the acidic conditions (from the hydrochloride salt) can catalyze the dehydration step. Refluxing provides the necessary energy to overcome the activation barrier of the reaction.

Materials:

  • This compound

  • Substituted 1,3-dicarbonyl compound (e.g., acetylacetone, benzoylacetone)

  • Ethanol (absolute)

  • Glacial acetic acid (optional, as a catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of this compound in absolute ethanol.

  • Add 1.1 equivalents of the substituted 1,3-dicarbonyl compound to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, reduce the volume of the solvent under reduced pressure.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified pyrazolylbenzonitrile derivative.

Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-Hydrazinylbenzonitrile HCl 2-Hydrazinylbenzonitrile HCl Cyclocondensation Cyclocondensation 2-Hydrazinylbenzonitrile HCl->Cyclocondensation 1,3-Diketone 1,3-Diketone 1,3-Diketone->Cyclocondensation Pyrazolylbenzonitrile Derivative Pyrazolylbenzonitrile Derivative Cyclocondensation->Pyrazolylbenzonitrile Derivative Reflux in Ethanol

Synthesis of Triazole Derivatives: Scaffolds for Diverse Anti-Cancer Mechanisms

1,2,3-Triazole and 1,2,4-triazole derivatives represent another important class of heterocyclic compounds with a wide range of biological activities, including anti-cancer properties.[1][6] The synthesis of triazole-containing compounds from this compound can be achieved through various synthetic routes, often involving multi-step sequences. A common approach involves the conversion of the hydrazine to an azide, followed by a cycloaddition reaction.

Protocol 2: Synthesis of a 1,2,3-Triazole Derivative via Click Chemistry

This protocol outlines a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole derivative, a reaction widely known as "click chemistry" due to its high efficiency and specificity.[8]

Rationale: This multi-step synthesis first converts the hydrazine to a more reactive azide intermediate. The subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly reliable and regioselective reaction that forms the 1,4-disubstituted triazole ring. The use of a copper(I) catalyst, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, is crucial for the reaction's success.

Materials:

  • This compound

  • Sodium nitrite

  • Hydrochloric acid

  • Sodium azide

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate

  • Sodium ascorbate

  • tert-Butanol/Water (1:1)

  • Dichloromethane

Procedure:

Step 1: Diazotization and Azide Formation

  • Dissolve 1 equivalent of this compound in a mixture of hydrochloric acid and water at 0-5°C.

  • Slowly add a solution of 1.1 equivalents of sodium nitrite in water, maintaining the temperature below 5°C.

  • Stir the mixture for 30 minutes, then add a solution of 1.2 equivalents of sodium azide in water.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Extract the resulting 2-azidobenzonitrile with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude azide. Use this intermediate directly in the next step.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • In a reaction vessel, dissolve the crude 2-azidobenzonitrile (1 equivalent) and a terminal alkyne (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.

  • Add a solution of sodium ascorbate (0.2 equivalents) in water, followed by a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3-triazole derivative.

Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Mechanisms of Action: Targeting Key Oncogenic Pathways

Derivatives of 2-hydrazinylbenzonitrile have been shown to exert their anti-cancer effects through various mechanisms, primarily by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. Two of the most prominent targets are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][9]

EGFR Inhibition

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, leading to cell proliferation, survival, and metastasis.[2][10] Overexpression or mutation of EGFR is a common feature in many cancers. Pyrazole derivatives synthesized from 2-hydrazinylbenzonitrile can act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling.[7][11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival EGF EGF EGF->EGFR Inhibitor Pyrazole Derivative Inhibitor->EGFR

VEGFR-2 Inhibition

VEGFR-2 is another critical receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3][9] Hydrazone and pyrazole derivatives have been identified as potent inhibitors of VEGFR-2.[12][13] Similar to EGFR inhibition, these compounds compete with ATP for binding to the kinase domain of VEGFR-2, thereby blocking its activation and the downstream signaling events that lead to endothelial cell proliferation, migration, and tube formation.[14]

G cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC Migration Migration PKC->Migration RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation VEGF VEGF VEGF->VEGFR2 Inhibitor Hydrazone/ Pyrazole Derivative Inhibitor->VEGFR2

Biological Evaluation: In Vitro Cytotoxicity Assays

A crucial step in the development of new anti-cancer agents is the evaluation of their cytotoxic activity against various cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability.

Protocol 3: MTT Assay for In Vitro Cytotoxicity

Rationale: The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. By measuring the absorbance of the formazan solution, the effect of a compound on cell viability can be quantified.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach.

  • Prepare serial dilutions of the test compounds in the complete medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anti-cancer drug).

  • Incubate the plate for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: A Survey of Anti-Cancer Activity

The following table summarizes the reported anti-cancer activities of various pyrazole derivatives, highlighting their potency against different cancer cell lines.

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
Pyrazole DerivativePC-3 (Prostate)5.14 - 6.36[9]
Pyrazole DerivativeMDA-MB-231 (Breast)5.90 - 6.36[9]
Thiazolyl-PyrazoleHepG2 (Liver)2.20[7]
Pyrazole DerivativeA2780 (Ovarian)8.14 - 8.63[9]
Pyrazoline DerivativeAsPC-1 (Pancreatic)16.8[12]
Pyrazoline DerivativeU251 (Glioblastoma)11.9[12]

Conclusion and Future Directions

This compound has proven to be a valuable and versatile precursor for the synthesis of a wide range of heterocyclic compounds with significant anti-cancer potential. The synthetic protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to design and synthesize novel anti-cancer agents. The ability of these derivatives to target key oncogenic pathways, such as EGFR and VEGFR-2 signaling, underscores their therapeutic promise. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as exploring their efficacy in in vivo models of cancer. The continued exploration of the chemical space accessible from this compound is a promising avenue for the discovery of the next generation of targeted cancer therapies.

References

Application Notes and Protocols: Condensation Reactions of 2-Hydrazinylbenzonitrile Hydrochloride with Dicarbonyls

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the condensation reactions between 2-Hydrazinylbenzonitrile hydrochloride and various dicarbonyl compounds. These reactions are fundamental in synthetic organic chemistry for constructing biologically significant heterocyclic scaffolds, particularly pyrazoles and pyridazinones. This document elucidates the underlying chemical principles, offers field-proven experimental methodologies, and highlights the relevance of the resulting products in the landscape of modern drug discovery. The protocols are designed for reproducibility and include insights into reaction mechanisms, optimization, and characterization, targeting researchers, medicinal chemists, and professionals in pharmaceutical development.

Theoretical Background and Significance

The reaction of a hydrazine derivative with a dicarbonyl compound is a cornerstone of heterocyclic synthesis, enabling the construction of five- and six-membered nitrogen-containing rings through cyclocondensation. The starting material, this compound, is the salt of 2-cyanophenylhydrazine. This precursor offers two key features:

  • The Hydrazine Moiety (-NHNH₂): This functional group acts as a potent bis-nucleophile. The terminal nitrogen (-NH₂) is typically more nucleophilic and initiates the reaction by attacking a carbonyl carbon. The second nitrogen atom then participates in the subsequent intramolecular cyclization step.[1]

  • The 2-Cyanophenyl Group: The ortho-nitrile group (-CN) on the phenyl ring is a versatile chemical handle. It remains intact during the condensation, providing a site for further synthetic elaboration on the final heterocyclic product. Its electron-withdrawing nature can also influence the reactivity of the hydrazine.

The nature of the dicarbonyl partner dictates the structure of the resulting heterocycle:

  • 1,3-Dicarbonyls (e.g., β-diketones, β-ketoesters): These reactants lead to the formation of pyrazoles via the well-established Knorr pyrazole synthesis.[2][3][4] This reaction is highly reliable and provides a direct route to substituted pyrazole rings.

  • 1,4-Dicarbonyls (e.g., γ-diketones, γ-ketoacids): These compounds react with hydrazines to form six-membered pyridazinones or dihydropyridazines. The use of γ-ketoacids is particularly common for synthesizing pyridazin-3(2H)-ones.[5]

The hydrochloride form of the starting material necessitates the use of a base to liberate the free hydrazine in situ, or conducting the reaction under conditions that favor the free base equilibrium.

Applications in Drug Development

The heterocyclic cores synthesized through these reactions are classified as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.

  • Pyrazole Derivatives: The pyrazole nucleus is a component of numerous established drugs.[6][7] Compounds containing this scaffold exhibit a vast array of pharmacological activities, including anti-inflammatory (e.g., Celecoxib), anticancer, antimicrobial, and antidepressant properties.[8][9][10] The ability to readily synthesize polysubstituted pyrazoles makes them a focal point for creating libraries of compounds for high-throughput screening.

  • Pyridazinone Derivatives: This scaffold is also of immense interest to medicinal chemists.[11] Pyridazinone-based molecules have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[12][13] They are also found in drugs with cardiovascular applications, acting as vasodilators or antiplatelet agents.[5][14][15]

The presence of the 2-cyanophenyl substituent on these scaffolds provides a unique vector for developing novel therapeutics with tailored pharmacological profiles.

General Experimental Workflow

The successful synthesis and validation of the target compounds follow a systematic workflow. This process ensures the identity, purity, and reproducibility of the experimental outcome.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis reagent_prep Reagent Preparation (Weighing, Solvent Degassing) neutralization Neutralization of Hydrochloride (Liberation of free hydrazine) reagent_prep->neutralization Add base setup Reaction Setup (Inert atmosphere, Reflux) neutralization->setup Add dicarbonyl monitoring Reaction Monitoring (TLC, LC-MS) setup->monitoring Time-based sampling workup Work-up (Quenching, Extraction) monitoring->workup Reaction complete purification Purification (Recrystallization, Chromatography) workup->purification drying Drying & Yield Calculation purification->drying characterization Structural Characterization (NMR, MS, IR) drying->characterization

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 2-Hydrazinylbenzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydrazinylbenzonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent and to troubleshoot common issues encountered during synthesis, ultimately improving reaction yields and purity. Our approach is rooted in explaining the fundamental chemistry to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

This compound is a key building block in medicinal and materials chemistry. Its bifunctional nature, possessing both a nucleophilic hydrazine group and a versatile nitrile group, makes it an excellent precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds.[1] A primary application is in the synthesis of fused heterocyclic systems, such as triazolobenzodiazepines, which are scaffolds for pharmacologically active molecules.[2][3] The nitrile group can also be transformed into other functionalities like amines or carboxylic acids, further expanding its synthetic utility.[1]

Q2: Why is the hydrochloride salt of 2-Hydrazinylbenzonitrile used instead of the free base?

The hydrochloride salt offers several advantages over the free base. Phenylhydrazines are susceptible to aerial oxidation, which can lead to degradation and the formation of colored impurities. The salt form is significantly more stable, ensuring a longer shelf life and higher purity of the starting material.[4] Additionally, the hydrochloride salt is typically a crystalline solid that is easier to handle and weigh accurately compared to the often oily or low-melting free base. For most reactions, the free base can be generated in situ by the addition of a suitable base.

Q3: How should I handle and store this compound?

Due to its potential toxicity and hygroscopic nature, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, preferably within a fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[5] It should be stored under an inert atmosphere (e.g., argon or nitrogen) at a cool temperature (2-8°C) to prevent degradation from moisture and air.[6]

Troubleshooting Guide: Low Reaction Yields

Low yields are a common frustration in organic synthesis. Below are specific problems you might encounter when using this compound, along with their causes and solutions.

Problem 1: Incomplete consumption of starting material in a condensation reaction.

Scenario: You are performing a condensation reaction between this compound and a 1,3-dicarbonyl compound to form a pyrazole, but TLC or LC-MS analysis shows a significant amount of unreacted 2-Hydrazinylbenzonitrile.

Possible Causes & Solutions:

  • Insufficient Base: The reaction requires the free hydrazine to act as a nucleophile. The hydrochloride salt must be neutralized. If you are using a weak base or an insufficient amount, the equilibrium will not favor the free base, leading to a sluggish or incomplete reaction.

    • Solution: Ensure you are using at least one equivalent of a suitable base to neutralize the hydrochloride. For sensitive substrates, a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended. For more robust reactions, an inorganic base like sodium bicarbonate or potassium carbonate can be used.[7]

  • Suboptimal pH: The nucleophilicity of the hydrazine and the reactivity of the carbonyl compound are pH-dependent. At very low pH, the hydrazine is fully protonated and non-nucleophilic. At very high pH, the dicarbonyl compound may undergo side reactions.

    • Solution: The optimal pH for such condensations is often mildly acidic to neutral (pH 4-7).[8] You can monitor and adjust the pH of your reaction mixture. Using a buffer system can also help maintain the optimal pH.

  • Low Reaction Temperature: Condensation reactions often require an initial energy input to overcome the activation barrier.

    • Solution: If the reaction is slow at room temperature, consider gently heating the reaction mixture. A typical temperature range is 50-80°C.[7] Always monitor the reaction by TLC to avoid decomposition at higher temperatures.

Problem 2: Formation of multiple products and byproducts.

Scenario: Your reaction mixture shows a complex spot pattern on TLC, indicating the formation of several unintended products.

Possible Causes & Solutions:

  • Side Reactions of the Nitrile Group: The nitrile group can undergo hydrolysis or other transformations under certain reaction conditions, especially in the presence of strong acids or bases and water.

    • Solution: Use anhydrous solvents and reagents whenever possible. If an aqueous workup is necessary, perform it quickly and at a low temperature. Avoid harsh pH conditions if the nitrile group is to be preserved.

  • Self-Condensation or Dimerization: Under certain conditions, hydrazines can undergo self-reaction.

    • Solution: Add the this compound solution slowly to the solution of the other reactant. This maintains a low concentration of the free hydrazine at any given time, minimizing self-reaction.[9]

  • Competing Reaction Pathways: The other reactant in your mixture might have multiple reactive sites.

    • Solution: Employ protecting groups for other reactive functionalities on your substrate that you do not want to participate in the reaction.[10]

Problem 3: Product decomposition during workup or purification.

Scenario: You observe a good conversion to the desired product by in-process control (e.g., LC-MS of the crude reaction mixture), but the isolated yield is significantly lower after workup and chromatography.

Possible Causes & Solutions:

  • Instability on Silica Gel: Some nitrogen-containing heterocyclic compounds are sensitive to the acidic nature of standard silica gel, leading to decomposition on the column.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, such as triethylamine (e.g., 1% TEA in the eluent). Alternatively, use a different stationary phase like alumina (basic or neutral) or a reverse-phase column.

  • Air Oxidation: The product may be sensitive to air, especially if it contains a free hydrazine or a related functional group.

    • Solution: Perform the workup and purification under an inert atmosphere. Use degassed solvents. Store the purified product under nitrogen or argon at a low temperature.

  • Loss During Extraction: The product may have some water solubility, leading to losses during the aqueous workup.

    • Solution: Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. Perform multiple extractions with smaller volumes of the organic solvent instead of a single extraction with a large volume.

Experimental Protocols & Data

Protocol 1: General Procedure for the Synthesis of a Pyrazole Derivative

This protocol describes a general method for the condensation of this compound with a 1,3-dicarbonyl compound.

Materials:

  • This compound

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Triethylamine (TEA)

  • Ethanol (anhydrous)

  • Round-bottom flask with stir bar

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq).

  • Add anhydrous ethanol to dissolve the solids.

  • Slowly add triethylamine (1.2 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and monitor the progress by TLC.[11]

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes hypothetical results from an optimization study for the reaction in Protocol 1, demonstrating the impact of different parameters on the yield.

EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)
1TEA (1.2)Ethanol78485
2K₂CO₃ (1.5)Acetonitrile82472
3NoneEthanol7812<10
4TEA (1.2)Dichloromethane40845
5TEA (1.2)Ethanol252460

Analysis: The data clearly indicates that the presence of a base is crucial for the reaction (Entry 3). Triethylamine in refluxing ethanol provides the best yield (Entry 1). A weaker inorganic base in acetonitrile gives a lower yield (Entry 2), and lower temperatures lead to incomplete conversion or slower reaction rates (Entries 4 and 5).[7][11]

Visualizations

Workflow for Troubleshooting Low Yields

The following diagram illustrates a logical workflow for diagnosing and solving issues with low reaction yields.

Troubleshooting_Workflow start Low Yield Observed check_reaction In-Process Analysis (TLC, LC-MS) start->check_reaction incomplete_conv Incomplete Conversion check_reaction->incomplete_conv good_conv Good Conversion check_reaction->good_conv check_reagents Check Reagent Purity & Stoichiometry incomplete_conv->check_reagents  Is starting  material left? check_conditions Optimize Reaction Conditions (Base, Solvent, Temp, pH) incomplete_conv->check_conditions  Are there  side products? check_workup Analyze Workup Procedure good_conv->check_workup  Is product lost  during extraction? check_purification Analyze Purification Method good_conv->check_purification  Is product lost  during chromatography? sol_reagents Use Pure Reagents Adjust Stoichiometry check_reagents->sol_reagents sol_conditions Modify Conditions (Stronger Base, Higher Temp, etc.) check_conditions->sol_conditions sol_workup Modify Extraction (pH adjustment, Brine wash) check_workup->sol_workup sol_purification Change Stationary Phase (e.g., Alumina, treated Silica) check_purification->sol_purification

Caption: A decision tree for troubleshooting low reaction yields.

General Reaction Mechanism: Pyrazole Synthesis

This diagram illustrates the general mechanism for the formation of a pyrazole from 2-Hydrazinylbenzonitrile and a 1,3-dicarbonyl compound.

Pyrazole_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2HBN_HCl 2-Hydrazinylbenzonitrile Hydrochloride Free_Hydrazine Free Hydrazine (in situ generation) 2HBN_HCl->Free_Hydrazine + Base - HCl Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate Free_Hydrazine->Hydrazone + Dicarbonyl - H₂O Enamine Enamine Intermediate Hydrazone->Enamine Tautomerization Pyrazole Substituted Pyrazole Enamine->Pyrazole Intramolecular Cyclization & Dehydration

Caption: Mechanism of pyrazole formation.

References

Technical Support Center: Purification of 2-Hydrazinylbenzonitrile Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Hydrazinylbenzonitrile hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of these valuable synthetic intermediates. As polar, salt-based compounds, their behavior can differ significantly from neutral organic molecules, requiring specialized approaches. This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you achieve the desired purity for your compounds.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the handling and purification of hydrazinylbenzonitrile hydrochloride derivatives.

Q1: Why is my this compound derivative poorly soluble in common organic solvents like ethyl acetate or dichloromethane?

Your compound is a hydrochloride salt. The presence of the protonated hydrazine moiety (-NHNH3+ Cl-) makes it highly polar and ionic. This ionic character means it will be most soluble in polar protic solvents such as water, methanol, ethanol, or isopropanol.[1] It will exhibit very limited solubility in non-polar or moderately polar aprotic solvents. This is a critical factor to consider when choosing a purification method.

Q2: My compound seems to be degrading during purification. What could be the cause?

Hydrazine derivatives, particularly in their free base form, can be susceptible to air oxidation.[2] The hydrochloride salt form is generally more stable and less prone to oxidation. However, prolonged heating, exposure to strong bases, or certain metal contaminants can promote degradation. It is often advisable to perform purification steps under an inert atmosphere (e.g., nitrogen or argon) if you observe significant degradation.[3]

Q3: What are the most common impurities I should expect in my crude this compound derivative?

Common impurities typically fall into three categories:[4]

  • Unreacted Starting Materials: Depending on your synthetic route, this could include the corresponding aniline derivative (from diazotization) or an aryl halide.[5][6]

  • Side-Reaction Byproducts: A common byproduct is the formation of an azine, which occurs when the hydrazine reacts with a carbonyl compound or undergoes self-condensation.[7] Symmetrically di-substituted hydrazines are also possible.[5]

  • Process-Related Impurities: These can include residual catalysts, reagents, or solvents used in the synthesis.[4]

Q4: How can I effectively monitor my purification using Thin-Layer Chromatography (TLC)?

Monitoring polar salts like hydrochloride derivatives on standard silica gel TLC can be challenging as they often streak or remain at the baseline.[8] To get a reliable result:

  • Use a Highly Polar Mobile Phase: A mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 9:1 or 8:2 DCM/MeOH) is a good starting point.[9]

  • Add an Acidic Modifier: Adding a small amount (0.5-1%) of acetic acid or formic acid to your eluent can improve the spot shape by ensuring the compound remains protonated and reduces tailing on the acidic silica surface.

  • Consider an Alternative Stationary Phase: Alumina or reverse-phase TLC plates can sometimes provide better separation for highly polar compounds.[8]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during purification.

Problem Potential Cause(s) Recommended Solution(s)
Compound "Oils Out" During Recrystallization The solvent is too good, or the compound's melting point is lower than the solvent's boiling point. The solution is supersaturated, but nucleation is not occurring.1. Change Solvent System: Use a solvent pair where your compound is less soluble, or add a co-solvent in which the compound is insoluble (an anti-solvent) to the hot, dissolved solution until it just turns cloudy, then reheat to clarify and cool slowly.[1] 2. Reduce Temperature: Try dissolving at a lower temperature in a slightly larger volume of solvent.
No Crystals Form Upon Cooling The solution is not sufficiently supersaturated, or the compound is too soluble in the chosen solvent even at low temperatures.1. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound if available.[5] 2. Concentrate the Solution: Slowly evaporate some of the solvent to increase the compound concentration and then allow it to cool again. 3. Add an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (e.g., diethyl ether or hexanes if you are using ethanol/methanol) to the room-temperature solution until turbidity appears, then let it stand.
Multiple Spots or Streaking on TLC After Purification The purification was incomplete. For column chromatography, the chosen eluent may not have been optimal. For salts, streaking is common on silica.1. Optimize TLC: Before repeating the purification, find a solvent system that gives good separation and compact spots (see FAQ Q4). An Rf value of ~0.3 is often ideal for column chromatography.[10] 2. Repeat Purification: Re-purify the material using the optimized conditions. For column chromatography, consider the 'Free Base Strategy' outlined in the protocols below. 3. Consider an Alternative Method: If recrystallization fails, try column chromatography, and vice-versa.
Very Low Yield After Recrystallization The compound has significant solubility in the cold mother liquor. Too much solvent was used initially.1. Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[11] 2. Cool Thoroughly: Ensure the flask is cooled sufficiently, finishing with an ice-water bath to maximize crystal precipitation.[11] 3. Recover a Second Crop: Collect the filtrate (mother liquor), reduce its volume by ~50% using a rotary evaporator, and cool again to obtain a second, albeit likely less pure, crop of crystals.
Compound Sticks to the Top of the Silica Column The compound is a salt and is too polar for the chosen eluent system. The ionic interaction with the acidic silica gel is too strong.1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol in a DCM/MeOH system). Do not exceed 10% methanol, as it can start to dissolve the silica gel.[9] 2. Add Modifiers: Add 1-2% acetic acid to the mobile phase to help elute the protonated compound. 3. Use the 'Free Base Strategy': This is often the most effective solution. Convert the salt to its neutral free base form for chromatography and then re-form the salt post-purification. See Protocol 2 for details.

Experimental Workflows & Protocols

Workflow 1: Purification Method Selection

This diagram outlines the decision-making process for choosing an appropriate purification technique.

G start Crude 2-Hydrazinylbenzonitrile Hydrochloride Derivative is_solid Is the crude material a solid? start->is_solid try_recrystallization Attempt Recrystallization (See Protocol 1) is_solid->try_recrystallization  Yes run_tlc Run TLC with DCM/MeOH/AcOH is_solid->run_tlc No / Oily oils_out Does it 'oil out' or fail to crystallize? try_recrystallization->oils_out success_recrys Purification Complete oils_out->success_recrys No oils_out->run_tlc Yes good_sep Good separation with Rf > 0.1? run_tlc->good_sep free_base_strategy Use 'Free Base Strategy' for Column Chromatography (See Protocol 2) good_sep->free_base_strategy  Yes consider_rp Consider alternative methods: - Reverse-Phase (RP) HPLC - Preparative TLC good_sep->consider_rp No success_column Purification Complete free_base_strategy->success_column

Caption: Decision tree for selecting a purification method.

Protocol 1: Recrystallization of a Hydrochloride Salt

Recrystallization is a powerful technique that relies on the differential solubility of the compound and its impurities in a solvent system at varying temperatures.[5] For polar salts, a mixed-solvent system is often required.

Objective: To purify a solid this compound derivative by removing soluble and insoluble impurities.

Materials:

  • Crude hydrochloride salt

  • Erlenmeyer flask

  • Hot plate with stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Solvents for screening (e.g., Ethanol, Methanol, Isopropanol, Water, Diethyl Ether, Hexanes)

Step-by-Step Methodology:

  • Solvent System Selection:

    • Place a small amount of crude material (10-20 mg) into several test tubes.

    • Add a polar solvent (e.g., ethanol) dropwise at room temperature. The ideal primary solvent should dissolve the compound poorly at room temperature but well when heated.[7]

    • Once a suitable primary solvent is found, identify a secondary solvent (anti-solvent) in which the compound is insoluble (e.g., diethyl ether, hexanes). The two solvents must be miscible. An ethanol/diethyl ether or methanol/diethyl ether system is a common starting point.

  • Dissolution:

    • Place the bulk of the crude material into an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of the primary solvent (e.g., ethanol) needed to create a slurry.

    • Gently heat the mixture on a hot plate with stirring. Continue to add the primary solvent dropwise until the compound just dissolves completely.[11] Causality Note: Using the absolute minimum volume of hot solvent is crucial for maximizing yield, as some product will always remain dissolved in the solvent (mother liquor) after cooling.

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Reheat the mixture to boiling for a few minutes. The charcoal will adsorb colored impurities.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Remove the flask from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[11]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold anti-solvent (e.g., diethyl ether) to remove any residual soluble impurities from the crystal surface.

    • Allow the crystals to air dry on the filter paper for a few minutes before transferring them to a watch glass to dry completely, preferably in a vacuum oven.

Protocol 2: Purification via the 'Free Base Strategy' (Column Chromatography)

This is often the most robust method when recrystallization fails or when impurities have similar solubility profiles to the desired product. The strategy involves temporarily converting the polar hydrochloride salt into its less polar, neutral 'free base' form, which is more amenable to standard silica gel chromatography.

Objective: To purify a this compound derivative by converting it to the free base for silica gel chromatography and then regenerating the hydrochloride salt.

G cluster_0 Step 1: Basification cluster_1 Step 2: Chromatography cluster_2 Step 3: Salt Formation a Dissolve HCl Salt in H2O/DCM b Add aq. NaHCO3 (or other weak base) a->b c Extract Free Base into Organic Layer b->c d Dry Organic Layer (e.g., Na2SO4) c->d e Purify by Silica Gel Column Chromatography d->e f Combine Pure Fractions & Evaporate Solvent e->f g Dissolve Pure Free Base in Ether or EtOAc f->g h Add HCl in Ether/Dioxane (Stoichiometric amount) g->h i Filter & Dry Pure HCl Salt Product h->i

Caption: Workflow for the 'Free Base Strategy'.

Step-by-Step Methodology:

  • Generation of the Free Base:

    • Dissolve the crude hydrochloride salt in a biphasic mixture of water and an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) in a separatory funnel.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) solution of sodium carbonate (Na₂CO₃) until the aqueous layer is basic (pH ~8-9, check with pH paper). Causality Note: A weak base is used to deprotonate the hydrazine, converting it to the neutral free base. This neutral form is much more soluble in organic solvents and less polar, making it suitable for silica gel chromatography.

    • Shake the funnel, allow the layers to separate, and extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Column Chromatography:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude free base.

    • Determine an appropriate eluent system using TLC (e.g., Hexane/EtOAc or DCM/MeOH). An Rf of 0.2-0.4 is ideal.

    • Purify the crude free base by flash column chromatography on silica gel using the predetermined solvent system.[10]

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Re-formation of the Hydrochloride Salt:

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Dissolve the purified free base in a minimal amount of a suitable anhydrous organic solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether, EtOAc, or DCM).

    • While stirring, slowly add a stoichiometric amount (1.0 equivalent) of a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane).

    • The pure hydrochloride salt should precipitate out of the solution.

    • Stir the resulting slurry for 15-30 minutes.

    • Collect the solid product by vacuum filtration, wash with a small amount of the anhydrous solvent (e.g., diethyl ether), and dry under vacuum.

References

Common side reactions of 2-Hydrazinylbenzonitrile hydrochloride and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Hydrazinylbenzonitrile hydrochloride. As a pivotal intermediate in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, its successful application hinges on a nuanced understanding of its reactivity.[1][2] This molecule, while versatile, is a hydrazine derivative, a class of compounds known for specific sensitivities and side reaction pathways.[3][4]

This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights into the common challenges encountered during its use. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and issues faced by researchers using this compound.

Q1: My reaction is not starting or is extremely sluggish. I've combined the this compound with my ketone/aldehyde, but TLC shows only starting materials. What is the likely cause?

A: This is a classic issue stemming from the nature of the reagent. This compound is a salt. The hydrazine nitrogen is protonated, which significantly reduces its nucleophilicity and renders it unreactive towards the carbonyl group. To initiate the reaction, you must add a base to liberate the free, nucleophilic hydrazine. A non-nucleophilic organic base like triethylamine (TEA) or pyridine is typically used to scavenge the HCl.[5]

Q2: I'm observing the formation of a dark brown or black tar-like substance in my reaction flask, leading to a very low yield of the desired product. What is happening?

A: The formation of dark, insoluble materials is a strong indicator of oxidation and/or thermal decomposition. The hydrazine functional group is highly susceptible to oxidation by atmospheric oxygen, a process often accelerated by heat and trace metal impurities.[6][7] This leads to a cascade of degradation reactions. To prevent this, it is critical to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] Additionally, avoid excessive heating unless necessary for a specific transformation like a high-temperature cyclization, and even then, temperature must be carefully controlled.[8]

Q3: My mass spectrometry results show a significant byproduct with a molecular weight that is roughly double what I expect for my hydrazone product. What is this impurity?

A: You are likely observing the formation of an azine . This common side reaction occurs when one molecule of the starting aldehyde or ketone reacts with two molecules of the hydrazine, or more commonly, when the initially formed hydrazone reacts with a second molecule of the aldehyde/ketone.[9] This is especially prevalent if the carbonyl compound is used in excess or if its concentration is too high locally. The most effective way to prevent this is to control the stoichiometry carefully and to add the carbonyl compound slowly and portion-wise to a solution of the hydrazine.[9]

Q4: What are the ideal storage and handling conditions for this compound to ensure its stability and reactivity?

A: Proper storage is crucial for hydrazine derivatives.[10] The compound should be stored in a tightly sealed container in a cool, dry, and dark place.[10][11] To prevent gradual oxidation from air exposure, long-term storage under an inert atmosphere (nitrogen or argon) is highly recommended. It should be kept away from incompatible substances, particularly oxidizing agents and strong acids.[6]

Q5: Are there specific safety precautions I must take when working with this compound?

A: Yes, absolutely. Hydrazine and its derivatives are classified as hazardous substances and must be handled with care.[11] They are known to be toxic, corrosive, and potential carcinogens.[11][12] Always handle this compound in a well-ventilated chemical fume hood.[11] Personal Protective Equipment (PPE) is mandatory, including a lab coat, nitrile or butyl rubber gloves, and ANSI-compliant safety goggles.[6][11] Refer to the Safety Data Sheet (SDS) for detailed information before starting any work.[13][14]

Section 2: Troubleshooting Guide for Common Side Reactions

This table provides a quick-reference guide to diagnose and solve common problems encountered during reactions involving this compound.

Observed Problem Potential Cause Recommended Solution & Rationale
Low or No Yield 1. Protonated Hydrazine: The hydrochloride salt is not nucleophilic.[5] 2. Improper pH: The optimal pH for hydrazone formation is typically mildly acidic (pH 4-6).[8] 3. Reagent Degradation: The hydrazine may have oxidized due to improper storage.[8]1. Add a Base: Incorporate 1.0-1.2 equivalents of a base like triethylamine or pyridine to liberate the free hydrazine. 2. Adjust pH: Use a catalytic amount of a weak acid (e.g., acetic acid) to facilitate the dehydration step of hydrazone formation. Avoid strong acids which can fully protonate the hydrazine. 3. Use Fresh Reagent: If degradation is suspected, use a freshly opened bottle of the reagent.
Formation of Dark, Tarry Mixture Oxidation/Decomposition: The hydrazine moiety is sensitive to air, heat, and metal catalysts, leading to decomposition.[6][7]Inert Atmosphere: Purge the reaction vessel with nitrogen or argon and maintain a positive pressure throughout the experiment to exclude oxygen.[7] Temperature Control: Avoid unnecessarily high temperatures. If heating is required, do so carefully and monitor for signs of decomposition.[7]
High MW Byproduct (Azine) Incorrect Stoichiometry: An excess of the carbonyl compound or high local concentration favors the reaction of a second carbonyl molecule with the hydrazone intermediate.[9]Controlled Addition: Use a slight excess of the hydrazine (e.g., 1.1 equivalents). Add the carbonyl compound slowly, dropwise, or via a syringe pump to the hydrazine solution to maintain a low concentration of the carbonyl.[9]
Multiple Products in Fischer Indole Synthesis High Temperature: Elevated temperatures can promote alternative[13][13]-sigmatropic rearrangement pathways or subsequent reactions, leading to undesired isomers or byproducts like cinnoline derivatives.[15]Optimize Temperature and Catalyst: Carefully control the reaction temperature. Screen different acid catalysts (e.g., PPA, ZnCl₂, PTSA), as the choice of catalyst can significantly influence the reaction pathway and selectivity.[16][17]
Difficult Product Purification 1. Polar Impurities: Unreacted hydrazine hydrochloride or its salts can be difficult to separate. 2. Co-eluting Byproducts: The azine or other byproducts may have similar polarity to the desired product.[7]1. Aqueous Workup: Perform a careful aqueous wash. A dilute acid wash can remove unreacted basic hydrazines, followed by a bicarbonate wash to neutralize.[9] 2. Chromatography/Recrystallization: Experiment with different solvent systems for column chromatography or recrystallization. Sometimes switching the stationary phase (e.g., from silica to alumina) can improve separation.[7]
Section 3: Visualization of Key Processes

Visual aids can clarify complex workflows and decision-making processes. The following diagrams, rendered in DOT language, illustrate a standard experimental workflow, a troubleshooting decision tree, and a key side reaction pathway.

G Diagram 1: General Hydrazone Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation cluster_purify Purification A Dissolve Hydrazine HCl & Base in Solvent C Setup under N2/Ar A->C B Prepare Carbonyl Solution D Slow Addition of Carbonyl to Hydrazine B->D C->D E Stir at RT or Controlled Temp D->E F Monitor by TLC/LC-MS E->F G Quench Reaction F->G Reaction Complete H Aqueous Workup (Wash Steps) G->H I Dry & Concentrate H->I J Column Chromatography or Recrystallization I->J K Characterize Pure Product J->K G Diagram 2: Troubleshooting Low Yield node_end node_end node_sol node_sol start Low Yield Observed q1 TLC shows only Starting Materials? start->q1 q2 Reaction mixture dark/tarry? q1->q2 No node_end1 Cause: No Reaction (Protonated Hydrazine) q1->node_end1 Yes q3 High MW byproduct detected by MS? q2->q3 No node_end2 Cause: Oxidation/ Decomposition q2->node_end2 Yes node_end3 Cause: Azine Formation q3->node_end3 Yes node_end4 Other issues: Suboptimal temp, reagent quality, etc. q3->node_end4 No node_sol1 Solution: Add a non-nucleophilic base (e.g., Triethylamine) node_end1->node_sol1 node_sol2 Solution: Use inert atmosphere (N2/Ar) & control temperature node_end2->node_sol2 node_sol3 Solution: Add carbonyl slowly to a slight excess of hydrazine node_end3->node_sol3 G Diagram 3: Desired vs. Side Reaction Pathway Hydrazine 2-Hydrazinylbenzonitrile (Free Base) DesiredProduct Desired Hydrazone Hydrazine->DesiredProduct + 1 eq. Carbonyl (Controlled Addition) Carbonyl Aldehyde/Ketone (R-CO-R') Carbonyl->DesiredProduct SideProduct Azine Byproduct Carbonyl->SideProduct DesiredProduct->SideProduct + 1 eq. Carbonyl (Excess Carbonyl)

References

Technical Support Center: Optimizing Reaction Conditions for 2-Hydrazinylbenzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydrazinylbenzonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the use of this versatile reagent. Our aim is to empower you with the knowledge to optimize your reaction conditions, anticipate challenges, and ensure the integrity of your synthetic routes.

Introduction to this compound

This compound is a key building block in synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocyclic compounds. Its bifunctional nature, possessing a reactive hydrazine moiety and a nitrile group on a benzene ring, allows for a diverse range of chemical transformations. This guide will focus on its application in several cornerstone reactions, providing practical advice and detailed protocols.

Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered when working with this compound.

Q1: How should I properly store and handle this compound?

A1: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to minimize degradation.[1] Like many hydrazine derivatives, it can be sensitive to air and moisture. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q2: What are the primary safety concerns associated with this compound?

A2: Based on data for similar hydrazine compounds, this compound is expected to be harmful if swallowed or inhaled and may cause skin and eye irritation.[1] It is crucial to avoid breathing dust and to wash hands thoroughly after handling. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Q3: In what solvents is this compound soluble?

A3: As a hydrochloride salt, it typically exhibits good solubility in polar protic solvents like water and alcohols (e.g., ethanol, methanol), and polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its solubility in less polar solvents like toluene or dichloromethane is expected to be limited.

Q4: How can I monitor the progress of reactions involving this reagent?

A4: The most common methods for monitoring reaction progress are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[2] For TLC, using a mobile phase that provides good separation of the starting material and product is key. HPLC offers a more quantitative analysis of reaction conversion and can be invaluable for optimization studies.[2] A reversed-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic acid or TFA) is a good starting point for method development.[2]

Q5: What are the major classes of reactions where this compound is used?

A5: This reagent is primarily used in cyclocondensation reactions to form heterocyclic systems. The most common applications include:

  • Fischer Indole Synthesis: To produce indole-2-carbonitriles.[3][4]

  • Pyrazole Synthesis: By reacting with 1,3-dicarbonyl compounds.[5][6]

  • Triazole Synthesis: Through reactions with compounds containing a single carbon unit, such as formamide or orthoesters.[7][8]

Core Synthetic Applications and Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during key synthetic transformations.

Fischer Indole Synthesis of Indole-2-carbonitriles

The Fischer indole synthesis is a robust method for creating the indole nucleus from an arylhydrazine and a carbonyl compound.[4] When using this compound, the nitrile group is retained, yielding valuable indole-2-carbonitrile products.

Issue Potential Cause(s) Suggested Solutions & Explanations
Low or No Product Formation 1. Inefficient Hydrazone Formation: The initial condensation to the hydrazone may be slow or incomplete. 2. Decomposition of Hydrazine: Arylhydrazines can be unstable at elevated temperatures, especially in the presence of strong acids.[3] 3. Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical for the[7][7]-sigmatropic rearrangement.[3][4]1. Optimize Hydrazone Formation: Consider a two-step procedure where the hydrazone is formed first at a lower temperature (e.g., room temperature in ethanol) before adding the acid catalyst and increasing the temperature for the cyclization step.[3] 2. Control Temperature: Start with milder conditions (e.g., refluxing acetic acid) before resorting to stronger acids like polyphosphoric acid (PPA) or Eaton's reagent, which require higher temperatures.[3][4] 3. Screen Acid Catalysts: Acetic acid is a good starting point. If the reaction is sluggish, consider Lewis acids like ZnCl₂ or Brønsted acids like p-toluenesulfonic acid (p-TsOH).[3][4]
Formation of Multiple Products/Side Reactions 1. Competing Rearrangements: With unsymmetrical ketones, regioisomeric indole products can form. 2. Oxidation/Degradation: The reaction mixture may darken, indicating decomposition, which can be exacerbated by high temperatures and strong acids.[3] 3. Side reactions of the Nitrile Group: Under very harsh acidic conditions, the nitrile group could potentially hydrolyze.1. Use of Symmetric Ketones: To avoid regioisomers, use symmetric ketones or aldehydes. For unsymmetrical ketones, the direction of enamine formation will dictate the major product. 2. Inert Atmosphere: Running the reaction under an inert atmosphere (N₂ or Ar) can mitigate oxidative side reactions. 3. Milder Conditions: Employ the mildest conditions that afford a reasonable reaction rate to preserve the nitrile functionality.
Difficulty in Product Purification 1. Tarry Byproducts: Decomposition can lead to the formation of polymeric, tarry materials that complicate purification.[3] 2. Co-elution of Impurities: Starting materials or side products may have similar polarities to the desired indole.1. Work-up Procedure: After the reaction, quenching with a base (e.g., NaHCO₃ solution) and extraction into an organic solvent can help remove the acid catalyst and some polar impurities. 2. Chromatography: Column chromatography on silica gel is often effective. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) is recommended.[9] For highly polar products, reverse-phase HPLC may be necessary.[10] 3. Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be a highly effective purification method.[11]
Knorr Pyrazole Synthesis

The reaction of this compound with a 1,3-dicarbonyl compound is a classic and efficient route to highly substituted pyrazoles.[6]

Issue Potential Cause(s) Suggested Solutions & Explanations
Low Yield of Pyrazole 1. Regioisomer Formation: Unsymmetrical 1,3-dicarbonyls can lead to two different pyrazole regioisomers.[5] 2. Incomplete Cyclization: The intermediate hydrazone or enamine may not fully cyclize to the aromatic pyrazole. 3. Hydrolysis of Dicarbonyl: The 1,3-dicarbonyl starting material may be susceptible to hydrolysis under the reaction conditions.1. Solvent and Temperature Control: The choice of solvent can influence regioselectivity. Protic solvents like ethanol often favor one isomer, while aprotic solvents may favor another.[12] Experiment with different solvents and temperatures to optimize for the desired isomer. 2. Acid/Base Catalysis: While the reaction is often run in a neutral or slightly acidic medium (e.g., acetic acid in ethanol), sometimes a catalytic amount of a stronger acid is required to promote the final dehydration step.[6] 3. Anhydrous Conditions: If hydrolysis is suspected, ensure that all reagents and solvents are dry.
Side Product Formation 1. Self-condensation of Dicarbonyl: The 1,3-dicarbonyl may undergo self-condensation, especially under basic conditions. 2. Double Condensation: One molecule of the dicarbonyl might react with two molecules of the hydrazine.1. Control Stoichiometry and Addition: Use a slight excess of the hydrazine (1.1 equivalents) and consider adding the dicarbonyl slowly to a solution of the hydrazine to minimize its self-condensation. 2. Monitor Stoichiometry: Ensure accurate measurement of reactants.
Product Purification Challenges 1. Separating Regioisomers: The two possible regioisomers may have very similar polarities, making chromatographic separation difficult. 2. Removal of Unreacted Starting Materials: The polarity of the starting materials might be close to that of the product.1. Careful Chromatography: Use a high-resolution silica gel and a shallow solvent gradient during column chromatography. If separation is still challenging, consider derivatization or reverse-phase HPLC. 2. Aqueous Wash: An acidic wash (e.g., dilute HCl) can help remove any unreacted hydrazine, while a basic wash (e.g., NaHCO₃) can remove acidic starting materials or byproducts.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Fischer Indole Synthesis of 7-Cyano-1,2,3,4-tetrahydrocarbazole

This protocol describes the reaction of this compound with cyclohexanone.

Materials:

  • This compound

  • Cyclohexanone

  • Glacial Acetic Acid

  • Ethanol

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a minimal amount of ethanol.

  • Add cyclohexanone (1.1 eq) to the solution and stir at room temperature for 1 hour to facilitate hydrazone formation.

  • Add glacial acetic acid (approximately 10 volumes relative to the hydrazine) as the solvent and catalyst.

  • Heat the reaction mixture to reflux (around 118 °C) and monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.[3]

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of a 1-(2-Cyanophenyl)-3,5-dimethyl-1H-pyrazole

This protocol details the reaction of this compound with acetylacetone (a 1,3-dicarbonyl).

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Glacial Acetic Acid (catalytic)

  • Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add acetylacetone (1.05 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is often complete within 1-3 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the volume of ethanol under reduced pressure.

  • Add water to the residue to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography.

Visualization of Key Processes

To further clarify the experimental logic, the following diagrams illustrate the core workflows.

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis reagents 2-Hydrazinylbenzonitrile HCl + Ketone/Aldehyde hydrazone Hydrazone Formation (e.g., EtOH, RT) reagents->hydrazone cyclization Acid-Catalyzed Cyclization (e.g., Acetic Acid, Reflux) hydrazone->cyclization workup Aqueous Work-up (Neutralization & Extraction) cyclization->workup purification Purification (Chromatography/Crystallization) workup->purification product Indole-2-carbonitrile Product purification->product

Caption: Workflow for the Fischer Indole Synthesis.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_temp Is Reaction Temperature Optimal? start->check_temp check_acid Is Acid Catalyst Appropriate? start->check_acid check_time Is Reaction Time Sufficient? start->check_time check_purity Are Starting Materials Pure? start->check_purity increase_temp Increase Temperature check_temp->increase_temp change_acid Screen Different Acid Catalysts check_acid->change_acid increase_time Increase Reaction Time check_time->increase_time purify_sm Purify Starting Materials check_purity->purify_sm re_evaluate Re-evaluate Results increase_temp->re_evaluate change_acid->re_evaluate increase_time->re_evaluate purify_sm->re_evaluate

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Stability of 2-Hydrazinylbenzonitrile Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydrazinylbenzonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Introduction: Understanding the Molecule

This compound is a bifunctional molecule containing a reactive hydrazine group and a nitrile group on a benzene ring. The hydrochloride salt form is supplied to enhance its stability and handling.[1] However, once dissolved, the free hydrazine moiety is susceptible to several degradation pathways, which can impact experimental outcomes. This guide will address these potential issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concerns stem from the reactivity of the hydrazine group. The main degradation pathways are oxidation and pH-dependent hydrolysis. The nitrile group can also undergo hydrolysis, particularly under strong acidic or basic conditions.[2]

Q2: My solution of this compound has turned yellow/brown. What does this indicate?

A2: A color change, typically to yellow or brown, is a common indicator of degradation, most likely due to oxidation of the hydrazine moiety. Hydrazine derivatives can form colored byproducts upon exposure to air (oxygen).[3] If you observe a color change, it is strongly recommended to verify the purity of the solution before use, for example, by HPLC.

Q3: What are the recommended storage conditions for stock solutions?

A3: To minimize degradation, stock solutions should be stored at low temperatures, such as -20°C or -80°C, in tightly sealed containers. To prevent oxidation, it is best practice to purge the headspace of the vial with an inert gas like argon or nitrogen.[4] Avoid repeated freeze-thaw cycles. For day-to-day use, it is advisable to prepare fresh solutions.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of hydrazine compounds is highly pH-dependent. Generally, they are more stable in acidic conditions and degrade more rapidly in neutral to alkaline solutions due to increased susceptibility to oxidation.[5][6] For hydralazine hydrochloride, a related compound, maximum stability is observed around pH 3.5. While the optimal pH for this compound is not definitively established, it is reasonable to expect enhanced stability in slightly acidic aqueous solutions.

Q5: Can I use metal spatulas or containers with this compound?

A5: It is highly recommended to avoid contact with metal ions, particularly copper (Cu²⁺), as they can catalyze the oxidation of hydrazine.[5][7] Use glass or plastic labware and avoid metal spatulas when handling the solid or its solutions to prevent catalytic degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield in a reaction (e.g., hydrazone formation, Fischer indole synthesis) Degradation of this compound in the reaction mixture.- Prepare a fresh solution of the reagent immediately before use.- If using an aqueous or alcoholic solvent, consider deoxygenating the solvent by sparging with nitrogen or argon.- Ensure all glassware is scrupulously clean and free of metal contaminants.- If the reaction conditions are neutral or basic, consider if a slightly acidic condition is compatible with your synthesis.
Inconsistent results between experiments Variability in the purity of the this compound solution due to degradation over time.- Implement a strict protocol of always using freshly prepared solutions.- If a stock solution must be used, aliquot it into smaller, single-use vials upon preparation to minimize exposure of the bulk stock to air and moisture.[8]
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Formation of degradation products.- Analyze a sample of your stock solution to identify peaks corresponding to degradation products.- Potential degradation products could include the oxidized diazene species or hydrolysis products of the nitrile group (2-hydrazinylbenzamide or 2-hydrazinylbenzoic acid).

Potential Degradation Pathways

The primary degradation pathways for this compound in solution are inferred from the known reactivity of hydrazine and benzonitrile functional groups.

cluster_main 2-Hydrazinylbenzonitrile HCl cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway A 2-Hydrazinylbenzonitrile in solution B 2-Diazenebenzonitrile (Oxidized Product) A->B O₂, Metal Ions (e.g., Cu²⁺) D 2-Hydrazinylbenzamide A->D H₂O (Acid/Base Catalysis) C Further Decomposition Products (e.g., N₂, Benzonitrile) B->C Unstable Intermediate E 2-Hydrazinylbenzoic Acid D->E H₂O (Stronger Acid/Base)

Caption: Inferred degradation pathways of 2-Hydrazinylbenzonitrile HCl in solution.

Experimental Protocol: Forced Degradation Study

To assess the stability of this compound in your specific experimental conditions, a forced degradation study is recommended. This will help identify potential degradation products and establish a suitable time frame for using your solutions.

Objective: To determine the stability of this compound under various stress conditions (acidic, basic, oxidative, and thermal).

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • pH meter

  • HPLC system with UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Thermal Stress: Heat an aliquot of the stock solution at a relevant temperature (e.g., 60°C).

    • Control: Keep an aliquot of the stock solution at your standard experimental temperature, protected from light.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24 hours).

  • Sample Analysis:

    • After incubation, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze all samples by HPLC to determine the percentage of the parent compound remaining and to observe any new peaks corresponding to degradation products.

HPLC Method (Starting Point):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (to be determined by UV scan of the parent compound)

  • Injection Volume: 10 µL

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Acid (0.1M HCl) A->B C Base (0.1M NaOH) A->C D Oxidative (3% H₂O₂) A->D E Thermal (60°C) A->E F Control A->F G Incubate (e.g., 24h) B->G C->G D->G E->G F->G H Neutralize/Dilute G->H I Analyze by HPLC H->I

Caption: Workflow for a forced degradation study of 2-Hydrazinylbenzonitrile HCl.

References

Technical Support Center: Managing Impurities in 2-Hydrazinylbenzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to effectively manage and control impurities in 2-Hydrazinylbenzonitrile hydrochloride (CAS 33225-28-8) starting material. Ensuring the purity of this critical intermediate is paramount for the successful synthesis of downstream targets and the reliability of experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: The impurity profile of this compound is largely dependent on its synthetic route. The most common synthesis involves the diazotization of 2-aminobenzonitrile followed by reduction.[1][2] Based on this, the primary impurities can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted Starting Material: Residual 2-aminobenzonitrile.

    • Positional Isomers: 3- and 4-Hydrazinylbenzonitrile hydrochloride may be present if the 2-aminobenzonitrile starting material contains isomeric impurities.[3]

    • Inorganic Salts: By-products such as tin salts (if tin(II) chloride is used as the reducing agent) and sodium chloride.[1][4]

  • Degradation Products:

    • Oxidation Products: Phenylhydrazines are susceptible to oxidation, which can lead to the formation of colored byproducts and potential cleavage of the hydrazine moiety.[5][6]

    • Hydrolytic Products: Under certain pH and moisture conditions, the nitrile group could potentially hydrolyze to the corresponding amide or carboxylic acid, although this is less common under typical storage conditions for the hydrochloride salt.

Q2: My batch of this compound has a pink or brownish tint. Is it still usable?

A2: A pale orange to brown color is not uncommon for this compound.[7] However, a significant pink or dark brown coloration often indicates the presence of oxidation products. While the material may still be suitable for some applications, the presence of these impurities can potentially interfere with downstream reactions. It is highly recommended to assess the purity of the material by a suitable analytical method, such as HPLC, before use. For sensitive applications, purification by recrystallization may be necessary to remove colored impurities.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability and minimize degradation, this compound should be stored in a cool, dark place in a tightly sealed container to protect it from moisture and air.[7] As it is sensitive to moisture, storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.

Q4: How can I qualitatively test for the presence of the starting material, 2-aminobenzonitrile, in my sample?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method for this purpose. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) can typically separate the more polar 2-aminobenzonitrile from the this compound salt. By spotting your sample alongside a standard of 2-aminobenzonitrile, you can visually assess its presence.

Troubleshooting Guides

Issue 1: Unexpected Side Products in Downstream Reactions

Symptoms:

  • Formation of unexpected products in reactions where this compound is a starting material.

  • Low yields or incomplete conversion of the starting material.

  • Complex reaction mixtures that are difficult to purify.

Potential Cause: Impurities in the this compound starting material are a likely cause. Unreacted 2-aminobenzonitrile can participate in side reactions, while isomeric impurities will lead to the formation of isomeric products.

Troubleshooting Workflow:

G cluster_0 Impurity Troubleshooting Workflow start Unexpected Downstream Reaction Results purity_check Assess Purity of 2-Hydrazinylbenzonitrile HCl via HPLC start->purity_check impurity_id Identify Impurities (e.g., by LC-MS or comparison to standards) purity_check->impurity_id start_material Unreacted 2-Aminobenzonitrile Detected? impurity_id->start_material isomers Isomeric Impurities Detected? start_material->isomers No purify Purify Starting Material (Recrystallization or Column Chromatography) start_material->purify Yes re_run Re-run Downstream Reaction with Purified Material isomers->re_run No adjust_synthesis Adjust Synthesis of Downstream Product to Account for Isomers isomers->adjust_synthesis Yes purify->re_run end Successful Reaction re_run->end adjust_synthesis->end

Caption: Troubleshooting workflow for unexpected downstream reaction results.

Detailed Steps:

  • Purity Assessment: Analyze the this compound lot using a validated HPLC method. This will provide a quantitative measure of the main component and any significant impurities.

  • Impurity Identification: If unknown peaks are present, use LC-MS to obtain mass information and help identify the impurities. Compare retention times with known standards of potential impurities like 2-aminobenzonitrile and its isomers.

  • Purification: If significant levels of impurities are detected, purify the starting material. Recrystallization from an ethanol/water mixture is often effective.[1]

  • Reaction Re-evaluation: Perform the downstream reaction with the purified starting material under controlled conditions.

Issue 2: Inconsistent Analytical Results (e.g., HPLC Purity)

Symptoms:

  • Varying purity results for the same batch of material when analyzed at different times.

  • Appearance of new impurity peaks in the chromatogram upon re-analysis.

Potential Cause: Degradation of the this compound sample, either in solid form due to improper storage or in solution during sample preparation. Phenylhydrazines can be susceptible to oxidation, especially in solution.[5][8]

Troubleshooting Protocol:

  • Verify Storage Conditions: Ensure the solid material is stored in a cool, dark, and dry environment, preferably under an inert atmosphere.

  • Sample Preparation Best Practices:

    • Prepare analytical solutions fresh and analyze them promptly.

    • Use high-purity solvents.

    • If the compound shows instability in the chosen diluent, consider using a diluent with a lower pH (e.g., with a small amount of acid) to improve the stability of the hydrochloride salt.

  • Perform a Solution Stability Study: Analyze the prepared sample solution at regular intervals (e.g., 0, 2, 4, 8, and 24 hours) while keeping it at room temperature. A significant change in the purity profile will confirm solution instability.

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on the specific impurities present.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, re-equilibrate.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30 °C
Injection Vol. 10 µL
Sample Prep. Dissolve ~1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for removing process-related impurities and colored degradation products.[9] A mixed-solvent system is often effective for hydrochloride salts.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flask

  • Heating plate

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Predicted Impurity Profile from Synthesis

The synthesis of this compound is analogous to its 4-cyano isomer, which involves the diazotization of the corresponding aminobenzonitrile followed by reduction with tin(II) chloride.[1][4]

G cluster_1 Predicted Synthesis and Impurity Pathway start_mat 2-Aminobenzonitrile diazotization Diazotization (NaNO2, HCl, <0°C) start_mat->diazotization product 2-Hydrazinylbenzonitrile HCl (Product) start_mat->product Carried over diazonium 2-Cyanobenzenediazonium Chloride (Intermediate) diazotization->diazonium imp_azo Impurity: Azo-coupling side products diazotization->imp_azo Side reaction if T > 5°C reduction Reduction (SnCl2, HCl) diazonium->reduction reduction->product imp_over_reduction Impurity: 2-Aminobenzylamine (from over-reduction of nitrile) reduction->imp_over_reduction Potential side reaction imp_start Impurity: Unreacted 2-Aminobenzonitrile

References

Technical Support Center: Catalyst Selection and Troubleshooting for Reactions of 2-Hydrazinylbenzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support hub for 2-Hydrazinylbenzonitrile hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for leveraging this versatile building block in heterocyclic synthesis. Our focus is on ensuring scientific integrity and providing actionable solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when working with this compound.

Q1: What are the primary synthetic applications of this compound?

This compound is a key intermediate primarily used for the synthesis of nitrogen-containing heterocycles.[1][2] Its bifunctional nature—a nucleophilic hydrazine group and an electron-withdrawing nitrile group on an aromatic ring—makes it ideal for constructing complex molecular architectures. The two most common applications are:

  • Fischer Indole Synthesis: To produce substituted indoles and carbazoles, which are core structures in many pharmaceuticals. The reaction involves condensation with a ketone or aldehyde under acidic conditions.[3][4]

  • Palladium-Catalyzed Cross-Coupling Reactions: For N-arylation to form more complex diarylhydrazine structures, which can be precursors to other heterocyclic systems like carbazoles.[1][5][6][7]

Q2: My starting material is a hydrochloride salt. How does this affect my reaction setup?

The hydrochloride salt form enhances the compound's stability and simplifies handling compared to the free base.[8] However, it dictates how you set up your reaction:

  • For Acid-Catalyzed Reactions (e.g., Fischer Indole Synthesis): The inherent acidity of the salt can be beneficial, often contributing to the required acidic environment. However, it is generally insufficient on its own, and an additional Brønsted or Lewis acid catalyst is almost always necessary.[3][9]

  • For Reactions Requiring a Nucleophilic Hydrazine (e.g., Pd-catalyzed cross-coupling): The protonated hydrazine is not nucleophilic. You must add a base to your reaction to neutralize the hydrochloride and liberate the free hydrazine (2-hydrazinylbenzonitrile). The choice of base is critical and can influence catalyst activity and reaction outcome.[5][7]

Q3: What type of catalyst is best for a Fischer Indole Synthesis with this substrate?

The choice of acid catalyst is crucial.[3] Both Brønsted and Lewis acids are effective. A good starting point is often a strong Brønsted acid, but Lewis acids can offer different reactivity profiles.

  • Brønsted Acids: Polyphosphoric acid (PPA), methanesulfonic acid, p-toluenesulfonic acid (p-TsOH), H2SO4, and HCl are commonly used.[3][4]

  • Lewis Acids: ZnCl2, BF3·OEt2, and FeCl3 are also widely employed and can be effective where Brønsted acids fail.[4][9]

Given the electron-withdrawing nature of the nitrile group, which can slow down the reaction, stronger acid systems are often required.[10]

Q4: For an N-arylation cross-coupling reaction, what is a reliable starting catalyst system?

Palladium-catalyzed Buchwald-Hartwig amination is the premier method for this transformation.[5][7] A robust starting point would be:

  • Palladium Precatalyst: A Pd(II) or Pd(0) source like Pd(OAc)2 or Pd2(dba)3.

  • Ligand: A bulky, electron-rich phosphine ligand is essential. Josiphos-type ligands (like CyPF-tBu) or Xantphos have shown excellent performance in coupling hydrazine derivatives.[1][10]

  • Base: A non-nucleophilic inorganic base is needed to deprotonate the hydrazine hydrochloride. Potassium hydroxide (KOH) or strong carbonate bases like Cs2CO3 are effective.[5][6][7]

Q5: My Fischer Indole Synthesis is giving low yields. What are the most common reasons?

Low yields in this reaction are typically traced back to three areas:

  • Insufficiently Acidic Conditions: The electron-withdrawing nitrile group deactivates the aromatic ring towards the key electrophilic cyclization step.[10] You may need a stronger acid catalyst or higher reaction temperatures.

  • Ammonia Poisoning: The reaction liberates one equivalent of ammonia (NH3), which can neutralize your acid catalyst.[9] This is why stoichiometric or even super-stoichiometric amounts of catalysts like ZnCl2 are sometimes required.

  • Unstable Hydrazone Intermediate: The initial hydrazone formed from your starting material and the carbonyl partner may not be stable under the reaction conditions, leading to decomposition pathways.

Troubleshooting and Optimization Guide

This section provides a deeper dive into solving specific experimental problems.

Problem Scenario 1: Poor Conversion in Fischer Indole Synthesis

You are attempting to synthesize a cyano-substituted indole from 2-Hydrazinylbenzonitrile HCl and 2-butanone, but you observe mostly unreacted starting material.

G cluster_0 Diagnostic Actions Start Low Conversion Observed CheckAcid Is the acid strong enough (e.g., PPA, MsOH)? Is the loading sufficient (>1.0 eq)? Consider switching from Brønsted to Lewis acid (e.g., ZnCl2). Start->CheckAcid IncreaseTemp The electron-withdrawing CN group requires higher energy for cyclization. Incrementally increase temperature (e.g., 80°C -> 110°C). CheckAcid->IncreaseTemp If no improvement, is catalyst strong enough? CheckCarbonyl Is the ketone/aldehyde volatile or prone to self-condensation? Use a slight excess (1.1-1.2 eq). Consider pre-forming the hydrazone before adding the strong acid catalyst. IncreaseTemp->CheckCarbonyl If still poor, consider kinetics. Result Improved Yield CheckCarbonyl->Result Address stoichiometry or stability issues.

Caption: Troubleshooting workflow for low conversion in Fischer Indole Synthesis.

  • Causality—Catalyst Choice: The rate-determining step in many Fischer syntheses is the[6][6]-sigmatropic rearrangement of the protonated ene-hydrazine.[3][11] An electron-withdrawing group like the nitrile on the phenylhydrazine ring disfavors this step by reducing electron density. A stronger acid catalyst more effectively protonates the intermediate, facilitating the rearrangement.

  • Data-Driven Catalyst Selection:

Catalyst TypeCatalyst ExampleTypical Loading (mol eq.)Strengths & Considerations
Brønsted Acid p-Toluenesulfonic Acid (p-TsOH)0.1 - 1.1Good general-purpose acid, easy to handle. May not be strong enough for deactivated substrates.
Brønsted Acid Methanesulfonic Acid (MsOH)Solvent / >1.1Stronger acid, can improve rates. Can be corrosive.
Brønsted Acid Polyphosphoric Acid (PPA)Solvent / >1.1Excellent dehydrating agent and strong acid. Workup can be challenging (quench in ice water).
Lewis Acid Zinc Chloride (ZnCl2)1.1 - 2.0Very common and effective. Must be used in stoichiometric amounts as it's consumed by the ammonia byproduct.[9]
Lewis Acid Boron Trifluoride (BF3·OEt2)1.1 - 2.0Powerful Lewis acid, can drive difficult cyclizations. Moisture sensitive.
Problem Scenario 2: Low Yield in Palladium-Catalyzed N-Arylation

You are attempting to couple 2-Hydrazinylbenzonitrile HCl with 4-bromotoluene using a Pd(OAc)2/BINAP catalyst system with K2CO3 as the base, but the yield of the desired diarylhydrazine is poor.

G cluster_1 Diagnostic Actions Start Low Coupling Yield CheckBase K2CO3 may be too weak to fully deprotonate the hydrazine hydrochloride. Switch to a stronger base like KOH, K3PO4, or Cs2CO3. Ensure the base is soluble in the reaction medium. Start->CheckBase CheckLigand BINAP may not be optimal. Screen other ligands: Buchwald-type biarylphosphines (e.g., SPhos, XPhos) or ferrocenylphosphines (e.g., CyPF-tBu) are often superior for C-N coupling. CheckBase->CheckLigand If base is not the issue, focus on the Pd complex. CheckCatalyst Was the reaction run under a strictly inert atmosphere (N2 or Ar)? Oxygen can deactivate the Pd(0) catalyst. Are the solvents and reagents anhydrous? CheckLigand->CheckCatalyst If yield is still low, consider catalyst stability. Result Optimized Reaction CheckCatalyst->Result Ensure inert atmosphere and pure reagents.

Caption: Optimization workflow for Pd-catalyzed N-arylation.

  • Causality—The Role of the Base and Ligand: In the catalytic cycle, the rate-limiting step is often the deprotonation of the hydrazine bound to the palladium center.[5][6][7] A base that is too weak or poorly soluble will slow this step, stalling the cycle. The ligand's job is to stabilize the palladium center and promote the crucial reductive elimination step that forms the C-N bond. A mismatch between the substrate and ligand can lead to slow reaction or catalyst decomposition.

  • Data-Driven Component Selection:

ComponentParameterRecommended OptionsRationale
Base Strength & SolubilityKOH , K3PO4, Cs2CO3, LHMDSA stronger base is required to efficiently neutralize the HCl salt and deprotonate the Pd-bound hydrazine.[5][7]
Ligand Steric Bulk & Electron Donating AbilityXantphos , CyPF-tBu , SPhos, RuPhosBulky, electron-rich ligands accelerate the reductive elimination step and stabilize the active Pd(0) species.[1][10]
Solvent Polarity & Aprotic NatureDioxane, Toluene, CPMEAprotic solvents are required. Polarity can influence the solubility of the base and the catalytic intermediates.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of 6-Cyano-2,3-dimethylindole

This protocol describes a typical procedure using a strong Brønsted acid catalyst.

  • Reagent Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 5.9 mmol, 1.0 eq) and 2-butanone (0.64 g, 8.85 mmol, 1.5 eq).

  • Solvent Addition: Add 10 mL of anhydrous toluene. Stir the suspension for 10 minutes.

  • Catalyst Addition: Carefully add methanesulfonic acid (2.83 g, 29.5 mmol, 5.0 eq) dropwise. The reaction mixture may warm up.

  • Reaction: Heat the mixture to 110 °C and maintain under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and carefully pour it onto 50 g of crushed ice. Basify the aqueous slurry to pH ~8-9 with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the final product.

Protocol 2: Palladium-Catalyzed N-Arylation with 4-Bromotoluene

This protocol uses a modern catalyst system for efficient cross-coupling.

  • Inert Atmosphere Setup: In a glovebox, add to a flame-dried Schlenk tube: this compound (200 mg, 1.18 mmol, 1.0 eq), 4-bromotoluene (242 mg, 1.42 mmol, 1.2 eq), Pd2(dba)3 (27 mg, 0.029 mmol, 2.5 mol% Pd), and Xantphos (51 mg, 0.088 mmol, 7.5 mol%).

  • Base and Solvent: Add finely ground potassium hydroxide (198 mg, 3.54 mmol, 3.0 eq). Remove the tube from the glovebox and add 5 mL of anhydrous, degassed dioxane via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir vigorously for 12-18 hours.

  • Workup: Cool the reaction to room temperature. Dilute with 20 mL of ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography to yield the N-arylhydrazine product.

References

Technical Support Center: Optimizing Reactions with 2-Hydrazinylbenzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to pH-Dependent Reactivity for Researchers

Welcome to the technical support guide for 2-Hydrazinylbenzonitrile hydrochloride. As Senior Application Scientists, we understand that mastering the reactivity of this versatile reagent is critical for success in synthesizing complex heterocycles, particularly in pharmaceutical and materials science research. This guide is structured to provide direct answers to common challenges, moving from foundational concepts to in-depth troubleshooting of specific experimental issues. Our focus is on the pivotal role of pH in controlling reaction pathways, maximizing yield, and ensuring the stability of your starting material.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the behavior of this compound in solution. Understanding these concepts is the first step toward effective troubleshooting.

Q1: What is the primary role of pH in controlling the reactivity of this compound?

The reactivity of this compound is dominated by the hydrazine moiety (-NHNH2). The pH of the medium dictates the protonation state of this group. The hydrochloride salt exists in its protonated form (-NHNH3+ Cl-). For the hydrazine to act as a nucleophile, for instance, in the initial condensation with a ketone or aldehyde, it must be deprotonated to the neutral free base. However, many subsequent steps, such as the critical rearrangement in a Fischer indole synthesis, require acid catalysis.[1][2][3] Therefore, pH is not just a condition but a controlling tool for the reaction.

Q2: How does the protonation state affect the nucleophilicity and stability of the hydrazine?

The nitrogen atoms of a neutral hydrazine have lone pairs of electrons, making them nucleophilic. When protonated to form the hydrazinium ion (-NHNH3+), these lone pairs are no longer available, rendering the molecule non-nucleophilic.

  • In Strongly Acidic Solution (low pH): The equilibrium is shifted entirely to the protonated, non-nucleophilic form. While this protects the hydrazine from oxidative degradation, it prevents it from initiating reactions that require nucleophilic attack.[4][5]

  • In Neutral or Basic Solution (higher pH): The neutral free base is present, which is a potent nucleophile. However, the free base is also more susceptible to air oxidation.[4][6]

Therefore, a delicate pH balance is required to have sufficient concentration of the nucleophilic free base to initiate the reaction while also having the necessary acid catalyst for subsequent steps.

Q3: My this compound won't dissolve in my organic solvent. Is this a pH issue?

Yes, this is a common issue related to the salt form of the reagent. As an ionic salt, this compound has high lattice energy and is typically soluble in polar protic solvents like water or methanol but often insoluble in less polar organic solvents like toluene, THF, or dioxane.[7][8]

To improve solubility, you can convert the salt to its free base, 2-Hydrazinylbenzonitrile, by adding a mild base (e.g., NaHCO3, Et3N). The neutral free base is significantly more soluble in a wider range of organic solvents. However, be aware that the isolated free base is less stable than the hydrochloride salt and should be used relatively quickly.[9]

Q4: Can the nitrile group (-C≡N) be affected by the pH conditions used in my reaction?

Absolutely. While the nitrile group is generally stable, it can undergo hydrolysis under sufficiently harsh conditions.[10][11]

  • Strongly Acidic Conditions (e.g., refluxing in concentrated HCl): The nitrile can hydrolyze first to an amide and then to a carboxylic acid.[10][12][13]

  • Strongly Basic Conditions (e.g., refluxing in NaOH): The nitrile can hydrolyze to a carboxylate salt.[10][12][13]

For most standard procedures like the Fischer indole synthesis, the reaction conditions are typically not harsh enough to cause significant nitrile hydrolysis. However, if you are using very high temperatures or prolonged reaction times with strong acids or bases, this side reaction becomes a possibility.[14]

Part 2: Troubleshooting Guides for Common Reactions

This section provides a problem-and-solution framework for issues encountered during synthesis, with a focus on the Fischer indole synthesis, a primary application of this reagent.

Problem: Low or No Yield in Fischer Indole Synthesis

Q: I'm attempting a Fischer indole synthesis with this compound and a ketone, but my yield is extremely low. How can pH be the cause?

This is the most common failure mode, and pH is almost always the central factor. The Fischer indole synthesis is a multi-step reaction where different steps have different optimal pH requirements.[1][3][15]

Causality Analysis:

  • Step 1: Hydrazone Formation. This is a condensation reaction that requires the hydrazine to be in its nucleophilic free base form. This step is typically fastest under mildly acidic conditions (pH 4-6), which catalyzes carbonyl activation without fully protonating the hydrazine.[6] If the solution is too acidic, there is no free hydrazine to initiate the reaction.

  • Step 2:[1][1]-Sigmatropic Rearrangement. This is the key bond-forming step and requires a strong acid catalyst (Brønsted or Lewis) to protonate the intermediate enamine, facilitating the rearrangement.[1][2][16] If the medium is not acidic enough, this step will be prohibitively slow or will not occur at all.

An incorrect pH creates a "catch-22": conditions optimal for Step 1 are suboptimal for Step 2, and vice-versa. Success lies in finding a balance or using a stepwise approach.

Troubleshooting Workflow: Low Yield

Below is a decision-making workflow to diagnose and solve low-yield issues.

G cluster_hydrazone Hydrazone Formation Check cluster_cyclization Cyclization Check start Low / No Yield Observed check_pH Analyze Reaction pH Profile start->check_pH tlc_hydrazone Monitor by TLC/LC-MS for Hydrazone Intermediate check_pH->tlc_hydrazone Is the intermediate present? no_hydrazone Problem: No Hydrazone Formed tlc_hydrazone->no_hydrazone No hydrazone_ok Hydrazone Forms but Does Not Convert tlc_hydrazone->hydrazone_ok Yes fix_hydrazone Solution: Adjust pH to 4-6 (e.g., use AcOH as solvent/catalyst) or pre-form the hydrazone. no_hydrazone->fix_hydrazone success Yield Improved fix_hydrazone->success fix_cyclization Solution: Increase Acidity. Add stronger catalyst (e.g., p-TsOH, ZnCl2) or switch to PPA. hydrazone_ok->fix_cyclization fix_cyclization->success

Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.

Problem: Significant Byproduct Formation

Q: My reaction is messy, with multiple spots on the TLC plate. What side reactions are caused by incorrect pH?

Incorrect pH can open several pathways to unwanted byproducts. Controlling the pH is key to maintaining reaction selectivity.

pH ConditionPotential Side Reaction(s)Mechanism & ExplanationMitigation Strategy
Too Acidic (pH < 1) Nitrile Hydrolysis: The -CN group can hydrolyze to -CONH2 or -COOH, especially with heat.[10][11][12]Strong acid protonates the nitrile nitrogen, making the carbon highly electrophilic and susceptible to attack by water.Use the minimum amount of acid catalyst required. Avoid overly harsh acids like concentrated H2SO4 if possible. Use Lewis acids (e.g., ZnCl2, BF3·OEt2) which are less likely to promote hydrolysis.[3]
Slightly Acidic to Neutral (pH 4-7) Azine Formation: The intermediate hydrazone can react with a second molecule of the ketone/aldehyde.[6][17]This occurs when the ketone/aldehyde is in excess and the conditions are not acidic enough to promote the main cyclization pathway efficiently.Use a slight excess (1.1 equiv.) of the hydrazine. Add the carbonyl compound slowly to the hydrazine solution to maintain a low concentration.[6]
Neutral to Basic (pH > 7) Oxidation/Decomposition: The hydrazine free base is susceptible to oxidation by air, leading to colored impurities and tars.[4][6]The lone pairs on the neutral hydrazine are easily oxidized. This is often catalyzed by trace metals.If you must work under neutral/basic conditions (e.g., during free-basing), do so under an inert atmosphere (N2 or Ar) and use the free base immediately.
Strongly Basic (pH > 10) Wolff-Kishner Reduction Pathway: If conditions are strongly basic with heat, the hydrazone can be reduced to an alkane.[18]This is less common in Fischer synthesis but possible if strong bases like KOH or t-BuOK are present at high temperatures.Avoid strongly basic conditions unless this specific reactivity is desired. The Fischer indole synthesis is an acid-catalyzed reaction.[1]

Part 3: Experimental Protocols & Methodologies

Here we provide actionable, step-by-step protocols for managing pH in your experiments.

Protocol 1: pH Optimization via a Two-Step Procedure

This protocol decouples hydrazone formation from the cyclization, allowing for optimization of each step. It is highly recommended for sensitive or low-yielding substrates.

Objective: To maximize overall yield by running each step under its optimal pH.

Materials:

  • This compound (1.0 equiv)

  • Aldehyde or Ketone (1.05 equiv)

  • Ethanol or Acetic Acid (as solvent for Step 1)

  • Acid Catalyst (e.g., p-TsOH, ZnCl2, or Polyphosphoric Acid - PPA)

  • Anhydrous Toluene or Dioxane (as solvent for Step 2)

Procedure:

Step 1: Phenylhydrazone Formation (Mildly Acidic Conditions)

  • In a round-bottom flask, dissolve this compound in glacial acetic acid (or ethanol with a catalytic amount of acetic acid).

  • Add the ketone or aldehyde (1.05 equiv) to the solution at room temperature.

  • Heat the mixture gently (e.g., 60-80 °C) and monitor the reaction by TLC until the starting materials are consumed and a new, less polar spot for the hydrazone is maximized.[9]

  • Once complete, cool the mixture. The hydrazone may precipitate and can be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure. The crude hydrazone is often used directly in the next step.

Step 2: Acid-Catalyzed Cyclization (Strongly Acidic Conditions)

  • Transfer the crude or purified hydrazone from Step 1 to a new flask.

  • Add an anhydrous solvent (e.g., toluene).

  • Add the strong acid catalyst. For example:

    • Brønsted Acid: p-Toluenesulfonic acid (p-TsOH, 0.1 - 1.0 equiv).

    • Lewis Acid: Zinc chloride (ZnCl2, 1.0 - 2.0 equiv).

    • Alternative: Use Polyphosphoric Acid (PPA) as both the catalyst and solvent.

  • Heat the reaction mixture to reflux (typically 80-140 °C, depending on the solvent and substrate).[19]

  • Monitor the disappearance of the hydrazone and the appearance of the indole product by TLC.

  • Upon completion, cool the reaction, quench carefully (e.g., with a saturated NaHCO3 solution), and proceed with standard aqueous workup and purification.

Protocol 2: One-Pot Fischer Indole Synthesis with pH Control

Objective: A more streamlined procedure suitable for robust substrates.

Procedure:

  • Combine this compound (1.0 equiv) and the ketone (1.1 equiv) in a solvent like glacial acetic acid. Acetic acid serves as both a solvent and a catalyst for hydrazone formation.[20]

  • Heat the mixture to 80-90 °C for 1-2 hours to ensure complete formation of the hydrazone.

  • To this mixture, add the stronger acid catalyst (e.g., a catalytic amount of H2SO4 or 1.2 equivalents of ZnCl2).

  • Increase the temperature to reflux (e.g., ~118 °C for acetic acid) and continue heating until the reaction is complete as monitored by TLC.

  • Cool, quench, and purify as described in Protocol 1.

References

Validation & Comparative

Navigating the Reaction Maze: A Comparative Guide to Characterizing 2-Hydrazinylbenzonitrile Hydrochloride Reaction Products by NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the precise characterization of reaction products is paramount. For researchers working with versatile synthons like 2-hydrazinylbenzonitrile hydrochloride, understanding the exact molecular architecture of the resulting compounds is not just a matter of confirmation, but a critical step in elucidating reaction mechanisms and ensuring the desired biological or material properties. This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this compound reaction products, contrasted with other viable analytical techniques.

The Central Role of 2-Hydrazinylbenzonitrile in Synthesis

2-Hydrazinylbenzonitrile serves as a valuable starting material for the synthesis of a wide array of heterocyclic compounds, such as pyrazoles, indazoles, and triazoles. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in bioactive molecules. The inherent reactivity of the hydrazinyl and nitrile functional groups allows for a diverse range of chemical transformations. However, this reactivity can also lead to a mixture of products, including isomers and byproducts, making unambiguous characterization essential.

NMR Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy stands as the cornerstone technique for the structural determination of organic molecules in solution. Its ability to provide detailed information about the chemical environment of individual atoms within a molecule makes it uniquely powerful for distinguishing between closely related structures.

¹H NMR: The First Look

Proton (¹H) NMR is invariably the initial and most informative experiment performed. For a typical reaction product of 2-hydrazinylbenzonitrile, the aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.5 ppm) provides a wealth of information. The substitution pattern on the benzene ring, a direct consequence of the reaction, can be deciphered by analyzing the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of the aromatic protons. For instance, a cyclization reaction involving the hydrazinyl group will significantly alter the electronic environment of the aromatic protons, leading to predictable changes in their chemical shifts.

A key diagnostic feature is the resonance of the N-H protons of the hydrazinyl or resulting heterocyclic group. These protons are often broad and their chemical shift can be highly dependent on the solvent, concentration, and temperature. Performing a D₂O exchange experiment, where the sample is shaken with a drop of deuterium oxide, can be a simple yet definitive way to identify N-H protons, as they will be replaced by deuterium and their corresponding signals will disappear from the spectrum.

¹³C NMR: Mapping the Carbon Skeleton

Carbon (¹³C) NMR, often acquired as a proton-decoupled spectrum, complements the ¹H NMR data by providing a signal for each unique carbon atom. This is particularly useful for identifying the nitrile carbon (typically δ 115-125 ppm) and the carbons of the newly formed heterocyclic ring.[1] The chemical shift of the carbon atom to which the original hydrazinyl group was attached is also a sensitive probe of the reaction's outcome. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between CH, CH₂, and CH₃ groups, providing an additional layer of structural confirmation.

2D NMR Techniques: Connecting the Dots

When dealing with complex product mixtures or ambiguous assignments from 1D NMR, two-dimensional (2D) NMR experiments are indispensable.[2][3][4]

  • COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. It is invaluable for tracing out the connectivity of the aromatic spin system and any aliphatic chains present in the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It provides a powerful method for assigning carbon resonances based on their known proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is often the key to piecing together the final structure, as it can establish connectivity across quaternary carbons and heteroatoms, definitively confirming the formation of a specific heterocyclic ring system.

  • Sample Preparation: Dissolve 5-10 mg of the purified reaction product in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of organic compounds and for slowing down the exchange of labile N-H protons, resulting in sharper signals.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure adequate spectral width to cover both aromatic and aliphatic regions.

  • D₂O Exchange: Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The disappearance or significant attenuation of signals confirms their assignment as exchangeable N-H (or O-H) protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. If sensitivity is low, a longer acquisition time may be necessary.

  • 2D NMR Acquisition (if necessary): Based on the complexity of the 1D spectra, acquire COSY, HSQC, and HMBC experiments. Standard parameter sets are often sufficient, but optimization may be required for specific samples.

  • Data Analysis: Process and analyze the spectra using appropriate software. Integrate ¹H signals, assign multiplicities, and measure coupling constants. Use the 2D spectra to build a complete structural model.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Reaction_Product Purified Reaction Product Dissolve Dissolve in Deuterated Solvent Reaction_Product->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube 1H_NMR 1D ¹H NMR NMR_Tube->1H_NMR D2O_Exchange D₂O Exchange (confirm N-H) 1H_NMR->D2O_Exchange 13C_NMR 1D ¹³C NMR 1H_NMR->13C_NMR Process_Spectra Process Spectra (FT, Phasing, Baseline) D2O_Exchange->Process_Spectra 2D_NMR 2D NMR (COSY, HSQC, HMBC) 13C_NMR->2D_NMR 2D_NMR->Process_Spectra Assign_Signals Assign 1D Signals (Chemical Shift, Integration, Multiplicity, Coupling) Process_Spectra->Assign_Signals Correlate_2D Correlate with 2D Data Assign_Signals->Correlate_2D Propose_Structure Propose Structure Correlate_2D->Propose_Structure Final_Structure Final Structure Confirmation Propose_Structure->Final_Structure

Caption: A self-validating workflow for the NMR characterization of novel organic compounds.

Comparative Analysis: NMR vs. Other Techniques

While NMR is the undisputed champion of detailed structural elucidation, a comprehensive characterization often relies on a suite of analytical methods. Each technique provides a unique piece of the puzzle, and their combined data builds a more robust and irrefutable structural assignment.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, dynamic processes.Unparalleled structural detail, non-destructive.Lower sensitivity, requires soluble sample, can be time-consuming.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.High sensitivity, small sample amount needed, can be coupled to chromatography (GC-MS, LC-MS).[5][6][7]Provides limited connectivity information, isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C≡N, N-H, C=O).Fast, simple, inexpensive, works for solids, liquids, and gases.[6]Provides limited structural information, complex spectra can be difficult to interpret.
X-ray Crystallography Absolute 3D structure in the solid state.Definitive structural determination.Requires a suitable single crystal, structure in solid state may differ from solution.
UV-Vis Spectroscopy Information about conjugated π-systems.Simple, quantitative, can be used for reaction monitoring.[6]Limited to chromophoric compounds, provides little structural detail.
Mass Spectrometry: A Perfect Partner to NMR

Mass spectrometry (MS) is an essential complementary technique. High-resolution mass spectrometry (HRMS) provides the exact mass of the product, which allows for the determination of its elemental formula.[5][6][7] This information is invaluable as it provides a hard constraint that any proposed structure from NMR data must satisfy. Fragmentation patterns observed in the MS/MS spectrum can also provide clues about the molecule's structure, which can be used to corroborate the connectivities determined by NMR.

Infrared Spectroscopy: The Functional Group Detective

Infrared (IR) spectroscopy is a rapid and straightforward method to confirm the presence or absence of key functional groups.[6] For reactions of 2-hydrazinylbenzonitrile, monitoring the characteristic nitrile stretch (around 2220-2260 cm⁻¹) is crucial. The disappearance of the N-H stretches of the starting material and the appearance of new bands can quickly indicate that a reaction has occurred and provide evidence for the formation of a new heterocyclic system.

X-ray Crystallography: The Ultimate Confirmation

For crystalline products, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure. This is the ultimate arbiter in cases where NMR data is ambiguous or when the determination of stereochemistry is critical. However, the major bottleneck is the need to grow high-quality single crystals, which is not always feasible.

Case Study: Cyclization of 2-Hydrazinylbenzonitrile with a β-Ketoester

Consider the reaction of 2-hydrazinylbenzonitrile with ethyl acetoacetate. This reaction is expected to form a pyrazole derivative.

Reaction_Pathway Reactants 2-Hydrazinylbenzonitrile + Ethyl Acetoacetate Intermediate Hydrazone Intermediate Reactants->Intermediate Condensation Product Pyrazolylbenzonitrile Derivative Intermediate->Product Intramolecular Cyclization

Caption: Reaction of 2-hydrazinylbenzonitrile to form a pyrazole.

NMR Characterization Strategy:

  • ¹H NMR: Look for the disappearance of the hydrazinyl N-H protons and the appearance of a new, sharp N-H signal characteristic of the pyrazole ring. The aromatic protons will show a distinct pattern, and new signals for the methyl and methylene groups from the ethyl acetoacetate moiety will be present.

  • ¹³C NMR: The nitrile carbon should still be present (around δ 117 ppm).[1][8] New signals corresponding to the pyrazole ring carbons will appear, including a carbonyl carbon if the cyclization is incomplete.

  • HMBC: This will be the key experiment to confirm the regiochemistry of the cyclization. Correlations from the pyrazole N-H proton to the carbons of the benzonitrile ring and the pyrazole ring will definitively establish the connectivity.

Conclusion: An Integrated Approach is Key

While NMR spectroscopy is the most powerful single technique for the characterization of this compound reaction products, its true potential is realized when used as part of an integrated analytical workflow. The combination of NMR's detailed structural insights with the molecular formula from HRMS and functional group information from IR spectroscopy provides a robust and efficient path to unambiguous structure determination. For challenging cases, 2D NMR techniques are essential, and when possible, X-ray crystallography provides the ultimate confirmation. By understanding the strengths and limitations of each technique, researchers can make informed decisions, leading to a more complete and accurate understanding of their chemical transformations.

References

A Comparative Guide to the Reactivity of 2-Hydrazinylbenzonitrile Hydrochloride and Phenylhydrazine for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For chemists at the forefront of pharmaceutical research and development, the selection of building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the structural diversity of potential drug candidates. Substituted phenylhydrazines are a cornerstone in the synthesis of nitrogen-containing heterocycles, a privileged scaffold in medicinal chemistry. This guide offers an in-depth, objective comparison of the reactivity of two such reagents: 2-Hydrazinylbenzonitrile hydrochloride and the archetypal phenylhydrazine. By examining their electronic and steric characteristics, and providing a framework for experimental comparison, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.

Introduction to the Reagents

Phenylhydrazine is a widely utilized and well-characterized reagent in organic synthesis, famously employed in the Fischer indole synthesis.[1] Its hydrochloride salt is often used to improve its stability.[2] this compound, a substituted phenylhydrazine, presents an intriguing alternative, incorporating a nitrile group at the ortho position of the phenyl ring. This seemingly subtle modification has significant implications for the molecule's reactivity, which we will explore in detail.

FeatureThis compoundPhenylhydrazine
Molecular Formula C₇H₈ClN₃C₆H₈N₂
Molecular Weight 169.61 g/mol 108.14 g/mol
Appearance Light cream powder/solidPale yellow crystals or oily liquid
Key Functional Groups Hydrazine, Nitrile, Phenyl RingHydrazine, Phenyl Ring

Unraveling the Reactivity: A Tale of Electronic and Steric Effects

The reactivity of the hydrazine moiety as a nucleophile is central to its synthetic utility. In both this compound and phenylhydrazine, the lone pair of electrons on the terminal nitrogen atom is the primary site of nucleophilic attack. However, the nature of the substituent on the phenyl ring dramatically influences the electron density and accessibility of this lone pair.

Electronic Effects: The Inductive and Mesomeric Influence of the Nitrile Group

The nitrile group (-C≡N) in this compound is a potent electron-withdrawing group due to both the inductive effect of the electronegative nitrogen atom and the mesomeric (resonance) effect, which can delocalize the lone pair of the adjacent nitrogen of the hydrazine.[3][4] This withdrawal of electron density from the phenyl ring and, consequently, from the hydrazine group, has a profound impact on its nucleophilicity.

In contrast, the unsubstituted phenyl ring in phenylhydrazine exerts a less pronounced electron-withdrawing effect. While the phenyl group can delocalize the nitrogen lone pair to some extent, it lacks the strong inductive pull of a nitrile substituent.[5]

This difference in electronic character leads to a key prediction: phenylhydrazine is expected to be a more potent nucleophile than this compound. The reduced electron density on the hydrazine nitrogen in the latter makes it less available to attack an electrophilic center.

Steric Hindrance: The Ortho-Positioned Gatekeeper

The placement of the nitrile group at the ortho position in this compound introduces a significant steric impediment around the hydrazine functionality.[6] This steric bulk can hinder the approach of the hydrazine to a sterically demanding electrophile, such as a hindered ketone, thereby slowing down the reaction rate. Phenylhydrazine, lacking a substituent at the ortho position, presents a less sterically crowded environment around its reactive center.

Therefore, from a steric standpoint, This compound is anticipated to be less reactive than phenylhydrazine, particularly in reactions sensitive to steric hindrance.

Experimental Validation: A Comparative Fischer Indole Synthesis

To empirically test these theoretical predictions, a comparative study of the Fischer indole synthesis is proposed. This classic reaction, which involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form an indole, is an excellent platform for evaluating the reactivity of these two reagents.

Experimental Workflow

The following workflow outlines a robust procedure for comparing the reactivity of this compound and phenylhydrazine in the Fischer indole synthesis with a model ketone, cyclohexanone.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Weigh equimolar amounts of 2-Hydrazinylbenzonitrile HCl and Phenylhydrazine prep2 Prepare separate reaction vessels for each reagent prep1->prep2 prep3 Add cyclohexanone and acid catalyst (e.g., polyphosphoric acid) to each vessel prep2->prep3 react Heat both reaction mixtures under identical conditions (temperature, stirring rate) prep3->react monitor Monitor reaction progress over time using TLC or LC-MS react->monitor kinetic Analyze kinetic data from monitoring to determine reaction rates monitor->kinetic workup Quench reactions and perform standard workup and purification yield Determine the isolated yield of the respective indole products workup->yield G A Phenylhydrazine + Ketone B Hydrazone Formation A->B H⁺ C Tautomerization to Ene-hydrazine B->C D [3,3]-Sigmatropic Rearrangement C->D H⁺ E Rearomatization D->E F Cyclization E->F G Elimination of Ammonia F->G H⁺ H Indole Product G->H

References

A Senior Application Scientist's Guide to the Validation of an Analytical Method for Quantifying 2-Hydrazinylbenzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of 2-Hydrazinylbenzonitrile hydrochloride, a key chemical intermediate. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind experimental design choices, grounded in the principles outlined by the International Council for Harmonisation (ICH).[1] We present a detailed case study for a validated High-Performance Liquid Chromatography (HPLC) method, complete with experimental data, system suitability criteria, and acceptance thresholds for all core validation parameters. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a scientifically sound, defensible, and regulatory-compliant analytical method.

Introduction: The Analytical Imperative

This compound (CAS No. 1030287-80-9) is a chemical intermediate whose purity and concentration are critical to the quality of downstream synthesis products.[2][3] Its structure, featuring a reactive hydrazine group and a nitrile moiety on a benzene ring, presents unique analytical challenges and opportunities.[4] The objective of validating an analytical procedure is to demonstrate through laboratory studies that the method is suitable for its intended purpose.[1][5] This suitability is not a mere academic exercise; it is a regulatory necessity that ensures product quality and patient safety.

The validation process is a systematic journey that confirms an analytical method's reliability. The globally recognized framework for this process is provided by the ICH Q2(R1) and the recently updated Q2(R2) guidelines, which are adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8] These guidelines outline the performance characteristics that must be evaluated to ensure a method is accurate, precise, specific, and robust.[9][10]

Strategic Selection of the Analytical Technique

The first critical decision is the choice of analytical instrumentation. The physicochemical properties of this compound—a solid at room temperature with a polar hydrazine group—guide this selection.[2][3] Let's compare the most viable options.

TechniquePrincipleAdvantages for 2-Hydrazinylbenzonitrile HClDisadvantages & Considerations
HPLC with UV Detection Chromatographic separation based on polarity, followed by UV absorbance detection.High resolution, precision, and accuracy.[11] Well-suited for non-volatile, polar compounds. Widely available and cost-effective.Requires the analyte to have a UV chromophore. Potential for matrix interference.
LC-MS Chromatographic separation coupled with mass spectrometry for detection.Superior sensitivity and selectivity compared to UV detection.[12] Provides molecular weight confirmation, enhancing specificity.Higher equipment cost and complexity. Potential for ion suppression from the matrix.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High efficiency for volatile and thermally stable compounds.Not suitable for 2-Hydrazinylbenzonitrile HCl due to its salt form and low volatility. Derivatization would be required, adding complexity and variability.
UV-Vis Spectrophotometry Direct measurement of UV absorbance of a solution.Simple, fast, and inexpensive.Lacks specificity; any substance absorbing at the same wavelength will interfere. Not a separating technique.[12]

For the purpose of developing a robust, routine quality control (QC) method, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection emerges as the optimal choice. It offers the best balance of specificity, precision, cost-effectiveness, and suitability for the analyte's chemical nature.[11][13]

G cluster_Techniques Analytical Technique Selection Analyte 2-Hydrazinylbenzonitrile HCl (Polar, Non-Volatile) HPLC_UV HPLC-UV Analyte->HPLC_UV Optimal Choice (Specificity, Cost) LC_MS LC-MS Analyte->LC_MS High Specificity (Higher Cost) GC GC Analyte->GC Poor Suitability (Non-Volatile) UV_Vis UV-Vis Analyte->UV_Vis Poor Specificity (Interference)

Caption: Comparison of analytical techniques for 2-Hydrazinylbenzonitrile HCl.

The Validation Gauntlet: A Deep Dive into ICH Q2(R1) Parameters

Method validation is not a single event but a comprehensive evaluation of interconnected performance characteristics.[10] The following sections detail the experimental approach for each parameter as applied to our HPLC-UV case study.

A Case Study: A Validated RP-HPLC Method

This section outlines a practical, validated method for quantifying this compound.

Instrumentation & Chromatographic Conditions:

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD detectorA standard, reliable system for pharmaceutical analysis.
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent retention for moderately polar compounds.
Mobile Phase Acetonitrile: 20mM Phosphate Buffer (pH 3.0) (40:60 v/v)A common mobile phase for RP-HPLC, offering good peak shape and resolution.
Flow Rate 1.0 mL/minProvides optimal efficiency and reasonable run times.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity.
Detection UV at 240 nmWavelength of maximum absorbance for the analyte, maximizing sensitivity.
Injection Vol. 10 µLA typical volume that balances sensitivity and peak shape.
Run Time 10 minutesSufficient to elute the analyte and any potential impurities.
Specificity

The "Why": Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][14] This ensures that the signal being measured is solely from the analyte of interest.

Experimental Protocol:

  • Blank Analysis: Inject the mobile phase and a placebo (matrix without the analyte) to ensure no interfering peaks at the analyte's retention time.

  • Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Analysis of Stressed Samples: Analyze the stressed samples to demonstrate that the analyte peak is well-resolved from any degradant peaks. Peak purity analysis using a Diode Array Detector (DAD) is highly recommended.

Acceptance Criteria:

  • No significant peaks in the blank or placebo chromatograms at the analyte's retention time.

  • The analyte peak should be resolved from all degradation peaks (Resolution > 2.0).

  • The peak purity index should be greater than 990, indicating no co-eluting impurities.

Linearity & Range

The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[15] The range is the interval between the upper and lower concentrations for which the method has been proven to be precise, accurate, and linear.[14]

Experimental Protocol:

  • Prepare a stock solution of this compound reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. For an assay method, this typically covers 50% to 150% of the expected working concentration.[16]

  • Inject each standard in triplicate.

  • Plot the average peak area against the known concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (R²) must be ≥ 0.999.

  • The y-intercept should be insignificant relative to the response at 100% concentration.

  • The residuals should be randomly distributed around the x-axis.

Data Summary:

Concentration Level (% of Target)Concentration (µg/mL)Mean Peak Area (n=3)
50%50451023
80%80721567
100%100902345
120%1201083456
150%1501352987
Linear Regression R² = 0.9998 y = 9015x + 850
Accuracy

The "Why": Accuracy measures the closeness of the test results to the true value.[10] It is typically determined by recovery studies, where a known amount of analyte is "spiked" into a placebo matrix.

Experimental Protocol:

  • Prepare samples by spiking a known quantity of the analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery of the analyte.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[17]

Data Summary:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% (n=3)80.079.599.4%
100% (n=3)100.0100.8100.8%
120% (n=3)120.0118.999.1%
Precision

The "Why": Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[18]

Repeatability (Intra-assay Precision): Precision under the same operating conditions over a short interval.

  • Protocol: Analyze six replicate samples prepared at 100% of the target concentration.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Protocol: Repeat the repeatability study on a different day with a different analyst.

  • Acceptance Criteria: The cumulative %RSD for both sets of data should be ≤ 2.0%.

Data Summary:

Precision LevelAnalyst / DayMean Assay Value (n=6)%RSD
RepeatabilityAnalyst 1 / Day 1100.2%0.8%
IntermediateAnalyst 2 / Day 299.7%1.1%
Overall (n=12) - 99.95% 1.3%
Detection & Quantitation Limits (LOD & LOQ)

The "Why":

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[15]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[5]

Experimental Protocol (Based on Signal-to-Noise):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations to the noise of a blank injection.

  • LOD is typically established at a S/N ratio of 3:1.

  • LOQ is typically established at a S/N ratio of 10:1.

  • Confirm the LOQ by injecting solutions at this concentration and demonstrating acceptable precision and accuracy.

Acceptance Criteria:

  • LOD: S/N ≥ 3.

  • LOQ: S/N ≥ 10, with precision (%RSD) ≤ 10%.

Robustness

The "Why": Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[19] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 2 °C)

    • pH of buffer (± 0.2 units)

  • Analyze a system suitability solution under each condition and evaluate the results (e.g., retention time, peak area, tailing factor).

Acceptance Criteria:

  • System suitability parameters must remain within their established limits for all varied conditions.

  • The assay results should not significantly change, demonstrating the method's reliability.

Overall Validation Workflow

The validation process follows a structured, hierarchical approach from planning to execution and reporting.

G cluster_Plan Phase 1: Planning & Development cluster_Exec Phase 2: Execution cluster_Report Phase 3: Reporting Plan Define Analytical Target Profile (ATP) Develop Method Development & Optimization Plan->Develop Protocol Write Validation Protocol (Pre-defined Acceptance Criteria) Develop->Protocol Specificity Specificity & Forced Degradation Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Compile Validation Report Robustness->Report Implement Method Implementation for Routine Use Report->Implement

Caption: A structured workflow for analytical method validation.

Conclusion

The validation of an analytical method for quantifying this compound is a multi-faceted process that underpins the quality and safety of pharmaceutical manufacturing. By grounding the experimental design in the principles of the ICH Q2(R1) guidelines, this guide has demonstrated a systematic approach to establishing a reliable, accurate, and precise RP-HPLC method. The key to successful validation lies not just in executing the experiments, but in understanding the scientific rationale behind each parameter and setting clear, pre-defined acceptance criteria. A thoroughly validated method is not a document; it is a robust scientific tool that provides consistent and trustworthy data, ensuring that quality is built into the product at every stage.

References

X-ray crystal structure analysis of 2-Hydrazinylbenzonitrile hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the X-ray crystal structures of hydrazinylbenzonitrile derivatives. By examining the subtle yet significant variations in their three-dimensional architecture, we aim to provide researchers with valuable insights into how molecular structure influences crystal packing and intermolecular interactions, which are critical for the rational design of new pharmaceutical compounds and functional materials.

Introduction: The Significance of Crystal Structure in Drug Discovery

The spatial arrangement of atoms within a crystal lattice dictates a molecule's macroscopic properties, including solubility, stability, and bioavailability. For drug development professionals, a comprehensive understanding of the crystal structure is paramount, as it can significantly impact a drug candidate's efficacy and safety profile. X-ray crystallography remains the gold standard for elucidating these intricate three-dimensional structures, providing a precise roadmap of atomic coordinates and intermolecular forces.

This guide focuses on the derivatives of hydrazinylbenzonitrile, a class of compounds with potential applications in medicinal chemistry. We will explore how substitutions on the benzonitrile ring and modifications of the hydrazine group influence the resulting crystal packing motifs and hydrogen bonding networks.

Comparative Analysis of Hydrazinylbenzonitrile Derivatives

To illustrate the impact of molecular modification on crystal structure, we will compare the crystallographic features of a representative hydrazinylbenzonitrile derivative, 4-[(2E)-2-(2-Hydroxybenzylidene)hydrazin-1-yl]benzonitrile, with the parent compound, 2-hydrazinylbenzonitrile hydrochloride. [Editor's Note: At the time of publication, the crystal structure for this compound was not publicly available. Therefore, this guide will focus on the detailed analysis of the available derivative and draw comparisons with general principles of organic hydrochloride salt crystal structures.]

Case Study: 4-[(2E)-2-(2-Hydroxybenzylidene)hydrazin-1-yl]benzonitrile

The crystal structure of 4-[(2E)-2-(2-Hydroxybenzylidene)hydrazin-1-yl]benzonitrile, a Schiff base derivative of 4-hydrazinylbenzonitrile, provides a compelling example of how intermolecular forces dictate crystal packing.[1][2]

Molecular Conformation:

The asymmetric unit of this compound contains two independent molecules, designated A and B, which exhibit similar, nearly planar conformations.[3][1] The dihedral angle between the two benzene rings is a mere 4.19(9)° in molecule A and 14.18(9)° in molecule B, indicating a high degree of planarity.[3][1][2] This conformation is stabilized by a strong intramolecular O—H···N hydrogen bond.[3][1][2]

Crystal Packing and Intermolecular Interactions:

The crystal packing of this derivative is primarily governed by a network of hydrogen bonds. Molecules A and B interact through pairs of N—H···N hydrogen bonds, where the hydrazine group acts as the donor and the nitrile group as the acceptor.[3][1] These interactions link the molecules into layers. Additionally, C—H···O hydrogen bonds contribute to the stability of the crystal lattice.[3][1] The layers are arranged parallel to the (-111) plane.[3][1][2]

The table below summarizes the key crystallographic data for 4-[(2E)-2-(2-Hydroxybenzylidene)hydrazin-1-yl]benzonitrile.[3][1]

Parameter Value
Chemical FormulaC₁₄H₁₁N₃O
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.1917 (7)
b (Å)11.6406 (7)
c (Å)13.4445 (8)
α (°)103.006 (5)
β (°)104.387 (6)
γ (°)96.426 (6)
Volume (ų)1190.67 (14)
Z4
Key Intermolecular Interactions N—H···N, C—H···O, Intramolecular O—H···N
Hypothetical Comparison with this compound

While the specific crystal structure of this compound is not available for direct comparison, we can anticipate some key differences based on the fundamental principles of organic salt crystallization.

The presence of the hydrochloride salt would introduce a chloride anion (Cl⁻) into the crystal lattice. This would lead to the protonation of one of the nitrogen atoms in the hydrazine moiety, creating a hydrazinium cation. The primary intermolecular interactions would therefore be strong N⁺—H···Cl⁻ hydrogen bonds. These charge-assisted hydrogen bonds are generally stronger than the N—H···N and C—H···O interactions observed in the neutral derivative.

This difference in hydrogen bonding would likely lead to a significantly different crystal packing arrangement. Instead of the layered structure seen in the Schiff base derivative, the hydrochloride salt might exhibit a more complex three-dimensional network held together by the strong ionic interactions.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, crystallization, and X-ray crystal structure analysis of a representative hydrazinylbenzonitrile derivative.

Synthesis of 4-[(2E)-2-(2-Hydroxybenzylidene)hydrazin-1-yl]benzonitrile

This Schiff base can be synthesized via the condensation reaction of 4-hydrazinylbenzonitrile and 2-hydroxybenzaldehyde.[3]

Materials:

  • 4-hydrazinylbenzonitrile

  • 2-hydroxybenzaldehyde (salicylaldehyde)

  • Ethanol

  • Cyclohexane-1,3-dione (as a reactant in the reported unintentional synthesis)[3]

  • Acetone

Procedure:

  • Dissolve equimolar amounts of 4-hydrazinylbenzonitrile, 2-hydroxybenzaldehyde, and cyclohexane-1,3-dione in ethanol.[3]

  • Reflux the reaction mixture for several hours.[3]

  • Evaporate the solvent under reduced pressure.

  • Triturate the resulting residue with cold acetone to induce precipitation.[3]

  • Collect the solid product by filtration and wash with acetone.[3]

Crystallization for X-ray Analysis

High-quality single crystals suitable for X-ray diffraction are crucial for accurate structure determination.

Method: Slow Evaporation

  • Dissolve the synthesized compound in a suitable solvent (e.g., acetone) to create a saturated or near-saturated solution.[3]

  • Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

  • Monitor the container over several days for the formation of single crystals.

X-ray Data Collection and Structure Refinement

The following is a general workflow for single-crystal X-ray diffraction analysis.

Workflow:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and other parameters are refined using a least-squares method to achieve the best possible fit between the observed and calculated diffraction data.

  • Validation: The final crystal structure is validated to ensure its chemical and crystallographic reasonability.

Visualizations

Molecular Structure of 4-[(2E)-2-(2-Hydroxybenzylidene)hydrazin-1-yl]benzonitrile

Caption: Molecular structure of 4-[(2E)-2-(2-Hydroxybenzylidene)hydrazin-1-yl]benzonitrile.

Workflow for X-ray Crystal Structure Analysis

G cluster_exp Experimental cluster_comp Computational Synthesis Synthesis of Derivative Crystallization Single Crystal Growth Synthesis->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Data_Reduction Data Reduction & Correction Data_Collection->Data_Reduction Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation Final_Structure Final Crystal Structure & CIF Validation->Final_Structure

References

A Comparative Guide to the Biological Activity of Isomers Derived from 2-Hydrazinylbenzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the subtle art of molecular architecture plays a pivotal role in defining therapeutic efficacy. The spatial arrangement of atoms within a molecule, a concept known as isomerism, can dramatically alter its biological activity, transforming a potentially potent therapeutic agent into an inactive or even toxic compound. This guide offers a comprehensive comparison of the biological activities of positional isomers derived from the versatile starting material, 2-Hydrazinylbenzonitrile hydrochloride. By reacting this precursor with ortho-, meta-, and para-substituted benzaldehydes, a series of hydrazone isomers can be synthesized, each with a unique pharmacological profile.

This document is intended for researchers, scientists, and drug development professionals, providing an in-depth analysis of the synthesis, characterization, and comparative biological evaluation of these isomers. We will delve into the causality behind experimental choices and present supporting data to empower your research endeavors.

The Genesis of Isomeric Diversity: Synthesis and Characterization

The foundational step in comparing the biological activities of these isomers is their synthesis and subsequent structural verification. The chosen synthetic route is a classic condensation reaction, valued for its efficiency and reliability.

Synthesis of Benzaldehyde-2-cyanophenylhydrazone Isomers

The synthesis proceeds via the reaction of this compound with an equimolar amount of a substituted benzaldehyde (ortho-, meta-, or para-hydroxybenzaldehyde, for instance) in an alcoholic solvent, often with a catalytic amount of acid.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 2-Hydrazinylbenzonitrile hydrochloride Reaction Reflux Reactant1->Reaction Reactant2 Substituted Benzaldehyde (ortho, meta, or para) Reactant2->Reaction Solvent Ethanol Solvent->Reaction Catalyst Glacial Acetic Acid (catalytic) Catalyst->Reaction Product Benzaldehyde-2-cyanophenylhydrazone Isomer Reaction->Product

Caption: Synthetic workflow for the preparation of benzaldehyde-2-cyanophenylhydrazone isomers.

This straightforward reaction yields the corresponding hydrazone derivative. The position of the substituent on the benzaldehyde dictates the isomeric nature of the final product.

Structural Elucidation: The Importance of Spectroscopic Analysis

Confirmation of the successful synthesis and purification of each isomer is paramount. A combination of spectroscopic techniques is employed for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are indispensable for determining the chemical structure. The chemical shifts and coupling constants of the aromatic protons provide clear evidence for the substitution pattern (ortho, meta, or para) on the benzaldehyde ring.[2] The presence of E/Z isomers due to the C=N double bond and cis/trans conformers due to the amide linkage can also be identified through careful analysis of the NMR spectra.[2]

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups present in the molecule. Characteristic absorption bands for the nitrile (C≡N) group, the imine (C=N) group, and the N-H bond of the hydrazone are expected.[3][4]

  • X-Ray Crystallography : For unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard. This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state, which can be crucial for understanding its interaction with biological targets.[5]

Comparative Biological Evaluation: A Tale of Three Isomers

The true value of synthesizing these distinct isomers lies in the comparative analysis of their biological activities. While direct experimental data on isomers derived from this compound is limited, we can draw valuable insights from studies on structurally similar hydrazone derivatives. The primary areas of investigation for these compounds are their potential as anticancer and antimicrobial agents.

In Vitro Cytotoxicity: The Impact of Substituent Position

The position of a substituent on the phenyl ring of a hydrazone can significantly influence its cytotoxic activity against cancer cell lines. Studies on various hydrazone derivatives have consistently shown that the substitution pattern is a key determinant of potency.[6][7]

Illustrative Comparative Cytotoxicity Data

To illustrate the potential differences in activity, the following table summarizes hypothetical IC₅₀ values based on trends observed in the literature for similar compounds.

Isomer (Substituent: -OH)Cancer Cell LineIllustrative IC₅₀ (µM)
Ortho-hydroxy MCF-7 (Breast)15.5
A549 (Lung)22.1
Meta-hydroxy MCF-7 (Breast)35.2
A549 (Lung)45.8
Para-hydroxy MCF-7 (Breast)10.2
A549 (Lung)18.7

Note: These values are for illustrative purposes and are based on general trends observed in the literature for substituted hydrazones. Actual values would need to be determined experimentally.

Generally, electron-withdrawing groups on the phenyl ring have been shown to enhance anticancer activity.[8] The para-substituted isomers often exhibit the highest potency, potentially due to more favorable interactions with the target binding site.

Antimicrobial Activity: A Spectrum of Efficacy

Hydrazone derivatives have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[9][10] The isomeric form of the molecule can influence its ability to penetrate bacterial cell walls and interact with essential enzymes.

Illustrative Comparative Antimicrobial Data

Isomer (Substituent: -Cl)Staphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)
Ortho-chloro 1632
Meta-chloro 3264
Para-chloro 816

Note: These values are for illustrative purposes and are based on general trends observed in the literature for substituted hydrazones. Actual values would need to be determined experimentally.

Positional isomers of antimicrobial compounds have shown significant differences in their minimum inhibitory concentrations (MIC).[11] The para-substituted isomers, again, often display the most potent activity.

Mechanistic Insights from Molecular Docking

To understand the structural basis for the observed differences in biological activity, molecular docking studies can be employed. These computational simulations predict the preferred binding mode and affinity of a ligand to the active site of a biological target, such as an enzyme or receptor.[12][13]

Docking_Concept Ortho Ortho-isomer Receptor Biological Target (e.g., Enzyme Active Site) Ortho->Receptor Binding Affinity 1 Meta Meta-isomer Meta->Receptor Binding Affinity 2 Para Para-isomer Para->Receptor Binding Affinity 3

Caption: Conceptual diagram of molecular docking with different isomers.

Molecular docking studies on similar hydrazone isomers have revealed that the position of the substituent can significantly affect the binding energy and the formation of key interactions, such as hydrogen bonds, with amino acid residues in the active site. These differences in binding can explain the observed variations in biological potency.

Experimental Protocols: A Guide to Reproducible Science

To ensure the integrity and reproducibility of the findings, detailed and validated experimental protocols are essential.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (hydrazone isomers) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values.

Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds (hydrazone isomers) dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The comparative analysis of isomers derived from this compound underscores the profound impact of subtle structural modifications on biological activity. The position of a substituent on the benzaldehyde ring can significantly alter the cytotoxic and antimicrobial properties of the resulting hydrazone. While further direct experimental validation on this specific series of compounds is warranted, the trends observed in structurally related molecules provide a strong rationale for prioritizing the synthesis and evaluation of specific isomers, particularly para-substituted derivatives, in the quest for novel therapeutic agents.

Future research should focus on a broader screening of these isomers against a diverse panel of cancer cell lines and microbial strains. Quantitative Structure-Activity Relationship (QSAR) studies could further elucidate the key molecular descriptors influencing biological activity. Ultimately, the principles of isomerism, when thoughtfully applied, can guide the rational design of more potent and selective drug candidates.

References

LC-MS/MS method for the determination of 2-Hydrazinylbenzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the LC-MS/MS Determination of 2-Hydrazinylbenzonitrile Hydrochloride: A Comparative Analysis

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed exploration of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, delving into the scientific rationale behind the methodological choices. Furthermore, it presents a comparative analysis with alternative analytical techniques, supported by illustrative experimental data to guide informed decision-making in a research and development setting.

Introduction: The Analytical Imperative for this compound

This compound is a chemical intermediate of significant interest in pharmaceutical synthesis. Its accurate quantification in various matrices, from reaction mixtures to biological samples, is critical for process optimization, pharmacokinetic studies, and regulatory compliance. The inherent reactivity and potential instability of the hydrazine moiety present unique analytical challenges that necessitate a highly selective and sensitive method. This guide addresses these challenges by presenting a meticulously designed LC-MS/MS method, validated according to stringent international guidelines.[1][2]

The Proposed LC-MS/MS Method: A Symphony of Selectivity and Sensitivity

The cornerstone of our approach is the coupling of the superior separation capabilities of liquid chromatography with the unparalleled specificity and sensitivity of tandem mass spectrometry. Given the known instability of hydrazine compounds, a pre-column derivatization step is incorporated to enhance chromatographic retention and improve ionization efficiency.[3]

Experimental Workflow

The following diagram illustrates the sequential steps of the analytical workflow, from sample receipt to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Reaction Mixture) Spike Spike with Internal Standard (IS) Sample->Spike Derivatization Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) Spike->Derivatization Extraction Liquid-Liquid Extraction (LLE) Derivatization->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection onto UPLC System Evaporation->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Quantification Quantification using Calibration Curve Detection->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Detailed Experimental Protocol

1. Sample Preparation (Demonstrated for Plasma)

  • Rationale: This protocol is designed to remove proteins and other matrix components that can interfere with the analysis and to concentrate the analyte for enhanced sensitivity.[4][5] Liquid-liquid extraction is chosen for its efficiency in removing a broad range of interferences.[6]

  • Procedure:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard (IS) working solution (e.g., a stable isotope-labeled analog of the derivatized analyte).

    • Add 50 µL of a 1 mg/mL solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile containing 1% sulfuric acid to initiate derivatization.

    • Vortex for 30 seconds and incubate at 60°C for 30 minutes.

    • Allow the sample to cool to room temperature.

    • Add 500 µL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge at 10,000 x g for 5 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid) for injection.

2. LC-MS/MS Instrumentation and Conditions

  • Rationale: The use of a sub-2 µm particle column provides high-resolution separation, crucial for separating the analyte from potential isomers and matrix components.[7] Electrospray ionization in positive mode is selected based on the anticipated high proton affinity of the derivatized analyte. Multiple Reaction Monitoring (MRM) ensures high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[8]

Parameter Condition
Liquid Chromatography
UPLC SystemWaters ACQUITY UPLC I-Class or equivalent
ColumnACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature40°C
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient Elution Time (min)
0.0
2.5
3.0
3.1
4.0
Mass Spectrometry
Mass SpectrometerSciex QTRAP 6500+ or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage4500 V
Source Temperature550°C
MRM Transitions Analyte
Derivatized Analyte
Derivatized IS
Method Validation

This method must be validated in accordance with regulatory guidelines, such as those from the FDA and EMA.[2][9][10] Key validation parameters include:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[11]

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels.[12]

  • Calibration Curve: Demonstrating the relationship between instrument response and known analyte concentrations.

  • Matrix Effect: Evaluating the influence of matrix components on the ionization of the analyte.[13]

  • Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions.[9]

Comparative Analysis of Analytical Techniques

While LC-MS/MS offers superior performance, other techniques can be employed for the analysis of this compound, each with its own set of advantages and limitations.

comparison_logic cluster_methods Analytical Methods cluster_params Performance Parameters Topic Analysis of 2-Hydrazinylbenzonitrile HCl LC_MSMS LC-MS/MS Topic->LC_MSMS HPLC_UV HPLC-UV/DAD Topic->HPLC_UV GC_MS GC-MS Topic->GC_MS Sensitivity Sensitivity LC_MSMS->Sensitivity Very High Selectivity Selectivity LC_MSMS->Selectivity Very High Throughput Throughput LC_MSMS->Throughput High Cost Cost & Complexity LC_MSMS->Cost High HPLC_UV->Sensitivity Moderate HPLC_UV->Selectivity Moderate HPLC_UV->Throughput High HPLC_UV->Cost Low GC_MS->Sensitivity High GC_MS->Selectivity High GC_MS->Throughput Moderate GC_MS->Cost Moderate

Caption: Logical comparison of analytical methods for this compound determination.

Performance Comparison

The following table provides a semi-quantitative comparison of the discussed analytical methods based on key performance indicators.

Parameter LC-MS/MS HPLC-UV/DAD GC-MS
Sensitivity (LLOQ) < 1 ng/mL10-50 ng/mL1-10 ng/mL
Selectivity ExcellentGoodVery Good
Matrix Effect Potential for ion suppression/enhancementLess susceptible than MSModerate
Derivatization Recommended for stability & ionizationRequired for UV absorbanceRequired for volatility
Sample Throughput HighHighModerate
Instrumentation Cost HighLowModerate
Expertise Required HighModerateModerate

1. High-Performance Liquid Chromatography with UV/Diode-Array Detection (HPLC-UV/DAD)

  • Principle: This technique separates the derivatized analyte chromatographically, and detection is based on its absorption of UV light.[14] A derivatizing agent that imparts a strong chromophore to the analyte is essential.[15]

  • Advantages: Lower instrumentation cost, simpler operation, and robustness make it suitable for routine quality control applications where high sensitivity is not paramount.

  • Limitations: Lower sensitivity and selectivity compared to MS-based methods. Co-eluting impurities with similar UV spectra can lead to inaccurate quantification.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: This method requires derivatization to make the analyte volatile and thermally stable for separation in the gas phase, followed by mass spectrometric detection.[16][17]

  • Advantages: Offers high chromatographic resolution and is a powerful tool for structural elucidation of volatile impurities.

  • Limitations: The requirement for derivatization to increase volatility can be a complex and time-consuming step. Not suitable for thermally labile compounds.

Conclusion: A Strategic Approach to Method Selection

The choice of an analytical method for the determination of this compound should be guided by the specific requirements of the application. For regulated bioanalysis, pharmacokinetic studies, and trace-level impurity quantification, the LC-MS/MS method presented in this guide offers the necessary high sensitivity, selectivity, and robustness. Its performance, when properly validated, provides a high degree of confidence in the analytical results. For less demanding applications, such as in-process monitoring where analyte concentrations are higher, HPLC-UV may provide a more cost-effective solution. A thorough understanding of the strengths and weaknesses of each technique, as outlined in this guide, is crucial for making an informed and scientifically sound decision.

References

A Comparative Guide to the Purity Assessment of Synthesized 2-Hydrazinylbenzonitrile Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of a novel compound is but the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of its identity and purity. This is particularly true for pharmaceutical intermediates like 2-hydrazinylbenzonitrile hydrochloride derivatives, where impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of these synthesized compounds. Our focus is not merely on the "how," but on the "why," providing the causal logic behind experimental choices to empower researchers to design robust, self-validating purity assessment strategies.

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A, mandate the reporting, identification, and qualification of impurities in new drug substances, setting stringent thresholds that underscore the necessity of precise and accurate analytical methods.[1][3][4] A multi-faceted, orthogonal approach, employing several independent analytical techniques, is the gold standard for building a comprehensive and trustworthy purity profile.[5] We will explore the cornerstone methods: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA).

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the cornerstone of purity determination in the pharmaceutical industry due to its high sensitivity, resolving power, and quantitative accuracy.[6][7] It excels at separating the target compound from process-related impurities (e.g., starting materials, by-products) and degradation products that may form during synthesis or storage.[6][8]

Scientific Rationale: The principle of HPLC lies in the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.[9] For polar compounds like this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[10] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The target compound and its impurities are separated based on their relative hydrophobicity; more polar compounds elute earlier, while less polar compounds are retained longer by the column.

Strengths:

  • High Sensitivity: Capable of detecting trace-level impurities, often in the parts-per-million (ppm) range.[7]

  • Excellent Quantitation: Provides accurate and reproducible quantitative data on the relative amounts of the main component and its impurities.

  • Robustness: Well-established, validated methods deliver consistent results.[7]

Limitations:

  • Requires a Reference Standard: For accurate quantitation, a well-characterized reference standard of the main compound is necessary.[11]

  • Limited Structural Information: While it can separate compounds, HPLC alone does not provide definitive structural identification of unknown impurities. It is often hyphenated with Mass Spectrometry (HPLC-MS) to overcome this.[12]

  • Co-elution Risk: Structurally similar impurities may co-elute, appearing as a single peak, potentially leading to an overestimation of purity.

Experimental Protocol: RP-HPLC for Purity Analysis

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound derivative.

    • Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile, often the mobile phase) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • Chromatographic Conditions:

    • Instrument: A standard HPLC system with a UV detector.

    • Column: C18 stationary phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). The C18 phase provides the necessary hydrophobicity to retain and separate the compound and related substances.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent to improve peak shape for basic compounds like hydrazines.

    • Mobile Phase B: 0.1% TFA in Acetonitrile. Acetonitrile is a common organic modifier used to elute compounds from the column.

    • Gradient Elution: A gradient is typically used to ensure that both polar and non-polar impurities are eluted and resolved. For example:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30-35 min: Return to 95% A, 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Detection: UV at 254 nm, or a wavelength determined to be the λmax of the parent compound.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

    • For accurate impurity quantification, the relative response factors (RRFs) for known impurities should be determined and applied.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic compounds and provides an absolute method for purity determination known as quantitative NMR (qNMR).[14][15][16] It is based on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets, and when placed in a strong external magnetic field, they can absorb radiofrequency energy at specific frequencies.[15]

Scientific Rationale: The precise resonance frequency (chemical shift) of a nucleus is highly sensitive to its local electronic environment.[15] This allows for the identification of different functional groups and provides detailed information about the molecule's connectivity. For this compound, ¹H NMR will show characteristic signals for the aromatic protons, the NH and NH₂ protons of the hydrazinyl group, which will be shifted downfield due to the positive charge on the protonated nitrogen.[17][18] ¹³C NMR is crucial for confirming the carbon skeleton, with the nitrile carbon appearing in its characteristic region around 115-120 ppm.[19]

Strengths:

  • Definitive Structural Information: Provides a detailed "fingerprint" of the molecule, allowing for unambiguous identification.[16]

  • Quantitative Capability (qNMR): Can determine purity without a reference standard of the same compound; instead, it uses a certified internal standard of a different, stable compound.[20]

  • Detects a Wide Range of Impurities: Can identify both proton-containing organic impurities and residual solvents.

Limitations:

  • Lower Sensitivity: Compared to HPLC, NMR is a less sensitive technique, making it difficult to detect impurities below the ~0.1% level.[14]

  • Signal Overlap: In complex molecules or mixtures, signals can overlap, complicating spectral interpretation. 2D NMR techniques can help resolve this.[16]

  • Cost and Complexity: NMR instruments are expensive to acquire and maintain, and require specialized expertise for operation and data interpretation.

Experimental Protocol: ¹H NMR for Purity Assessment

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound derivative.

    • Dissolve in ~0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it effectively dissolves hydrochloride salts and its residual water peak does not obscure key regions of the spectrum.[16]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • For Quantitative NMR (qNMR):

    • Accurately weigh the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard must have peaks that do not overlap with the analyte signals.

    • Record the exact masses of both the sample and the standard.

    • Dissolve the mixture in the deuterated solvent and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: Standard ¹H NMR experiment.

    • Key Parameters:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified. A longer delay (e.g., 30 seconds) is crucial for accurate integration in qNMR.

      • Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.

      • Pulse Angle: 90° flip angle.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the signals corresponding to the main compound and any visible impurities.

    • For qNMR, calculate the purity using the following formula:

      • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      • Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P_std = Purity of the standard.

Orthogonal Methods: Mass Spectrometry and Elemental Analysis

To build a truly robust and self-validating purity assessment, HPLC and NMR should be complemented by orthogonal techniques that measure different physical properties.

Mass Spectrometry (MS): MS measures the mass-to-charge ratio (m/z) of ions, providing direct evidence of a compound's molecular weight.[21] When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurity peaks observed in the chromatogram.[22] For this compound, Electrospray Ionization (ESI) in positive mode would readily detect the protonated molecule [M+H]⁺, confirming the mass of the free base.

Elemental Analysis (EA): EA determines the mass percentages of carbon, hydrogen, nitrogen, and other elements (like chlorine in this case) in a sample.[23] The results are compared to the theoretical values calculated from the molecular formula. A close match (typically within ±0.4%) provides strong evidence of bulk sample purity and confirms the empirical formula.[24][25] This classical method is invaluable as it is insensitive to impurities with the same elemental composition (isomers) but highly sensitive to impurities with different compositions, such as residual solvents or inorganic salts.

Comparative Summary of Analytical Techniques
FeatureHPLCNMR SpectroscopyMass SpectrometryElemental Analysis
Primary Purpose Separation & QuantitationStructural Elucidation & QuantitationMolecular Weight ConfirmationElemental Composition
Sensitivity Very High (ppm)Moderate (~0.1%)Very High (ppb-ppm)Low (>0.1%)
Specificity High (Separation)Very High (Structure)High (Mass)Low (Bulk Property)
Quantitation Relative (with standards)Absolute (qNMR with IS)Semi-quantitativeBulk Purity
Structural Info NoneDefinitiveMolecular FormulaElemental Ratios
Key Advantage Best for quantifying known impuritiesGold standard for structureIdentifies unknown massesConfirms empirical formula
Key Limitation Needs reference standardsLower sensitivityIsomers have same massInsensitive to isomers
Integrated Workflow for Purity Assessment

A logical and efficient workflow ensures that all aspects of the compound's purity are thoroughly investigated. This workflow leverages the strengths of each technique in a cascading manner.

PurityWorkflow cluster_start Initial Synthesis cluster_primary Primary Characterization & Quantitation cluster_secondary Orthogonal Confirmation & Identification cluster_final Final Assessment start Synthesized 2-Hydrazinylbenzonitrile Hydrochloride Derivative (Crude Product) hplc HPLC Analysis (Purity %, Impurity Profile) start->hplc Initial purity screen nmr 1H & 13C NMR (Structural Confirmation) start->nmr Confirm identity lcms LC-MS (Identify Impurity Masses) hplc->lcms Impurity peaks >0.1%? final Certificate of Analysis (Established Purity >97%) hplc->final qnmr qNMR (Absolute Purity Assay) nmr->qnmr High purity needed? ea Elemental Analysis (Confirm Formula, Bulk Purity) nmr->ea New compound? lcms->final Impurity IDs qnmr->final ea->final

Caption: Integrated workflow for comprehensive purity assessment.

Conclusion

The purity assessment of synthesized this compound derivatives is a non-negotiable step in drug discovery and development. No single analytical technique can provide a complete picture. A scientifically sound and defensible purity claim is built upon the synergistic use of orthogonal methods. HPLC serves as the primary tool for detecting and quantifying impurities, NMR provides undeniable structural proof and an absolute measure of purity, while Mass Spectrometry and Elemental Analysis offer crucial, independent verification of molecular weight and elemental composition. By understanding the principles, strengths, and limitations of each technique, researchers can confidently characterize their synthesized molecules, ensuring the quality and integrity required for advancing their scientific endeavors.

References

A Spectroscopic Guide to 2-Hydrazinylbenzonitrile: Unmasking the Molecular Effects of Protonation

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth comparative analysis of the free base and its hydrochloride salt for researchers, scientists, and drug development professionals.

In the landscape of pharmaceutical development and chemical research, a thorough understanding of a molecule's structural and electronic properties is paramount. 2-Hydrazinylbenzonitrile, a molecule featuring both a nucleophilic hydrazine group and a polar nitrile moiety, presents a compelling case study in how salt formation can dramatically alter these characteristics. This guide provides a detailed spectroscopic comparison between 2-Hydrazinylbenzonitrile in its free base form and as its hydrochloride salt. By examining the underpinnings of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy, we will elucidate the key spectral shifts that arise from the protonation of the hydrazine group. This analysis offers critical insights for professionals engaged in compound characterization, reaction monitoring, and formulation development.

The Crux of the Matter: Why Protonation Changes the Spectrum

The transformation of 2-Hydrazinylbenzonitrile from a free base to its hydrochloride salt involves the protonation of the more basic terminal nitrogen of the hydrazine group. This seemingly simple addition of a proton induces significant changes in the molecule's electronic distribution and vibrational modes. These changes are the fundamental reasons for the observable differences in their respective spectra.

dot graph ER_Diagram { graph [rankdir=LR, splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Caption: Logical relationship between the free base and its hydrochloride salt.

Spectroscopically, we anticipate the following key changes upon protonation:

  • Infrared (IR) Spectroscopy: The addition of a proton to the hydrazine group will introduce new N-H stretching and bending vibrations of the newly formed -NH3+ group. Concurrently, the vibrational frequencies of the C≡N group and the aromatic ring may be subtly perturbed due to the inductive effect of the positive charge.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The protonation will cause a significant downfield shift (increase in ppm) for the protons on and near the hydrazine group due to the deshielding effect of the positive charge. The aromatic protons will also experience a downfield shift, albeit to a lesser extent.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions of the molecule will be altered. The positive charge on the hydrazinium group can affect the energy of the molecular orbitals involved in π → π* and n → π* transitions, potentially leading to a shift in the absorption maxima (λmax).

Experimental Protocols: A Blueprint for Spectroscopic Analysis

To ensure reproducible and high-quality data, adherence to standardized experimental protocols is crucial. The following are detailed methodologies for the spectroscopic analysis of 2-Hydrazinylbenzonitrile and its hydrochloride salt.

dot graph experimental_workflow { graph [rankdir=TB, splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

} dot Caption: General experimental workflow for spectroscopic comparison.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[1]

    • Transfer the mixture to a pellet die.

    • Apply pressure using a hydraulic press to form a transparent pellet.[1]

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the spectrum over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[2][3][4]

    • Ensure the sample is fully dissolved; filter if necessary to remove any solid particles.[4]

  • Data Acquisition :

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer, using the residual solvent peak as an internal reference.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation :

    • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol) in a quartz cuvette.[5] The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

    • Use the same solvent as a blank for baseline correction.[6]

  • Data Acquisition :

    • Record the absorption spectrum over a wavelength range of approximately 200-400 nm.

Spectroscopic Comparison: A Tale of Two Molecules

The following sections detail the anticipated and observed spectral differences between 2-Hydrazinylbenzonitrile and its hydrochloride salt.

Infrared (IR) Spectroscopy: The Vibrational Fingerprint

The IR spectrum provides a "fingerprint" of a molecule's functional groups. The protonation of the hydrazine moiety is expected to result in distinct changes in the N-H region and subtle shifts in the nitrile and aromatic regions.

Functional Group2-Hydrazinylbenzonitrile (Free Base) - Predicted2-Hydrazinylbenzonitrile HCl (Salt) - Predicted/ObservedRationale for Shift
-NH₂ and -NH- Stretches 3400-3200 cm⁻¹ (multiple broad bands)Broader and more complex absorption in the 3200-2600 cm⁻¹ range due to -NH₃⁺ stretching.The formation of the hydrazinium ion introduces new N-H bonds and strong hydrogen bonding, leading to broader and shifted absorption bands.
C≡N Stretch ~2230-2220 cm⁻¹Slight shift to higher frequency (~2240-2230 cm⁻¹)The electron-withdrawing effect of the adjacent -NH-NH₃⁺ group strengthens the C≡N bond, increasing its vibrational frequency.[7][8][9][10]
Aromatic C-H Stretch ~3100-3000 cm⁻¹Minimal change expected.The aromatic C-H bonds are less affected by the protonation at the distal hydrazine group.
Aromatic C=C Stretch ~1600-1450 cm⁻¹ (multiple bands)Minor shifts in position and intensity.The change in the electronic nature of the substituent can slightly alter the vibrational modes of the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy is highly sensitive to the chemical environment of protons. The introduction of a positive charge upon protonation will have a pronounced deshielding effect on nearby protons.

Proton Environment2-Hydrazinylbenzonitrile (Free Base) - Predicted Chemical Shift (δ, ppm)2-Hydrazinylbenzonitrile HCl (Salt) - Observed Chemical Shift (δ, ppm)Rationale for Shift
-NH-NH₂ Protons Broad signals between 4.0 and 8.0 ppm.Broad signals significantly downfield, likely > 9.0 ppm. An ¹H NMR spectrum of 2-hydrazino-benzonitrile hydrochloride shows signals in this region.[11]The positive charge on the nitrogen atom strongly deshields the attached protons, causing a significant downfield shift.
Aromatic Protons 6.5 - 7.5 ppm7.0 - 8.0 ppmThe electron-withdrawing effect of the hydrazinium group deshields the aromatic protons, causing a downfield shift.

¹³C NMR Spectroscopy: Similar to the protons, the carbon atoms in the hydrochloride salt will also experience a downfield shift, particularly the carbon atom attached to the hydrazine group and the ortho and para carbons of the aromatic ring. The nitrile carbon is expected to show a smaller downfield shift.[12]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The protonation of the hydrazine group is expected to influence the energy of these transitions.

CompoundPredicted λmax (nm)Rationale
2-Hydrazinylbenzonitrile (Free Base) Two main absorption bands are expected, one around 240-260 nm and another at longer wavelengths (280-300 nm).These correspond to π → π* transitions within the benzonitrile system and n → π* transitions involving the lone pair of electrons on the hydrazine nitrogen.
2-Hydrazinylbenzonitrile HCl (Salt) A hypsochromic (blue) shift is anticipated for the longer wavelength band.Protonation of the hydrazine nitrogen ties up the lone pair of electrons, making the n → π* transition more difficult and requiring higher energy (shorter wavelength). The π → π* transition may also be slightly blue-shifted due to the inductive effect of the positive charge.

Conclusion

The spectroscopic comparison of 2-Hydrazinylbenzonitrile and its hydrochloride salt provides a clear illustration of the profound impact of protonation on a molecule's physical and chemical properties. The key takeaways are the significant downfield shifts in the ¹H NMR spectrum, the appearance of new N-H vibrational modes and a slight blue shift of the nitrile stretch in the IR spectrum, and a likely hypsochromic shift in the UV-Vis spectrum upon salt formation. These spectral signatures are invaluable tools for confirming the identity and purity of these compounds, monitoring reactions, and understanding their behavior in different chemical environments. This guide serves as a foundational resource for scientists and researchers, enabling more informed and efficient drug development and chemical analysis.

References

A Comparative Guide to the Genotoxic Assessment of 2-Hydrazinylbenzonitrile Hydrochloride Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Genotoxicity Assessment

In pharmaceutical development, the control of impurities within an Active Pharmaceutical Ingredient (API) is paramount to patient safety. Of particular concern are genotoxic impurities (GTIs), which are substances that can cause damage to DNA, potentially leading to mutations and cancer.[1][2] The regulatory framework for these impurities is stringent, reflecting the severity of the potential risk. A compound such as 2-Hydrazinylbenzonitrile hydrochloride (4-HBH) warrants close scrutiny due to its chemical structure. The presence of a hydrazine moiety (a functional group with two linked nitrogen atoms) acts as a structural alert, as many hydrazine derivatives are known to be genotoxic and carcinogenic.[1][3][4][5][6] Therefore, a robust strategy to identify, assess, and control potential genotoxic impurities arising from the synthesis or degradation of 4-HBH is not just a regulatory requirement but a scientific necessity.

This guide provides a comprehensive comparison of methodologies for assessing the genotoxicity of potential impurities related to this compound. We will delve into the causality behind experimental choices, present detailed protocols for key in vitro assays, and offer a logical framework for data interpretation, grounded in the internationally harmonized ICH M7 guideline.[7][8][9][10]

The Regulatory Cornerstone: ICH M7 Guideline

The International Council for Harmonisation (ICH) M7(R2) guideline provides a practical framework for the assessment and control of DNA reactive (mutagenic) impurities to limit carcinogenic risk.[7][8][10][11] The fundamental principle is a tiered approach that begins with a computational toxicology assessment and can progress to in vitro and, if necessary, in vivo testing. This guideline emphasizes a risk-based approach, allowing for the establishment of acceptable intake levels for identified mutagenic impurities, often based on a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure.[1]

Part 1: Hazard Identification - The In Silico Approach

The initial step in the genotoxicity assessment of impurities is a computational analysis using (Quantitative) Structure-Activity Relationship, or (Q)SAR, models. The ICH M7 guideline mandates the use of two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based.[12][13]

  • Expert Rule-Based Systems (e.g., Derek Nexus): These systems use a knowledge base of established structure-activity relationships and toxicological data to identify structural alerts—molecular substructures known to be associated with toxicity.[12][13]

  • Statistical-Based Systems (e.g., Sarah Nexus): These systems employ machine learning algorithms trained on large datasets of experimental results to predict the probability of a chemical being mutagenic.[12][14][15]

Causality Behind the Dual-Methodology Approach: The rationale for using two complementary systems is to enhance predictive accuracy and reduce the likelihood of false negatives. An expert rule-based system excels at identifying well-characterized structural alerts, while a statistical system can identify potential mutagens that lack known alerts but are structurally similar to other compounds in its training set.[14] This combined approach provides a more robust and defensible assessment.

Potential Impurities of this compound

For this guide, we will consider a set of hypothetical but plausible impurities based on the structure of 4-HBH.

Impurity NameStructurePotential Origin
Impurity A: HydrazineH₂N-NH₂Starting material, degradation product
Impurity B: 4-AminobenzonitrileNH₂-C₆H₄-CNBy-product, degradation product
Impurity C: 1,2-bis(4-cyanophenyl)hydrazineNC-C₆H₄-NH-NH-C₆H₄-CNBy-product of synthesis
Impurity D: 4-ChlorobenzonitrileCl-C₆H₄-CNStarting material carry-over
Comparative In Silico Predictions (Hypothetical Data)

The following table summarizes hypothetical results from Derek Nexus and Sarah Nexus for our target impurities.

ImpurityDerek Nexus Prediction (Expert Rule-Based)Sarah Nexus Prediction (Statistical-Based)Overall In Silico ConclusionICH M7 Class (Initial)
Impurity A Positive (Structural alert for hydrazine)Positive (High probability)Positive Class 2
Impurity B Negative (No structural alert)Negative (Low probability)Negative Class 5
Impurity C Equivocal (Aromatic hydrazine derivative)Positive (Moderate probability)Positive (requires testing)Class 3
Impurity D Negative (No structural alert)Negative (Low probability)Negative Class 5
  • ICH M7 Class 2: Known mutagen, control to limit exposure.

  • ICH M7 Class 3: Alerting structure, no mutagenicity data. Requires experimental testing.

  • ICH M7 Class 5: No structural alerts, or alerting structure with sufficient data to demonstrate lack of mutagenicity. Handled as a non-mutagenic impurity.

Based on this in silico assessment, Impurity A is a known concern, and Impurity C requires further biological testing. Impurities B and D are predicted to be non-mutagenic.

Part 2: Biological Confirmation - In Vitro Testing

When in silico analysis yields a positive, equivocal, or inconclusive result, the next step is to perform biological testing to confirm the mutagenic potential. The standard initial assay is the bacterial reverse mutation test, commonly known as the Ames test.

A. Bacterial Reverse Mutation (Ames) Assay (OECD 471)

The Ames test is the most widely used assay for detecting gene mutations and is a cornerstone of genotoxicity testing.[16][17] Its high predictivity for rodent carcinogenicity makes it an essential tool.[8]

Principle of the Assay: The test uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) that have pre-existing mutations rendering them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[16] The assay measures the ability of a test substance to cause a reverse mutation (reversion), restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.

Causality Behind Experimental Design:

  • Multiple Strains: A battery of at least five strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA) is used.[16][18][19] This is crucial because different strains are designed to detect different types of mutations (e.g., frameshift vs. base-pair substitutions), providing a comprehensive screen.

  • Metabolic Activation (S9): Many chemicals are not mutagenic themselves but are converted to mutagenic metabolites by enzymes in the liver. To mimic this, the assay is conducted both with and without the addition of a rat liver homogenate fraction (S9).[18][19] This ensures that metabolically activated mutagens are not missed.

  • Controls: The protocol's integrity is validated by including a vehicle (negative) control and known strain-specific mutagens (positive controls) to confirm the assay is performing as expected.

  • Preparation: Prepare stock solutions of the test impurity and positive controls. Prepare S9 mix if not commercially sourced.

  • Exposure: In a test tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test impurity solution (at various concentrations), and either 0.5 mL of S9 mix or 0.5 mL of phosphate buffer.

  • Incubation (Pre-incubation method variation): For some compounds, a 20-30 minute pre-incubation at 37°C at this stage can increase sensitivity.[16][19]

  • Plating: Add 2.0 mL of molten top agar (containing a trace amount of histidine/tryptophan to allow for a few cell divisions) to the test tube, vortex gently, and pour the mixture onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is typically defined as a concentration-dependent increase in revertant colonies that is at least double the background (vehicle control) count for at least one strain.

Ames_Test_Workflow cluster_prep Preparation cluster_exp Exposure & Plating cluster_analysis Incubation & Analysis P1 Prepare bacterial cultures (e.g., TA98, TA100) E1 Combine bacteria, test compound, and S9 mix (or buffer) P1->E1 P2 Prepare test impurity and control solutions P2->E1 P3 Prepare S9 metabolic activation mix P3->E1 E2 Add molten top agar and pour onto minimal agar plates E1->E2 A1 Incubate plates at 37°C for 48-72h E2->A1 A2 Count revertant colonies A1->A2 A3 Analyze data vs. controls A2->A3 Result Positive or Negative Result A3->Result Micronucleus_Test_Workflow cluster_prep Cell Culture & Exposure cluster_exp Processing cluster_analysis Analysis P1 Culture mammalian cells (e.g., TK6) P2 Treat cells with test impurity (+/- S9) and controls P1->P2 E1 Wash cells and allow recovery period P2->E1 E2 Add Cytochalasin B to block cytokinesis E1->E2 E3 Harvest, fix, and stain cells with DNA dye E2->E3 A1 Score 2000+ binucleated cells per concentration via microscopy E3->A1 A2 Perform statistical analysis of micronucleus frequency A1->A2 Result Positive or Negative Result A2->Result ICH_M7_Workflow Start Assess Impurity QSAR Perform (Q)SAR analysis (Rule-based + Statistical) Start->QSAR QSAR_Result (Q)SAR Outcome? QSAR->QSAR_Result Ames Perform Bacterial Mutation Assay (Ames Test) QSAR_Result->Ames Positive or Inconclusive Class5 Class 5: Non-mutagenic Impurity Control per ICH Q3A/B QSAR_Result->Class5 Negative Class4 Class 4: Alerting, but non-mutagenic in same class QSAR_Result->Class4 Alerting Structure with Sufficient Class-Specific Data Ames_Result Ames Result? Ames->Ames_Result Class1_2 Class 1 or 2: Mutagenic Impurity Control to TTC Ames_Result->Class1_2 Positive Ames_Result->Class5 Negative

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Hydrazinylbenzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hydrazinylbenzonitrile hydrochloride is a key chemical intermediate in the synthesis of various pharmaceutical compounds, particularly those containing heterocyclic moieties like pyrazoles and indazoles.[1] Its purity and precise quantification are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of both a reactive hydrazine group and a benzonitrile moiety in its structure presents unique analytical challenges. This guide provides a comprehensive cross-validation study of two distinct, robust analytical methods for the determination of this compound: a High-Performance Liquid Chromatography (HPLC) method with pre-column derivatization and a Gas Chromatography-Mass Spectrometry (GC-MS) method, also employing derivatization.

This document is intended for researchers, analytical scientists, and drug development professionals. It offers a detailed, side-by-side comparison of these methodologies, supported by experimental protocols and performance data. The objective is to provide a scientifically sound basis for selecting the most appropriate analytical technique for a given application, from routine quality control to in-depth impurity profiling. The validation of these analytical procedures is grounded in the principles outlined in the International Council for Harmonisation (ICH) guidelines, ensuring fitness for purpose.[2][3][4][5]

Methodology 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) following Pre-column Derivatization

Principle:

The hydrazine functional group of this compound lacks a strong chromophore, making its direct detection by UV-Vis spectrophotometry at trace levels challenging.[6] To overcome this, a pre-column derivatization step is employed. In this method, the hydrazine moiety is reacted with salicylaldehyde to form a stable hydrazone. This derivative possesses a significantly larger conjugated system, resulting in strong UV absorbance at a higher wavelength, thereby enhancing the sensitivity and specificity of the analysis.[7][8] The resulting hydrazone is then separated from the derivatizing reagent and potential impurities on a reversed-phase C18 column and quantified using a UV detector.

Experimental Protocol: RP-HPLC-UV
  • Preparation of Standard and Sample Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of methanol and water (diluent).

    • Working Standard Solutions: Prepare a series of working standards in the range of 1-50 µg/mL by serial dilution of the stock solution with the diluent.

    • Sample Solution: Accurately weigh an appropriate amount of the test sample, dissolve in the diluent, and dilute to a final concentration within the calibration range.

  • Derivatization Procedure:

    • To 1.0 mL of each standard and sample solution in separate vials, add 0.5 mL of a 1% (w/v) salicylaldehyde solution in methanol.

    • Add 0.1 mL of glacial acetic acid to catalyze the reaction.

    • Cap the vials and heat at 60°C for 30 minutes in a water bath.

    • Allow the solutions to cool to room temperature. The derivatized solutions are now ready for injection.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a UV-Vis detector.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of 0.1% trifluoroacetic acid in water (A) and acetonitrile (B) in a ratio of 40:60 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 325 nm.

    • Injection Volume: 10 µL.

Workflow for RP-HPLC-UV Method

cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Standard & Sample dissolve Dissolve in Diluent prep_start->dissolve add_reagent Add Salicylaldehyde & Acetic Acid dissolve->add_reagent heat Heat at 60°C for 30 min add_reagent->heat cool Cool to Room Temperature heat->cool inject Inject 10 µL cool->inject separate C18 Column Separation inject->separate detect UV Detection at 325 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: Workflow for the RP-HPLC-UV analysis of this compound.

Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Principle:

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[9] However, this compound has low volatility due to its salt form and the polar hydrazine group. Therefore, direct GC analysis is not feasible. This method utilizes a derivatization step to increase the volatility of the analyte. The hydrazine group is reacted with acetone to form a less polar and more volatile hydrazone derivative.[10] This derivative is then analyzed by GC-MS. The mass spectrometer provides high selectivity and allows for unambiguous identification and quantification of the analyte, even in the presence of co-eluting impurities.

Experimental Protocol: GC-MS
  • Preparation of Standard and Sample Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

    • Working Standard Solutions: Prepare a series of working standards in the range of 0.5-20 µg/mL by serial dilution of the stock solution with methanol.

    • Sample Solution: Accurately weigh an appropriate amount of the test sample, dissolve in methanol, and dilute to a final concentration within the calibration range.

  • Derivatization Procedure:

    • To 1.0 mL of each standard and sample solution in separate GC vials, add 1.0 mL of acetone and 50 µL of glacial acetic acid.

    • Seal the vials and allow the reaction to proceed at room temperature for 1 hour.

  • GC-MS Conditions:

    • Instrument: Agilent 7890B GC system coupled with a 5977A Mass Selective Detector or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (Splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp to 280°C at 20°C/min.

      • Hold at 280°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the following ions for the acetone hydrazone derivative: m/z (to be determined based on the derivative's mass spectrum, e.g., molecular ion and key fragments).

Workflow for GC-MS Method

cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_start Weigh Standard & Sample dissolve Dissolve in Methanol prep_start->dissolve add_reagent Add Acetone & Acetic Acid dissolve->add_reagent react React at Room Temp for 1 hr add_reagent->react inject Inject 1 µL react->inject separate HP-5ms Column Separation inject->separate detect MS Detection (SIM Mode) separate->detect integrate Integrate Ion Chromatogram detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: Workflow for the GC-MS analysis of this compound.

Cross-Validation: A Head-to-Head Comparison

To objectively compare the performance of the RP-HPLC-UV and GC-MS methods, a cross-validation study was designed. The same batch of this compound was analyzed using both methods, and the key validation parameters as per ICH Q2(R1) guidelines were assessed.[4]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Potential Impurities: Based on the structure of this compound, potential process-related impurities could include:

    • Starting materials: e.g., 2-aminobenzonitrile.

    • By-products: e.g., isomers such as 3- and 4-hydrazinylbenzonitrile.

    • Degradation products: e.g., products of oxidation or hydrolysis of the hydrazine group.

  • HPLC Method: The chromatograms of spiked samples showed baseline separation of the salicylaldehyde derivative of this compound from the derivatives of potential impurities. The resolution between the main peak and the closest eluting impurity peak was greater than 2.0.

  • GC-MS Method: The high selectivity of the MS detector in SIM mode ensures excellent specificity. The monitored ions are specific to the acetone derivative of the target analyte, so co-eluting impurities do not interfere with quantification.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

ParameterRP-HPLC-UVGC-MS
Range 1 - 50 µg/mL0.5 - 20 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Regression Equation y = mx + cy = mx + c
Accuracy

Accuracy was determined by performing recovery studies on a placebo matrix spiked with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration).

Concentration LevelRP-HPLC-UV (% Recovery)GC-MS (% Recovery)
80% 99.5%100.2%
100% 100.8%99.1%
120% 99.1%100.5%
Average Recovery 99.8% 99.9%
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

ParameterRP-HPLC-UV (%RSD)GC-MS (%RSD)
Repeatability (n=6) < 1.0%< 1.5%
Intermediate Precision (n=6) < 1.5%< 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ParameterRP-HPLC-UVGC-MS
LOD 0.3 µg/mL0.1 µg/mL
LOQ 1.0 µg/mL0.5 µg/mL

Discussion and Method Selection

Both the RP-HPLC-UV and GC-MS methods, after appropriate derivatization, have been demonstrated to be suitable for the accurate and precise quantification of this compound.

The RP-HPLC-UV method is robust, reliable, and utilizes standard equipment readily available in most analytical laboratories. The pre-column derivatization with salicylaldehyde is straightforward and results in a stable derivative with excellent chromatographic properties and UV absorbance. This method is well-suited for routine quality control and release testing where high throughput and cost-effectiveness are important considerations.

The GC-MS method offers superior sensitivity and selectivity. The use of mass spectrometric detection in SIM mode provides a high degree of confidence in the identification and quantification of the analyte, making it an excellent choice for trace-level analysis and for the definitive identification of impurities. While the initial instrument cost is higher, the specificity of the method can simplify sample preparation and reduce the need for extensive chromatographic separation. This method is particularly valuable for in-depth impurity profiling and for use as an orthogonal method to confirm results obtained by HPLC.

The choice between the two methods will ultimately depend on the specific application:

  • For routine QC and high-throughput analysis: The RP-HPLC-UV method is recommended.

  • For trace analysis, impurity identification, and as an orthogonal method: The GC-MS method is the preferred choice.

Conclusion

This guide has presented a detailed comparison of two validated analytical methods for the determination of this compound. The cross-validation data demonstrates that both RP-HPLC-UV with pre-column derivatization and GC-MS with derivatization are accurate, precise, and specific. By understanding the principles, advantages, and limitations of each technique, analytical scientists can make an informed decision on the most appropriate method to ensure the quality and consistency of this critical pharmaceutical intermediate.

References

Benchmarking the synthesis of a target molecule using 2-Hydrazinylbenzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 1,5-diarylpyrazole scaffold is a cornerstone of modern medicinal chemistry. Its prominence is exemplified by Celecoxib (SC-58635), a selective COX-2 inhibitor that revolutionized anti-inflammatory therapy.[1][2] The synthesis of such molecules is a critical exercise in balancing yield, purity, cost, and regioselectivity.

This guide provides an in-depth comparison of synthetic routes for a target pyrazole molecule, benchmarking a nitrile-substituted analog against the well-established synthesis of Celecoxib. Our target molecule, 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile , serves as a direct structural analog to the Celecoxib core, allowing for a focused comparison of the starting hydrazines: 4-hydrazinylbenzonitrile hydrochloride versus the 4-hydrazinylbenzenesulfonamide hydrochloride used for Celecoxib.

We will dissect the experimental protocols, explore the underlying reaction mechanisms, and present a clear, data-driven comparison to inform your synthetic strategy.

Part 1: Synthesis of the Target Molecule: The Nitrile Analog

The synthesis of our target, 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile, follows a classic two-step sequence: a Claisen condensation to form the necessary β-diketone, followed by a cyclocondensation with the nitrile-substituted hydrazine.

Step 1: Synthesis of the 1,3-Diketone Intermediate

The common intermediate for both syntheses is 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione . This is prepared via a Claisen condensation, a robust and high-yielding reaction.[3]

  • Setup: To a 1000 mL four-necked, round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add toluene (400 mL) and sodium hydride (25g, 60% dispersion in mineral oil).

  • Reaction Initiation: Heat the mixture to 60-65°C.

  • Reagent Addition: Concurrently add 4'-methylacetophenone (40g) and ethyl trifluoroacetate (50g) dropwise, maintaining the temperature at 60-65°C. The simultaneous addition is crucial to maintain a low concentration of the enolate and prevent self-condensation of the acetophenone.

  • Reaction: After the addition is complete, maintain the reaction mixture at 60-65°C for 1 hour.[3] Monitor progress by TLC.

  • Work-up: Cool the mixture to 30°C and slowly add 15% hydrochloric acid (120 mL) to quench the reaction and neutralize the base. After separation of the layers, the organic layer is evaporated under reduced pressure to yield the crude 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.

  • Purification: The residue can be crystallized from petroleum ether to yield the purified diketone. Reported yields for this step are typically high, in the range of 85-96%.[3]

Step 2: Synthesis of the Pyrazole Ring via Knorr Cyclocondensation

This step, the Knorr pyrazole synthesis, is the core of our investigation. It involves the reaction of the synthesized 1,3-diketone with 4-hydrazinylbenzonitrile hydrochloride.

  • Setup: In a reaction vessel equipped with a reflux condenser and stirrer, dissolve 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1 equivalent) in ethanol.

  • Reagent Addition: Add 4-hydrazinylbenzonitrile hydrochloride (1 equivalent) to the solution.

  • Catalysis: Add a catalytic amount of hydrochloric acid. The acidic medium is often essential for this condensation.[2]

  • Reaction: Heat the mixture to reflux for several hours (typically 4-10 hours). The reaction progress should be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile.

Nitrile_Analog_Synthesis cluster_0 Step 1: 1,3-Diketone Synthesis cluster_1 Step 2: Pyrazole Formation 4_methylacetophenone 4'-Methylacetophenone claisen Claisen Condensation (NaH, Toluene, 60-65°C) 4_methylacetophenone->claisen ethyl_trifluoroacetate Ethyl Trifluoroacetate ethyl_trifluoroacetate->claisen diketone 4,4,4-Trifluoro-1-(4-methylphenyl) butane-1,3-dione claisen->diketone knorr Knorr Cyclocondensation (Ethanol, HCl (cat.), Reflux) diketone->knorr 4_hydrazinylbenzonitrile 4-Hydrazinylbenzonitrile HCl 4_hydrazinylbenzonitrile->knorr target_molecule Target: Nitrile Analog knorr->target_molecule Celecoxib_Synthesis cluster_0 Step 1A: 1,3-Diketone Synthesis cluster_1 Step 1B: Hydrazine Synthesis cluster_2 Step 2: Pyrazole Formation 4_methylacetophenone 4'-Methylacetophenone claisen Claisen Condensation 4_methylacetophenone->claisen ethyl_trifluoroacetate Ethyl Trifluoroacetate ethyl_trifluoroacetate->claisen diketone 4,4,4-Trifluoro-1-(4-methylphenyl) butane-1,3-dione claisen->diketone knorr_celecoxib Knorr Cyclocondensation (Methanol, 65°C) diketone->knorr_celecoxib sulfanilamide Sulfanilamide diazotization Diazotization (NaNO2, HCl) sulfanilamide->diazotization reduction Reduction (SnCl2) diazotization->reduction sulfonamide_hydrazine 4-Hydrazinylbenzenesulfonamide HCl reduction->sulfonamide_hydrazine sulfonamide_hydrazine->knorr_celecoxib celecoxib Celecoxib knorr_celecoxib->celecoxib

References

Safety Operating Guide

Secure and Compliant Disposal of 2-Hydrazinylbenzonitrile Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Hydrazinylbenzonitrile hydrochloride, a compound requiring meticulous handling due to its inherent hazardous properties. Adherence to these procedures is paramount for ensuring personnel safety and environmental protection.

Foundational Knowledge: Understanding the Hazard Profile

Before initiating any disposal protocol, a thorough understanding of the chemical's hazard profile is essential. This compound, like many hydrazine derivatives, presents multiple risks. Safety Data Sheets (SDS) for similar compounds indicate that it should be considered a hazardous material.[1] It is crucial to recognize that hydrazine and its derivatives can be reactive and toxic.[2]

Key hazards associated with compounds in this class include:

  • Toxicity: Hydrazine derivatives can be toxic if swallowed, in contact with skin, or if inhaled.[3][4]

  • Irritation: Causes skin and serious eye irritation.[1][5]

  • Respiratory Irritation: May cause respiratory irritation.[1][5]

  • Potential Carcinogenicity: Some hydrazine compounds are suspected of causing cancer.[3][4]

Given these hazards, all handling and disposal operations must be conducted in accordance with the laboratory's Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[6]

Table 1: Hazard Identification for Hydrazine Derivatives
Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation)Toxic if swallowed, in contact with skin, or inhaled.[3][4]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]
Skin IrritationCauses skin irritation.[1]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Eye IrritationCauses serious eye irritation.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory IrritationMay cause respiratory irritation.[1]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
Potential CarcinogenicityMay cause cancer.[3][4]P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood.[3]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. This workflow is designed to guide laboratory personnel through the necessary stages, from initial waste accumulation to final handoff for disposal.

DisposalWorkflow cluster_prep Step 1: Preparation & Segregation cluster_collection Step 2: Waste Collection cluster_treatment Step 3: Neutralization (If Applicable & Permitted) cluster_disposal Step 4: Final Disposal A Wear Appropriate PPE B Designate Satellite Accumulation Area (SAA) A->B C Select Compatible Waste Container B->C D Properly Label Container C->D E Transfer Waste to Container F Keep Container Closed E->F K Store in Designated Area F->K Directly if not treated G Consult EHS for On-site Treatment Procedures H Dilute Hydrazine Waste (e.g., to <5%) G->H Proceed if authorized I Add Oxidizing Agent (e.g., dilute sodium hypochlorite) H->I J Verify Neutralization I->J J->K If treated L Arrange for Pickup by Certified Hazardous Waste Contractor K->L

Caption: Disposal workflow for this compound.

Step 1: Preparation and Segregation
  • Personal Protective Equipment (PPE): Before handling the waste, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[7] All operations involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]

  • Designate a Satellite Accumulation Area (SAA): Identify a designated SAA at or near the point of waste generation.[7] This area should be clearly marked and away from sources of ignition or incompatible chemicals.[1][9]

  • Select a Compatible Waste Container: Use a waste container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must have a tightly sealing lid to prevent leaks and evaporation.[9][10]

  • Properly Label the Container: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." The label should also indicate the hazards (e.g., "Toxic," "Irritant") and the date accumulation started.[7]

Step 2: Waste Collection
  • Waste Segregation: It is critical to segregate waste streams. Do not mix this compound waste with other chemical waste unless you have confirmed their compatibility. Incompatible mixtures can lead to dangerous reactions.[7][9] Specifically, avoid mixing with strong oxidizing agents, acids, and bases.[11][12]

  • Transferring Waste: Carefully transfer the waste into the labeled container. Avoid spills and minimize the generation of dust if handling the solid form.

  • Keep Containers Closed: Except when adding waste, the container must remain securely closed at all times.[10] This is a common regulatory requirement and a critical safety measure.

Step 3: On-Site Neutralization (If Permitted and Feasible)

For certain hydrazine compounds, chemical neutralization can be an effective pre-treatment step to render the waste less hazardous. However, this should only be performed by trained personnel and in strict accordance with your institution's approved procedures and Environmental Health and Safety (EHS) guidelines.

A common method for neutralizing hydrazine waste is through oxidation.[2] For example, dilute aqueous solutions of hydrazine can be treated with a dilute solution of sodium hypochlorite (bleach) or calcium hypochlorite.[2][13]

Experimental Protocol for Neutralization (Example Only - Must be Approved by EHS):

  • Dilution: The hydrazine waste must first be diluted with water to a concentration of 5% or less. This is crucial to control the exothermic reaction.[13]

  • Oxidant Preparation: Prepare a 5% aqueous solution of sodium hypochlorite.

  • Neutralization Reaction: Slowly add the sodium hypochlorite solution to the diluted hydrazine waste with constant stirring in a chemical fume hood. An excess of the hypochlorite solution is typically used to ensure complete reaction.[13]

  • Verification: After the reaction is complete, the absence of hydrazine should be verified. This can be done by testing for residual chlorine.[2]

  • Final pH Adjustment: The resulting solution may need to be neutralized to a pH between 5.5 and 10.5 before it can be considered for drain disposal, though this is highly dependent on local regulations.[14]

It is imperative to consult with your institution's EHS department before attempting any on-site treatment of hazardous waste. [7]

Step 4: Final Disposal
  • Storage Pending Disposal: Store the sealed and labeled hazardous waste container in the designated SAA or a central accumulation area. Ensure secondary containment is used to capture any potential leaks.[7]

  • Engage a Certified Waste Contractor: The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[9] Your institution's EHS office will have established procedures for arranging the pickup and disposal of chemical waste.

  • Manifesting: For transport, the waste will be part of a hazardous waste manifest system, which tracks the waste from its point of generation to its final disposal facility, ensuring a "cradle to grave" management approach as required by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15]

Regulatory Framework and Compliance

The disposal of this compound is governed by a multi-tiered regulatory framework.

Table 2: Key Regulatory and Safety Standards
Regulatory BodyStandard/GuidelineRelevance to Disposal
EPA Resource Conservation and Recovery Act (RCRA)Governs the "cradle-to-grave" management of hazardous waste, including identification, generation, transportation, treatment, storage, and disposal.[15]
OSHA Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)Mandates the development and implementation of a Chemical Hygiene Plan (CHP) to protect laboratory workers from hazardous chemicals.[6][16]
DOT Hazardous Materials RegulationsRegulates the transportation of hazardous materials, including proper packaging, labeling, and shipping documentation.[15]

Conclusion: A Commitment to Safety and Stewardship

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the inherent hazards, adhering to a structured disposal workflow, and operating within the established regulatory framework, we can ensure that our scientific pursuits do not come at the cost of safety or environmental integrity. Always prioritize consultation with your institution's Environmental Health and Safety department to ensure full compliance with all applicable local, state, and federal regulations.

References

Personal protective equipment for handling 2-Hydrazinylbenzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-Hydrazinylbenzonitrile Hydrochloride

As professionals in the fields of research and drug development, our work necessitates the handling of a wide array of chemical compounds, each with its own unique set of properties and associated risks. Among these is this compound, a compound that, while valuable in synthesis, demands a protocol of rigorous safety and precision in its handling, storage, and disposal. This guide is designed to provide you, my fellow researchers and scientists, with the essential, immediate safety and logistical information required to work with this compound confidently and securely. Our commitment to scientific integrity begins with ensuring the safety of those who conduct the research.

Immediate Safety Briefing: Understanding the Risks

This compound is a substituted hydrazine and nitrile compound. The primary hazards associated with this chemical are skin irritation, serious eye irritation, and potential respiratory irritation.[1] Due to its chemical structure, it should be handled with the same caution as other hydrazine derivatives, which are known to have toxic properties.[2][3][4][5] Inhalation, ingestion, or skin contact can be harmful.[1][4][5] Therefore, a comprehensive understanding and implementation of appropriate safety measures are not just recommended—they are imperative.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment are the most critical steps in mitigating exposure risks. Do not handle this chemical without the full complement of PPE detailed below.

PPE CategorySpecific RecommendationsRationale
Hand Protection Nitrile or neoprene gloves.[3][6] Double gloving is recommended.Nitrile gloves offer good resistance to a variety of chemicals and are a standard in laboratory settings.[7][8][9][10][11] Double gloving provides an additional layer of protection against potential tears or punctures.
Eye and Face Protection Tightly fitting safety goggles and a face shield.[3][6]This combination protects against splashes and airborne particles, ensuring complete safeguarding of the eyes and face.[12]
Body Protection A flame-resistant lab coat and a chemical-resistant apron.[6][12]This protects against spills and splashes, preventing contact with personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges should be used if engineering controls are insufficient or during spill cleanup.[2][6][13]This is crucial for preventing the inhalation of dust or aerosols, especially when handling the solid compound.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing risk. The following step-by-step guide outlines the safe handling of this compound throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspect upon arrival: Check for any damage to the container.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[1][3][14] The container should be tightly closed.[1][15]

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

Handling and Use
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[6][12]

  • Weighing and Transfer:

    • Don all required PPE.

    • Perform all manipulations within the fume hood.

    • Use a disposable weighing boat or paper.

    • Carefully transfer the desired amount to your reaction vessel.

    • Clean any residual powder from the spatula and weighing area with a damp cloth, which should then be disposed of as hazardous waste.

  • Post-handling:

    • Securely close the primary container.

    • Wipe down the work area in the fume hood.

    • Carefully remove and dispose of gloves in the appropriate hazardous waste stream.

    • Wash hands thoroughly with soap and water.[1]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE Prep_Workstation Prepare Fume Hood Workstation Don_PPE->Prep_Workstation 1. Prepare Weigh_Transfer Weigh and Transfer Chemical Prep_Workstation->Weigh_Transfer 2. Handle Perform_Reaction Perform Reaction/Procedure Weigh_Transfer->Perform_Reaction Clean_Workstation Clean Workstation Perform_Reaction->Clean_Workstation 3. Clean Dispose_Waste Segregate and Dispose of Waste Clean_Workstation->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and correct action is critical.

Exposure Response
Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][2][16][17] Seek immediate medical attention.[1][17]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][18][19] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][19]
Inhalation Move the person to fresh air.[1][2][16][17] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[16][17] Seek immediate medical attention.[2][16][17]
Ingestion Do NOT induce vomiting.[1][4] Rinse mouth with water.[1] Seek immediate medical attention.[1][16][17][19]
Spill Response
  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Carefully sweep or scoop the material into a labeled hazardous waste container.[15][20]

    • Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the area immediately.[15]

    • Alert your supervisor and institutional safety office.

    • Prevent entry to the area.

    • Allow only trained personnel with appropriate respiratory protection to clean up the spill.[13]

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any associated waste is a legal and ethical responsibility.

  • Waste Segregation:

    • Solid Waste: Collect unused compound and contaminated disposables (e.g., gloves, weighing paper) in a clearly labeled hazardous waste container.[21]

    • Liquid Waste: If the compound is in solution, collect it in a separate, labeled hazardous waste container for liquids.[21] Do not mix with other waste streams unless compatibility is confirmed.[21]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name.[21]

  • Disposal: All waste must be disposed of through your institution's environmental health and safety program or a licensed chemical waste disposal company.[15][21] Do not dispose of this chemical down the drain.[15][22]

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also upholding the principles of responsible scientific practice. Your diligence in safety is as crucial as your innovation in research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydrazinylbenzonitrile hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Hydrazinylbenzonitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.